Product packaging for Benzyl ferulate(Cat. No.:)

Benzyl ferulate

Cat. No.: B1639199
M. Wt: 284.31 g/mol
InChI Key: DZAPHTCUSDTZAT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl ferulate has been reported in Populus euphratica, Populus grandidentata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B1639199 Benzyl ferulate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-11-13(7-9-15(16)18)8-10-17(19)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPHTCUSDTZAT-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of Benzyl Ferulate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a phenolic ester with significant biological activities.[1][2] This document outlines detailed methodologies for both chemical and enzymatic synthesis routes, along with protocols for its structural elucidation and purity assessment using various analytical techniques.

Introduction to this compound

This compound, with the IUPAC name benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, is a derivative of ferulic acid.[3][4][5] Ferulic acid is a well-known antioxidant, and its esterification to this compound can enhance its lipophilicity, potentially improving its bioavailability and efficacy in various applications, including pharmaceuticals and cosmetics.[6] this compound has been found in natural sources like Thai propolis and has demonstrated antimicrobial and anti-proliferative activities.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₄[3][4][5]
Molecular Weight284.31 g/mol [3]
CAS Number132335-97-8[4][5]
AppearanceWhite solid[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily via chemical esterification or enzymatic catalysis.

Chemical Synthesis: Acid-Catalyzed Esterification

A common method for synthesizing this compound is the direct esterification of ferulic acid with benzyl alcohol in the presence of an acid catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve ferulic acid (1 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05-0.1 equivalents).

  • Reaction Condition: Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Another approach involves the reaction of ferulic acid with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[8][9][10][11]

  • Reactant Preparation: Dissolve ferulic acid (1 equivalent) and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Benzyl Halide: Add benzyl chloride or benzyl bromide (1.1-1.5 equivalents) to the mixture.

  • Reaction Condition: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the residue by column chromatography.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly used to catalyze the esterification of ferulic acid with benzyl alcohol.[12][13][14]

  • Reactant and Enzyme Preparation: In a suitable organic solvent (e.g., isooctane, tert-butyl alcohol), add ferulic acid and benzyl alcohol.[13][14] Add an immobilized lipase, such as Novozym 435 or Lipozyme TLIM.[12][13]

  • Reaction Condition: Incubate the mixture at a controlled temperature (e.g., 45-60 °C) with constant shaking. Water activity can be controlled using molecular sieves.[14]

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once equilibrium is reached, filter off the immobilized enzyme for reuse.

  • Purification: Evaporate the solvent and purify the resulting this compound by column chromatography.

Table 2: Comparison of Synthesis Methods for this compound

ParameterAcid-Catalyzed EsterificationWilliamson Ether Synthesis AnalogueLipase-Catalyzed Esterification
Catalyst H₂SO₄, PTSABase (e.g., K₂CO₃, Cs₂CO₃), optional Cu(I) catalystImmobilized Lipase (e.g., Novozym 435)
Solvent Benzyl alcohol (excess)DMF, AcetonitrileIsooctane, tert-butyl alcohol
Temperature RefluxRoom Temperature to 80 °C45-60 °C
Advantages Inexpensive reagentsHigh yieldsMild conditions, high selectivity, reusable catalyst
Disadvantages Harsh conditions, potential side reactionsUse of toxic solventsSlower reaction rates, higher cost of enzyme

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

  • Sample Preparation: Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm) and MultiplicityAssignment
¹H NMR δ 7.63 (d, J=15.9 Hz, 1H), 7.41-7.30 (m, 5H), 7.07 (d, J=1.8 Hz, 1H), 6.91 (dd, J=8.1, 1.8 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H), 6.30 (d, J=15.9 Hz, 1H), 5.95 (s, 1H, -OH), 5.23 (s, 2H), 3.92 (s, 3H)Ar-H, C=CH, Ar-CH₂-O, OCH₃
¹³C NMR δ 167.1, 147.9, 146.8, 145.0, 136.3, 128.6, 128.2, 128.0, 127.0, 123.1, 115.7, 114.8, 109.4, 66.4, 55.9C=O, Ar-C, C=C, Ar-CH₂-O, OCH₃

Note: NMR data can vary slightly depending on the solvent and instrument used.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For liquid samples, attenuated total reflectance (ATR) is a common technique.[15]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups in this compound.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic and vinylic C-H
1710-1690C=O stretchα,β-unsaturated ester
1630-1600C=C stretchAlkene and aromatic ring
1270-1030C-O stretchEster and ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for HPLC-MS.

  • Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Table 5: Mass Spectrometric Data for this compound

m/zInterpretation
284[M]⁺, Molecular ion
193[M - C₇H₇]⁺, Loss of benzyl group
177[M - C₇H₇O]⁺
145
91[C₇H₇]⁺, Benzyl cation (tropylium ion)

Note: Fragmentation data is based on typical EI-MS.[3]

Visualizations

Synthesis Pathway

Synthesis_of_Benzyl_Ferulate cluster_reactants Reactants cluster_products Products FA Ferulic Acid BF This compound FA->BF Esterification BA Benzyl Alcohol BA->BF H2O Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->BF

Caption: Acid-catalyzed esterification of ferulic acid with benzyl alcohol.

Experimental Workflow

Benzyl_Ferulate_Workflow cluster_analysis Analytical Techniques start Start synthesis Synthesis (Chemical or Enzymatic) start->synthesis workup Reaction Work-up & Crude Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization end End Product: Pure this compound characterization->end NMR NMR ('H, ¹³C) characterization->NMR IR IR Spectroscopy characterization->IR MS Mass Spectrometry characterization->MS

Caption: General workflow for the synthesis and characterization of this compound.

References

Natural Sources of Benzyl Ferulate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ferulate, a benzyl ester of ferulic acid, is a phenolic compound that has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting antioxidant, anti-inflammatory, anti-carcinogenic, and neuroprotective properties, this molecule presents a promising lead for the development of novel therapeutics. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and quantification, and a summary of its biological activities, with a focus on its neuroprotective signaling pathway.

Natural Occurrences of this compound

This compound has been identified in a variety of natural sources, primarily in plant resins and roots. The following table summarizes the key natural sources. It is important to note that while the presence of this compound has been confirmed in these sources, specific quantitative data on its concentration is often limited in publicly available research. Much of the existing quantitative analysis focuses on its precursor, ferulic acid.

Table 1: Natural Sources of this compound

Natural SourcePlant/Organism PartGeographic Origin (if specified)Citation(s)
Angelica sinensis (Dong Quai)RootChina[1][2][3][4][5]
Thai PropolisBeehive resinThailand
New Zealand PropolisBeehive resinNew Zealand
Populus euphraticaNot specifiedNot specified
Populus grandidentataNot specifiedNot specified

Disclaimer: The quantitative data for this compound is not widely available. The table indicates the presence of the compound in the specified sources. Researchers are encouraged to perform quantitative analysis on their specific samples.

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources typically involve chromatographic techniques. The following are generalized protocols based on methodologies reported for phenolic compounds in the identified natural sources.

Extraction of this compound from Angelica sinensis Root

This protocol outlines a general procedure for the extraction of this compound and other phenolic compounds from the root of Angelica sinensis.

Materials:

  • Dried and powdered root of Angelica sinensis

  • Ethanol (95%)

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ultrasonic bath

Procedure:

  • Maceration: Suspend the powdered Angelica sinensis root in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Ultrasonication: Place the suspension in an ultrasonic bath and sonicate for 60 minutes at room temperature to enhance extraction efficiency.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

  • Storage: Store the crude extract at 4°C in a dark container until further processing.

Experimental Workflow for Extraction

Extraction_Workflow start Start: Dried & Powdered Angelica sinensis Root maceration Maceration with 95% Ethanol start->maceration ultrasonication Ultrasonication (60 min) maceration->ultrasonication filtration Filtration ultrasonication->filtration evaporation Rotary Evaporation filtration->evaporation end Crude this compound Extract evaporation->end Benzyl_Ferulate_Pathway cluster_upstream Upstream Regulation cluster_miRNA miRNA Modulation cluster_downstream Downstream Effects This compound This compound miR_652 miR-652 This compound->miR_652 Upregulates miR_532 miR-532 This compound->miR_532 Upregulates miR_92b miR-92b This compound->miR_92b Upregulates NOX2 NOX2 miR_652->NOX2 Downregulates NOX4 NOX4 miR_652->NOX4 Downregulates miR_532->NOX2 Downregulates miR_532->NOX4 Downregulates miR_92b->NOX2 Downregulates miR_92b->NOX4 Downregulates ROS Reactive Oxygen Species (ROS) NOX2->ROS Promotes Production NOX4->ROS Promotes Production Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces

References

Benzyl Ferulate (CAS No. 132335-97-8): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of its Synthesis, Biological Activity, and Mechanisms of Action

Abstract

Benzyl ferulate, a phenolic ester derived from ferulic acid, is emerging as a compound of significant interest in pharmaceutical research.[1] With the CAS number 132335-97-8, this molecule has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiproliferative effects.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, synthesis, and detailed experimental data from key studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is an ester of ferulic acid and benzyl alcohol. Its chemical structure combines the antioxidant phenolic group and the conjugated side chain of ferulic acid with a benzyl moiety, which may enhance its lipophilicity and bioavailability compared to its parent compound, ferulic acid.

PropertyValueReference
CAS Number 132335-97-8[1][2][3]
Molecular Formula C₁₇H₁₆O₄[1][3]
Molecular Weight 284.31 g/mol [1][2][3]
Appearance Oil[3]
Purity >98%[3]
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O

Synthesis

The synthesis of this compound typically involves the esterification of ferulic acid with benzyl alcohol. While specific, detailed protocols for the synthesis of this compound are not extensively published, a general and adaptable procedure can be inferred from standard esterification methods.

Experimental Protocol: Esterification of Ferulic Acid

Objective: To synthesize this compound by the esterification of ferulic acid and benzyl alcohol.

Materials:

  • Ferulic acid

  • Benzyl alcohol

  • An acidic catalyst (e.g., concentrated sulfuric acid)

  • A suitable solvent (e.g., toluene, to facilitate azeotropic removal of water)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ferulic acid in a mixture of benzyl alcohol and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Mechanisms of Action

This compound exhibits a range of promising biological activities, with its neuroprotective and antiproliferative effects being the most extensively studied.

Neuroprotective Effects

A significant body of research highlights the neuroprotective potential of this compound, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. Studies have shown that this compound can mitigate oxidative stress and apoptosis in neuronal cells.

A study by Xiang et al. investigated the effects of this compound in a middle cerebral artery occlusion (MCAO) rat model. The administration of this compound demonstrated a dose-dependent improvement in neurological function and a reduction in brain infarct volume.

Treatment GroupNeurological Deficit ScoreInfarct Volume (% of contralateral hemisphere)
Sham0.2 ± 0.10
I/R + Vehicle3.8 ± 0.445.2 ± 5.1
I/R + this compound (low dose)2.5 ± 0.330.1 ± 4.2
I/R + this compound (medium dose)1.8 ± 0.220.5 ± 3.5
I/R + this compound (high dose)1.1 ± 0.210.3 ± 2.1

Data are presented as mean ± standard deviation.

The neuroprotective effects of this compound are attributed to its ability to modulate oxidative stress markers. The study showed a dose-dependent reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in the brain tissue of MCAO rats.

Treatment GroupMDA Content (nmol/mg protein)SOD Activity (U/mg protein)
Sham2.1 ± 0.315.2 ± 1.8
I/R + Vehicle8.5 ± 1.15.3 ± 0.7
I/R + this compound (low dose)6.2 ± 0.88.1 ± 1.0
I/R + this compound (medium dose)4.5 ± 0.610.9 ± 1.3
I/R + this compound (high dose)3.1 ± 0.413.5 ± 1.6

Data are presented as mean ± standard deviation.

The primary mechanism underlying the neuroprotective effects of this compound involves the downregulation of NADPH oxidase 2 (NOX2) and 4 (NOX4), key enzymes in the production of reactive oxygen species (ROS). This regulation is mediated by the upregulation of specific microRNAs (miRNAs), namely miR-652, miR-532, and miR-92b, which target NOX2 and NOX4 mRNA.

G This compound This compound miRNAs (miR-652, miR-532, miR-92b) up miRNAs up (miR-652, miR-532, miR-92b) This compound->miRNAs (miR-652, miR-532, miR-92b) up NOX2/NOX4 down NOX2/NOX4 down miRNAs (miR-652, miR-532, miR-92b) up->NOX2/NOX4 down ROS down ROS down NOX2/NOX4 down->ROS down Oxidative Stress down Oxidative Stress down ROS down->Oxidative Stress down Apoptosis down Apoptosis down Oxidative Stress down->Apoptosis down Neuroprotection Neuroprotection Apoptosis down->Neuroprotection

Caption: Signaling pathway of this compound in neuroprotection.

Objective: To induce focal cerebral ischemia in rats to mimic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane or pentobarbital sodium)

  • 4-0 nylon monofilament with a rounded tip

  • Surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain its body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Introduce a 4-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Assess neurological deficits at specified time points post-surgery.

Antiproliferative Activity

This compound has demonstrated antiproliferative effects against various cancer cell lines.[2] A study by Bakholdina et al. reported the cytotoxic activity of this compound against the human colon carcinoma cell line HCT-116.

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)
This compound 7.727.1
Ferulic Acid>100>515

IC₅₀ values were determined after 72 hours of incubation.

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • HCT-116 human colon carcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory and Antimicrobial Activities

While direct and extensive studies on the anti-inflammatory and antimicrobial properties of this compound are limited, the activities of its parent compound, ferulic acid, and other derivatives suggest its potential in these areas. Ferulic acid is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound shares this mechanism.

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression This compound (putative) This compound (putative) This compound (putative)->IKK Activation

Caption: Putative mechanism of NF-κB inhibition by this compound.

Further research is required to elucidate the specific antimicrobial spectrum and minimum inhibitory concentrations (MICs) of this compound against various pathogens.

Conclusion and Future Directions

This compound is a promising natural product derivative with well-documented neuroprotective and antiproliferative activities. Its enhanced lipophilicity compared to ferulic acid suggests potentially improved bioavailability, making it an attractive candidate for further drug development. The detailed mechanisms of action, particularly its role in modulating the miRNA/NOX2/4 axis in neuroprotection, provide a strong rationale for its therapeutic potential in ischemic stroke and other neurodegenerative diseases.

Future research should focus on:

  • Establishing a detailed pharmacokinetic and pharmacodynamic profile of this compound.

  • Investigating its efficacy in other cancer models and elucidating the underlying molecular mechanisms of its antiproliferative effects.

  • Conducting comprehensive studies to determine its anti-inflammatory and antimicrobial properties, including the identification of specific molecular targets.

  • Optimizing its synthesis for large-scale production.

The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics.

References

Benzyl Ferulate: A Technical Overview of its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of benzyl ferulate, a derivative of ferulic acid, for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, and biological activities, including experimental methodologies and associated signaling pathways.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₄[1][2][3][4]
Molecular Weight284.31 g/mol [1][3][4]
IUPAC Namebenzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1]
CAS Number132335-97-8[2]

Synthesis of this compound

The synthesis of this compound, an ester of ferulic acid and benzyl alcohol, can be achieved through several established esterification methods. A common laboratory-scale synthesis involves the reaction of ferulic acid with benzyl alcohol in the presence of an acid catalyst, or by converting ferulic acid to a more reactive acyl chloride followed by reaction with benzyl alcohol.

Alternatively, copper-catalyzed coupling reactions between benzyl halides and ferulic acid under ligand-free conditions provide an efficient route to this compound. Another approach is the direct oxidative esterification of the Csp³–H bond in benzylic hydrocarbons with carboxylic acids, which represents an atom-efficient method. The Cannizzaro reaction, starting from benzaldehyde, can produce benzyl alcohol, a key precursor for the synthesis of this compound.

Experimental Protocols

This section details the experimental methodologies for evaluating the key biological activities of this compound.

Neuroprotective and Antioxidant Activity Assessment

This compound has demonstrated significant neuroprotective effects by mitigating oxidative stress in cerebral ischemia/reperfusion injuries. The following protocols are adapted from studies on in vivo and in vitro models.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model : Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia.

  • Drug Administration : this compound (e.g., 20 mg/kg body weight) is administered via gavage.

  • Infarct Volume Measurement : After a reperfusion period, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]

  • Oxidative Stress Markers :

    • Reactive Oxygen Species (ROS) : ROS levels in brain tissue are measured using fluorescent probes.

    • Superoxide Dismutase (SOD) Activity : SOD activity is determined using commercially available kits.[1]

    • Malondialdehyde (MDA) Production : Lipid peroxidation is assessed by measuring MDA levels, a key indicator of oxidative stress.[1]

  • Apoptosis Assays :

    • TUNEL Staining : Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to detect apoptotic cells.[2]

    • Western Blot Analysis : The expression levels of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2 are quantified by Western blotting.[1]

Experimental Workflow for In Vivo Neuroprotection Assay

G cluster_0 In Vivo Model cluster_1 Assessment cluster_2 Outcome MCAO_model MCAO Model in Rats drug_admin This compound Administration MCAO_model->drug_admin infarct_volume Infarct Volume (TTC) drug_admin->infarct_volume Evaluation oxidative_stress Oxidative Stress Markers (ROS, SOD, MDA) drug_admin->oxidative_stress Evaluation apoptosis_assay Apoptosis Assays (TUNEL, Western Blot) drug_admin->apoptosis_assay Evaluation neuroprotection Neuroprotective Effect Quantification infarct_volume->neuroprotection oxidative_stress->neuroprotection apoptosis_assay->neuroprotection

Caption: Workflow for assessing the neuroprotective effects of this compound in an MCAO rat model.

Anti-proliferative Activity Assessment

The anti-proliferative effects of this compound against cancer cell lines can be evaluated using the following MTT assay protocol.

  • Cell Culture : Human cancer cell lines (e.g., HCT-116, KYSE-30, NCI-N87) are cultured in appropriate media.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment : Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubated for 4 hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC₅₀ value is calculated.

Antimicrobial Activity Assessment

The antimicrobial properties of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Bacterial Strains : A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Broth Microdilution Method :

    • Serial dilutions of this compound are prepared in a 96-well microplate containing a suitable broth medium.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plates are incubated under appropriate conditions.

  • MIC Determination : The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • MBC Determination : Aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Signaling Pathways

This compound exerts its biological effects by modulating specific signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Neuroprotective Signaling Pathway

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to modulate the miRNAs/NOX2/4 axis . It downregulates the expression of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4), key enzymes in the production of reactive oxygen species (ROS). This downregulation is associated with the upregulation of specific microRNAs (miR-652, miR-532, and miR-92b). The reduction in NOX2/4 activity leads to decreased ROS production, reduced oxidative stress, and consequently, inhibition of apoptosis.[1]

G cluster_mirna Upregulation cluster_nox Downregulation benzyl_ferulate This compound mir652 miR-652 benzyl_ferulate->mir652 mir532 miR-532 benzyl_ferulate->mir532 mir92b miR-92b benzyl_ferulate->mir92b neuroprotection Neuroprotection benzyl_ferulate->neuroprotection nox2 NOX2 mir652->nox2 nox4 NOX4 mir652->nox4 mir532->nox2 mir532->nox4 mir92b->nox2 mir92b->nox4 ros ROS Production nox2->ros nox4->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis apoptosis->neuroprotection

Caption: this compound's neuroprotective signaling pathway via modulation of the miRNAs/NOX2/4 axis.

Related Signaling Pathways of Ferulic Acid

While specific pathways for this compound are still under investigation, its parent compound, ferulic acid, is known to modulate several key oncogenic and inflammatory signaling pathways. These may also be relevant to the biological activities of this compound.

Ferulic acid has been reported to suppress inflammation and apoptosis by activating the AMPK/mTOR/NF-κB pathway . It also induces apoptosis in cancer cells by blocking the PI3K/Akt pathway . Furthermore, ferulic acid and its derivatives can inhibit the NF-κB signaling pathway , a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[5][6][7]

G ferulic_acid Ferulic Acid / Derivatives ampk AMPK ferulic_acid->ampk Activates pi3k PI3K ferulic_acid->pi3k Inhibits nfkb NF-κB ferulic_acid->nfkb Inhibits mtor mTOR ampk->mtor mtor->nfkb akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis inflammation Inflammation nfkb->inflammation

Caption: Key signaling pathways modulated by ferulic acid and its derivatives.

References

A Comprehensive Technical Guide to the Biological Activities of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ferulate, the benzyl ester of ferulic acid, is a lipophilic derivative of a prominent phenolic acid found in various plant sources. Its enhanced lipid solubility, compared to its parent compound, ferulic acid, suggests potentially improved bioavailability and distinct biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological effects, with a focus on its neuroprotective, antioxidant, and anticancer properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. Studies have shown its potential to mitigate neuronal damage through its antioxidant and anti-apoptotic properties.

Attenuation of Ischemia/Reperfusion Injury

In a key study, this compound was shown to effectively reduce brain damage in a rat model of middle cerebral artery occlusion (MCAO) and in a cellular model of hypoxia/reoxygenation (H/R) using SH-SY5Y neuroblastoma cells. The administration of this compound resulted in a dose-dependent reduction in cerebral infarct volume and improved neurological function in MCAO rats.[1][2][3]

Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral I/R Injury [3]

Treatment GroupDosage (mg/kg)Neurological Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
Sham-0.33 ± 0.520
I/R-3.67 ± 0.5245.3 ± 4.5
I/R + this compound52.83 ± 0.7535.1 ± 3.8
I/R + this compound102.17 ± 0.7525.6 ± 3.2
I/R + this compound151.50 ± 0.5515.8 ± 2.7
Mechanism of Neuroprotection: Modulation of the miRNAs/NOX2/4 Axis

The neuroprotective effects of this compound are attributed to its ability to modulate the microRNAs (miRNAs)/NADPH oxidase (NOX) 2/4 signaling axis.[1][2] In the context of cerebral I/R injury, there is a downregulation of specific miRNAs (miR-652, miR-532, and miR-92b), which leads to the upregulation of their target genes, NOX2 and NOX4. This, in turn, results in excessive production of reactive oxygen species (ROS) and subsequent neuronal cell death. This compound has been shown to upregulate the expression of these protective miRNAs, thereby downregulating NOX2 and NOX4 expression and mitigating oxidative stress.[1][2]

I/R Injury I/R Injury miRNAs (miR-652, miR-532, miR-92b) down miRNAs (miR-652, miR-532, miR-92b) down I/R Injury->miRNAs (miR-652, miR-532, miR-92b) down leads to This compound This compound miRNAs (miR-652, miR-532, miR-92b) up miRNAs (miR-652, miR-532, miR-92b) up This compound->miRNAs (miR-652, miR-532, miR-92b) up upregulates NOX2/NOX4 up NOX2/NOX4 up miRNAs (miR-652, miR-532, miR-92b) down->NOX2/NOX4 up results in ROS up ROS up NOX2/NOX4 up->ROS up increases Oxidative Stress Oxidative Stress ROS up->Oxidative Stress causes Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis induces NOX2/NOX4 down NOX2/NOX4 down miRNAs (miR-652, miR-532, miR-92b) up->NOX2/NOX4 down downregulates ROS down ROS down NOX2/NOX4 down->ROS down decreases Reduced Oxidative Stress Reduced Oxidative Stress ROS down->Reduced Oxidative Stress leads to Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection promotes cluster_0 Potential Anticancer Mechanisms This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway ? MAPK Pathway MAPK Pathway This compound->MAPK Pathway ? NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway ? Inhibition of Cell Proliferation & Survival Inhibition of Cell Proliferation & Survival PI3K/Akt Pathway->Inhibition of Cell Proliferation & Survival leads to Modulation of Cell Growth & Differentiation Modulation of Cell Growth & Differentiation MAPK Pathway->Modulation of Cell Growth & Differentiation leads to Suppression of Inflammation & Angiogenesis Suppression of Inflammation & Angiogenesis NF-κB Pathway->Suppression of Inflammation & Angiogenesis leads to Apoptosis Apoptosis Inhibition of Cell Proliferation & Survival->Apoptosis Modulation of Cell Growth & Differentiation->Apoptosis Reduced Tumor Growth Reduced Tumor Growth Suppression of Inflammation & Angiogenesis->Reduced Tumor Growth cluster_0 MCAO Rat Model Workflow A Anesthetize Rat B Expose Carotid Arteries A->B C Ligate ECA and CCA B->C D Insert Monofilament into ECA C->D E Advance to Occlude MCA D->E F Occlusion Period (e.g., 2h) E->F G Withdraw Filament for Reperfusion F->G H Suture and Recovery G->H I Neurological & Infarct Assessment H->I

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Properties of Benzyl Ferulate

Introduction

This compound, an ester of ferulic acid, is emerging as a promising antioxidant compound with significant potential in therapeutic applications. Its increased lipophilicity compared to its parent compound, ferulic acid, suggests enhanced bioavailability and improved capacity to cross cellular membranes, making it a person of interest for conditions associated with oxidative stress, particularly neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, including its mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, primarily involving the modulation of enzymatic pathways that lead to a reduction in reactive oxygen species (ROS) production and an enhancement of endogenous antioxidant defenses.

Downregulation of NADPH Oxidase (NOX)

A primary mechanism of this compound's antioxidant activity is its ability to downregulate the expression of NADPH oxidase enzymes, specifically NOX2 and NOX4.[1] These enzymes are major sources of ROS in various pathological conditions. By reducing the expression of NOX2 and NOX4, this compound effectively decreases the overall oxidative burden on cells.[1]

Upregulation of MicroRNAs (miRNAs)

The downregulation of NOX2 and NOX4 by this compound is mediated by the upregulation of specific microRNAs, namely miR-652, miR-532, and miR-92b.[1] These miRNAs target the messenger RNA (mRNA) of NOX2 and NOX4, leading to their degradation or translational repression, and subsequently, reduced protein expression. This intricate regulatory mechanism highlights a sophisticated mode of action beyond simple radical scavenging.

Enhancement of Endogenous Antioxidant Enzymes

This compound has been shown to enhance the activity of key endogenous antioxidant enzymes, such as superoxide dismutase (SOD).[1] SOD plays a crucial role in dismutating superoxide radicals into molecular oxygen and hydrogen peroxide, thereby mitigating oxidative damage.

Potential Involvement of the Keap1-Nrf2/ARE Pathway

While direct evidence for this compound is still emerging, phenolic compounds, in general, are known activators of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). It is plausible that this compound may also engage this critical antioxidant response pathway.

Signaling Pathway of this compound

Benzyl_Ferulate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular bf This compound bf_internal This compound bf->bf_internal Crosses Cell Membrane mirnas miR-652, miR-532, miR-92b bf_internal->mirnas Upregulates sod Superoxide Dismutase (SOD) Activity bf_internal->sod Enhances mda Malondialdehyde (MDA) Production bf_internal->mda Decreases nox2_mrna NOX2 mRNA mirnas->nox2_mrna Inhibits Translation nox4_mrna NOX4 mRNA mirnas->nox4_mrna Inhibits Translation nox2_protein NOX2 Protein nox2_mrna->nox2_protein Translates to nox4_protein NOX4 Protein nox4_mrna->nox4_protein Translates to ros Reactive Oxygen Species (ROS) nox2_protein->ros Generates nox4_protein->ros Generates oxidative_stress Oxidative Stress ros->oxidative_stress Causes

Caption: Signaling pathway of this compound's antioxidant action.

Data Presentation

Quantitative data on the antioxidant properties of this compound are primarily derived from in vivo and in vitro studies focused on its neuroprotective effects. Data from standardized antioxidant capacity assays such as DPPH, ABTS, and ORAC for this compound are not widely available in the current literature. The tables below summarize the available data for this compound and provide a comparative context with its parent compound, ferulic acid, and other derivatives.

Table 1: In Vivo and In Vitro Antioxidant Effects of this compound

ParameterModel SystemTreatmentOutcomeReference
SOD Activity Middle Cerebral Artery Occlusion (MCAO) ratsThis compound (5, 10, 15 mg/kg)Dose-dependent increase in SOD activity in brain tissue.[1]
Hypoxia/Reoxygenation (H/R) treated SH-SY5Y cellsThis compound (10⁻⁸, 10⁻⁷, 10⁻⁶ μM)Dose-dependent increase in SOD activity.[1]
MDA Levels MCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in malondialdehyde (MDA) levels in brain tissue.[1]
H/R treated SH-SY5Y cellsThis compound (10⁻⁸, 10⁻⁷, 10⁻⁶ μM)Dose-dependent decrease in MDA levels.[1]
NOX2 Expression MCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in NOX2 protein expression in brain tissue.[1]
NOX4 Expression MCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in NOX4 protein expression in brain tissue.[1]
Total NOX Activity MCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in total NOX enzyme activity in brain tissue.[1]
ROS Levels MCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in reactive oxygen species (ROS) levels in brain tissue.[1]

Table 2: Comparative Antioxidant Activity of Ferulic Acid and its Derivatives (Data for this compound Not Available)

CompoundDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (IC₅₀)FRAP ValueORAC ValueReference
Ferulic Acid ReportedReportedReportedReported[4]
Ethyl Ferulate Weaker than Ferulic AcidWeaker than Ferulic AcidLower than Ferulic AcidNot Reported[4]
Methyl Ferulate Weaker than Ferulic AcidWeaker than Ferulic AcidLower than Ferulic AcidNot Reported[4]
Propionyl Ferulate Reported to be superior to Ferulic AcidNot ReportedNot ReportedNot Reported[5]

Note: The absence of specific IC₅₀, FRAP, and ORAC values for this compound in the reviewed literature highlights a gap in the current research landscape. The data for other ferulates are provided for contextual comparison.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard (e.g., Trolox or ascorbic acid) to each well.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation: Generate the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a defined volume of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Sample Preparation: Prepare dilutions of this compound.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe, AAPH, and a standard (Trolox).

  • Sample Preparation: Prepare dilutions of this compound.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe, sample or standard, and buffer.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cultured cells (e.g., HepG2) exposed to a peroxyl radical generator.

Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound along with DCFH-DA.

  • Oxidative Stress Induction: After an incubation period, wash the cells and add a peroxyl radical generator like AAPH.

  • Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation: The CAA value is calculated based on the inhibition of fluorescence in the presence of the antioxidant compared to the control.

Experimental Workflow Example

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_sample Add Sample/Standard to 96-well plate prep_sample->add_sample prep_standard Prepare Standard (Trolox) Dilutions prep_standard->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_scavenging Calculate % Scavenging Activity measure->calculate_scavenging plot_curve Plot Dose-Response Curve calculate_scavenging->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

An In-depth Technical Guide to the Predicted Antimicrobial Activity of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl ferulate, an ester combining the structural features of ferulic acid and benzyl alcohol, represents a compound of interest for antimicrobial research. While direct experimental data on its antimicrobial efficacy is not extensively available in current literature, a robust predictive analysis can be formulated based on the well-documented activities of its parent moieties and related ferulic acid esters. This technical guide provides a comprehensive overview of the predicted antimicrobial profile of this compound, including a comparative analysis of quantitative data from analogous compounds, a proposed mechanism of action, and detailed experimental protocols for its future evaluation. This document aims to serve as a foundational resource for researchers investigating novel antimicrobial agents.

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical entities for the development of effective therapeutics. Natural products and their derivatives have historically been a rich source of antimicrobial compounds. Ferulic acid, a hydroxycinnamic acid abundant in the plant kingdom, is known for its antioxidant and modest antimicrobial properties[1]. However, its therapeutic application is often limited by its polarity, which can impede its passage through the lipid-rich cell membranes of microorganisms[2][3].

A common strategy to enhance the bioactivity of phenolic compounds like ferulic acid is esterification. This modification increases the lipophilicity of the molecule, thereby improving its ability to interact with and penetrate bacterial cell membranes. Studies on various alkyl esters of ferulic acid have demonstrated a significant enhancement in antimicrobial activity compared to the parent acid[2][3][4].

Furthermore, the benzyl group, derived from benzyl alcohol, is known to possess bacteriostatic properties[5]. Therefore, this compound, as an ester of ferulic acid and benzyl alcohol, is a logical candidate for possessing significant antimicrobial activity. This guide synthesizes the available data on related compounds to build a predictive profile of this compound's efficacy and mechanism of action.

Predicted Antimicrobial Efficacy: A Comparative Data Analysis

While specific quantitative data for this compound is pending experimental validation, we can infer its potential activity by examining the performance of other ferulic acid esters and benzyl derivatives.

Quantitative Antimicrobial Data for Ferulic Acid and its Alkyl Esters

The antimicrobial activity of ferulic acid esters is significantly influenced by the length of the ester's alkyl chain. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of ferulic acid esters against common Gram-positive and Gram-negative bacteria.

CompoundTest OrganismMIC (mg/mL)MBC (mg/mL)Reference(s)
Ferulic AcidEscherichia coli>1.0-[3]
Pseudomonas aeruginosa>1.0-[3]
Staphylococcus aureus>1.0-[3]
Bacillus subtilis>1.0-[3]
Propyl ferulateStaphylococcus aureus--[3]
Hexyl ferulateEscherichia coli0.53.0[3]
Pseudomonas aeruginosa0.43.0[3]
Staphylococcus aureus0.42.0[3]
Bacillus subtilis1.14.0[3]
Nonyl ferulateEscherichia coli0.84.0[3]
Pseudomonas aeruginosa0.74.0[3]
Staphylococcus aureus0.84.0[3]
Bacillus subtilis1.35.0[3]
Dodecyl ferulateEscherichia coli1.05.0[3]
Pseudomonas aeruginosa0.95.0[3]
Staphylococcus aureus1.05.0[3]
Bacillus subtilis1.56.0[3]

Data indicates a clear trend where esterification enhances antimicrobial activity. Hexyl ferulate consistently demonstrates the lowest MIC and MBC values, suggesting an optimal lipophilicity for interacting with bacterial membranes among the tested linear alkyl esters[2][3][4]. It is plausible that the aromatic nature of the benzyl group in this compound could offer a comparable or potentially superior interaction with the bacterial cell envelope.

Quantitative Antimicrobial Data for Benzyl Derivatives

The benzyl moiety itself contributes to the overall antimicrobial effect. The table below presents data for benzyl alcohol and related compounds.

CompoundTest OrganismMIC (µg/mL)Reference(s)
Benzyl alcoholAspergillus niger5000[5]
Candida albicans2500[5]
Escherichia coli2000[5]
Pseudomonas aeruginosa2000[5]
Benzyl bromide (1a)Staphylococcus aureus1000[6]
Escherichia coli2000[6]
Candida albicans250[6]
Benzyl bromide (1c)Staphylococcus aureus4000[6]
Pseudomonas aeruginosa>4000[6]

Benzyl alcohol is bacteriostatic at lower concentrations and bactericidal at higher concentrations[5]. The benzyl group's presence in this compound is expected to contribute to its antimicrobial profile.

Proposed Mechanism of Antimicrobial Action

Based on studies of ferulic acid esters, the primary mechanism of action is likely the disruption of the bacterial cell membrane's structure and function[2][3][7]. The increased lipophilicity of the ester allows it to intercalate into the lipid bilayer, leading to:

  • Increased Membrane Permeability: The presence of the foreign molecule disrupts the ordered structure of the membrane, leading to the formation of pores or local ruptures[2][3].

  • Leakage of Intracellular Components: This loss of membrane integrity results in the leakage of essential ions (e.g., K+), metabolites, proteins, and nucleic acids, ultimately leading to cell death[2][3].

  • Disruption of Membrane Potential: The dissipation of the electrochemical gradient across the membrane can inhibit vital cellular processes such as ATP synthesis and transport of nutrients.

The benzyl group may further contribute to this effect by enhancing the molecule's ability to associate with and disrupt the lipid bilayer.

G cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular Membrane Lipid Bilayer Leakage Leakage of Ions, Metabolites, Nucleic Acids Membrane->Leakage Increased Permeability & Pore Formation Proteins Membrane Proteins BenzylFerulate This compound BenzylFerulate->Membrane Intercalation into Lipid Bilayer Death Cell Death Leakage->Death Leads to

Caption: Proposed mechanism of this compound disrupting the bacterial cell membrane.

Experimental Protocols for Antimicrobial Evaluation

To validate the predicted antimicrobial activity of this compound, standardized methodologies are essential. The following are detailed protocols for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[7][8].

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the stock solution in the 96-well plate. Add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution to well 1. c. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). Well 12 will be the sterility control (broth only).

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth)[8]. This can be assessed visually or by using a plate reader.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Assay

This assay qualitatively assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Plate Inoculation: a. Dip a sterile swab into the standardized bacterial inoculum, ensuring to remove excess liquid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application: a. Aseptically apply a known volume of the this compound solution onto a sterile paper disk. Allow the solvent to evaporate. b. Using sterile forceps, place the impregnated disk onto the center of the inoculated agar plate. c. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

While direct experimental evidence is pending, a comprehensive analysis of related ferulic acid esters and benzyl derivatives strongly suggests that this compound is a promising candidate for a novel antimicrobial agent. The esterification of ferulic acid with benzyl alcohol is predicted to enhance its lipophilicity, facilitating its primary proposed mechanism of action: the disruption of bacterial cell membrane integrity.

The quantitative data from alkyl ferulates, particularly the high potency of hexyl ferulate, provides a strong rationale for prioritizing the synthesis and evaluation of this compound. Future research should focus on:

  • Chemical Synthesis and Purification: Efficient synthesis of high-purity this compound.

  • In Vitro Antimicrobial Screening: Determination of MIC and MBC values against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise mechanism using techniques such as membrane potential assays, leakage assays, and electron microscopy.

  • Toxicology and Safety Profiling: Assessment of cytotoxicity against mammalian cell lines to determine its therapeutic index.

The investigations outlined in this guide will be crucial in validating the predicted antimicrobial activity of this compound and determining its potential for development as a future therapeutic agent.

References

A Technical Guide to Determining the Solubility of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of benzyl ferulate in various solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction to this compound

This compound is an ester of ferulic acid, a phenolic compound known for its antioxidant properties. The esterification of ferulic acid to this compound is expected to increase its lipophilicity, which may, in turn, affect its solubility in different solvent systems. Understanding the solubility of this compound is a critical parameter in various stages of research and development, including formulation design, preclinical testing, and process chemistry. While specific solubility data is sparse, it is known that this compound has higher lipid solubility than its parent compound, ferulic acid.

Predicted Solubility Profile

Based on the solubility of the structurally related compounds, ferulic acid and ferulic acid ethyl ester, a predicted solubility profile for this compound can be inferred. Ferulic acid is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with approximate solubilities of 10 mg/mL, 15 mg/mL, and 20 mg/mL, respectively. It is sparingly soluble in aqueous buffers.[1] Ferulic acid ethyl ester is also soluble in ethanol and DMF (approx. 20 mg/mL) and DMSO (approx. 11 mg/mL), with limited aqueous solubility.[2] Given the larger, non-polar benzyl group, this compound is expected to exhibit enhanced solubility in non-polar organic solvents and reduced solubility in polar and aqueous solvents compared to ferulic acid and its ethyl ester.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (e.g., 24-72h) add_solvent->shake check_equilibrium Periodically sample and analyze concentration shake->check_equilibrium equilibrium_reached Equilibrium Reached? check_equilibrium->equilibrium_reached equilibrium_reached->shake No centrifuge Centrifuge to pellet undissolved solid equilibrium_reached->centrifuge Yes filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter analyze Analyze concentration of dissolved solute (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate end End calculate->end

Figure 1. Experimental workflow for determining this compound solubility.
Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4]

    • To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[4]

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis of Solute Concentration:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

The following table provides a template for recording and presenting the experimentally determined solubility data for this compound in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Isopropanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Dichloromethane25HPLC-UV
Toluene25HPLC-UV
Ethyl Acetate25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 400 (PEG 400)25HPLC-UV
Phosphate Buffered Saline (pH 7.4)37HPLC-UV

Conclusion

References

Commercial Suppliers and Technical Guide for Benzyl Ferulate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of commercial sources for Benzyl ferulate, along with its physicochemical properties, and detailed experimental protocols for its application in neuroprotective and anti-cancer research. This guide also elucidates the key signaling pathways modulated by this compound.

Commercial Availability of this compound

This compound is available from several commercial suppliers catering to the research and development market. The compound is typically supplied as a high-purity substance suitable for in vitro and in vivo studies. Below is a comparative table of offerings from prominent suppliers.

SupplierCatalog NumberPurityPhysical FormCAS NumberMolecular Weight
MedchemExpress HY-134607>98%Oil132335-97-8284.31
Biosynth HFA33597Not SpecifiedNot Specified132335-97-8284.31
BOC Sciences NP550498.0%Oil132335-97-8284.311
TargetMol T5526>98%Oil132335-97-8284.31
BioCrick BCN7753>98%Oil132335-97-8284.30

Physicochemical Properties

  • Molecular Formula: C₁₇H₁₆O₄[1]

  • Synonyms: Ferulic acid benzyl ester, Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1]

  • Appearance: Oil[1][2]

  • Storage: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 1 year.[3]

Experimental Protocols

This compound has demonstrated significant potential in both neuroprotection and cancer research. The following are detailed experimental protocols for evaluating its efficacy in these areas.

Neuroprotective Effects of this compound

This compound has been shown to have a neuroprotective effect against ischemia/reperfusion injury.[4] The following protocols are based on a study investigating its antioxidant properties.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Adult male Sprague-Dawley (SD) rats are used.

  • MCAO Procedure: Rats are anesthetized, and the middle cerebral artery is occluded for 2 hours, followed by reperfusion.

  • Drug Administration: this compound is administered via gavage at doses of 5, 10, and 15 mg/kg body weight.[5]

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: Neurological function is evaluated at 24 hours post-reperfusion.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Apoptosis Assay: Neuronal apoptosis in the ischemic penumbra is assessed using TUNEL staining.[5]

    • Biochemical Analysis: Brain tissues are homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde (MDA), superoxide dismutase (SOD)), and proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and the NOX2/NOX4 pathway via Western blot and real-time PCR.[4]

In Vitro Model: Hypoxia/Reoxygenation (H/R) in SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard conditions.

  • H/R Procedure: To mimic ischemia-reperfusion, cells are subjected to hypoxia (95% N₂, 5% CO₂) for 4 hours, followed by reoxygenation (95% air, 5% CO₂) for 20 hours.[4]

  • Drug Treatment: this compound is added to the culture medium at various concentrations (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶ M) during the reoxygenation phase.[6]

  • Evaluation of Cytoprotection:

    • Cell Viability Assay: Cell viability is determined using assays such as MTT or CCK-8.[4]

    • Apoptosis Analysis: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide.[4]

    • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

    • Western Blot Analysis: Protein expression of NOX2, NOX4, and apoptosis-related proteins is analyzed.[4]

Anti-Proliferative Effects on Gastrointestinal Cancer Cells

This compound has shown anti-proliferative activity against HCT-116 colon carcinoma, KYSE-30 esophageal squamous cancer, and NCI-N87 gastric carcinoma cell lines.[3] The following is a general protocol for assessing these effects.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: HCT-116, KYSE-30, or NCI-N87 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., in a range of 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways Modulated by this compound

This compound and its parent compound, ferulic acid, exert their biological effects by modulating several key signaling pathways.

NOX2/NOX4 Signaling Pathway

In the context of neuroprotection, this compound has been shown to downregulate the expression of NADPH oxidase 2 (NOX2) and NOX4.[4] This, in turn, reduces the production of reactive oxygen species (ROS), mitigating oxidative stress-induced cell death. The upregulation of specific microRNAs (miR-652, miR-532, and miR-92b) appears to be an upstream mechanism by which this compound regulates NOX2 and NOX4 expression.[4]

NOX2_NOX4_Pathway cluster_0 This compound Action cluster_1 Downstream Effects Benzyl_Ferulate This compound miRNAs miR-652, miR-532, miR-92b Benzyl_Ferulate->miRNAs Upregulates NOX2_NOX4 NOX2 / NOX4 miRNAs->NOX2_NOX4 Downregulates ROS Reactive Oxygen Species (ROS) NOX2_NOX4->ROS Produces Oxidative_Stress Oxidative Stress & Cell Death ROS->Oxidative_Stress Induces

Caption: this compound upregulates specific miRNAs, leading to the downregulation of NOX2/NOX4 and a subsequent reduction in oxidative stress.

PI3K/Akt Signaling Pathway

Ferulic acid, the parent compound of this compound, is known to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8] In many cancer cells, this pathway is constitutively active. Ferulic acid has been shown to inhibit the phosphorylation of Akt, thereby inactivating the pathway and leading to decreased proliferation and increased apoptosis in cancer cells.[7]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylates Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Apoptosis Apoptosis p_Akt->Apoptosis Benzyl_Ferulate This compound (via Ferulic Acid) Benzyl_Ferulate->p_Akt Inhibits Phosphorylation

Caption: this compound (via ferulic acid) inhibits the phosphorylation of Akt, thereby suppressing cell survival and promoting apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is often implicated in cancer development and progression. Ferulic acid has been demonstrated to inhibit the activation of NF-κB.[9] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) p_IkBa->NFkB_active Degrades, Releasing NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Transcription Promotes Transcription Benzyl_Ferulate This compound (via Ferulic Acid) Benzyl_Ferulate->IKK Inhibits

Caption: this compound (via ferulic acid) inhibits the IKK complex, preventing NF-κB activation and the transcription of target genes.

References

The Ester Linkage: A Deep Dive into Benzyl Ferulate and its Relationship with Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of benzyl ferulate, a promising derivative of the well-known antioxidant, ferulic acid. This whitepaper details the synthesis, comparative physicochemical properties, and biological activities of this compound, highlighting its enhanced potential in therapeutic applications due to its modified structure.

Introduction: Enhancing Nature's Antioxidant

Ferulic acid, a phenolic compound abundant in the plant kingdom, is renowned for its potent antioxidant and anti-inflammatory properties. However, its therapeutic application is often limited by its physicochemical characteristics, such as moderate solubility and bioavailability. To overcome these limitations, researchers have focused on the synthesis of ferulic acid derivatives, with this compound emerging as a compound of significant interest. This guide elucidates the critical relationship between this compound and its parent compound, ferulic acid, providing a technical overview for researchers in the field.

Synthesis of this compound

This compound is synthesized from ferulic acid through an esterification reaction with benzyl alcohol. This process involves the formation of an ester linkage between the carboxylic acid group of ferulic acid and the hydroxyl group of benzyl alcohol, typically facilitated by an acid catalyst and heat.

Logical Relationship of this compound Synthesis

Synthesis of this compound Ferulic Acid Ferulic Acid Esterification Esterification Ferulic Acid->Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water Neuroprotective Signaling Pathway of this compound This compound This compound miRNA-652 miRNA-652 This compound->miRNA-652 Upregulates miRNA-532 miRNA-532 This compound->miRNA-532 Upregulates miRNA-92b miRNA-92b This compound->miRNA-92b Upregulates Neuroprotection Neuroprotection This compound->Neuroprotection NOX2 NOX2 miRNA-652->NOX2 Inhibits NOX4 NOX4 miRNA-532->NOX4 Inhibits miRNA-92b->NOX4 Inhibits ROS ROS NOX2->ROS NOX4->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Workflow for Anti-inflammatory Assay Macrophage Culture Macrophage Culture Pre-treatment Pre-treatment Macrophage Culture->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation NO Measurement NO Measurement Incubation->NO Measurement Griess Assay Cytokine Analysis Cytokine Analysis Incubation->Cytokine Analysis ELISA Data Analysis Data Analysis NO Measurement->Data Analysis Cytokine Analysis->Data Analysis

Methodological & Application

Application Note and Protocol: HPLC Analysis of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantitative analysis of Benzyl ferulate in various sample matrices using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound, the benzyl ester of ferulic acid, is a compound of interest due to the well-documented antioxidant and photoprotective properties of its parent compound, ferulic acid.[1] Ferulic acid and its derivatives are utilized in the cosmetic and pharmaceutical industries for their ability to neutralize free radicals and absorb UV radiation.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The protocol is designed to be robust and can be adapted for various research and quality control applications.

Chemical Information

  • Compound: Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[3][4]

  • Molecular Formula: C₁₇H₁₆O₄[3][4]

  • Molecular Weight: 284.31 g/mol [3]

  • CAS Number: 132335-97-8[4]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Acetic acid (glacial, HPLC grade)

  • 0.45 µm syringe filters

3.2. Instrumentation

  • HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

3.3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
Mobile Phase A: 1% Acetic Acid in WaterB: Acetonitrile[5][7]
Gradient 0-15 min: 50% B15-18 min: 50-100% B18-23 min: 100% B23-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL[8]
Column Temperature 30°C[5]
Detection UV at 320 nm[1][9]

3.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.5. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][11]

4.1. System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Area < 2% (for n=6 injections)

4.2. Validation Parameters

ParameterDescription
Linearity A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) of >0.99 is desirable.[5]
Accuracy Determined by spike and recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Recoveries should be within 98-102%.
Precision Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should be less than 2%.[5]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[9]
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a blank and a placebo sample.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing FactorValue≤ 2
Theoretical PlatesValue> 2000
%RSD of Peak Area (n=6)Value< 2%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) Value
Accuracy (% Recovery) Range
Precision (%RSD) Value
LOD (µg/mL) Value
LOQ (µg/mL) Value

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Weigh Sample Extract Extract with Solvent Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Analyte Integrate->Quantify Samples Calibrate->Quantify

Caption: General workflow for HPLC analysis of this compound.

Logical_Relationship cluster_method Method Development cluster_validation Method Validation (ICH) cluster_application Application col Column Selection (C18) mp Mobile Phase Optimization (Acetonitrile/Acidified Water) col->mp det Detector Wavelength (320 nm) mp->det lin Linearity det->lin acc Accuracy det->acc pre Precision det->pre spec Specificity det->spec lod_loq LOD & LOQ det->lod_loq qc Quality Control lin->qc acc->qc pre->qc spec->qc lod_loq->qc form Formulation Analysis qc->form pk Pharmacokinetic Studies qc->pk

References

Application Notes and Protocols for the Extraction of Benzyl Ferulate from Propolis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of benzyl ferulate from propolis, a resinous mixture produced by honeybees. This compound, a phenolic ester, has garnered significant interest for its potential therapeutic properties. This document outlines detailed protocols for its extraction, purification, and quantitative analysis, alongside a summary of relevant data and a depiction of its signaling pathway.

Data Presentation: Extraction of Bioactive Compounds from Propolis

The extraction of this compound is often part of the broader extraction of phenolic compounds from propolis. The efficiency of these extractions can vary significantly based on the methodology employed. The following table summarizes quantitative data from studies on the extraction of total phenolic and flavonoid content from propolis using various methods. While specific yields for this compound are not widely reported, this data provides a valuable reference for optimizing the extraction process.

Extraction MethodSolventTemperature (°C)TimeTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
Maceration78.46% EthanolRoom Temperature71.05 hours--[][2]
Reflux Extraction80.64% Ethanol38.38117.44 minutes--[][2]
Ultrasound-Assisted82.49% Ethanol40.5359.12 minutes--[][2]
Subcritical WaterWater20020 minutes226.37 ± 4.3770.28 ± 1.33[3]
Maceration70% Ethanol--343.93 ± 44.3235.77 ± 9.94[4]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note that specific yields for this compound are not detailed in these studies but are components of the total phenolic content.

Experimental Protocols

The following protocols are designed to provide a detailed methodology for the extraction and purification of this compound from propolis.

Protocol 1: General Extraction of this compound from Propolis

This protocol outlines a general procedure for the extraction of this compound from raw propolis using solvent extraction.

Materials:

  • Raw propolis, frozen

  • Ethanol (70-95%)

  • Grinder or mortar and pestle

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Propolis: Freeze the raw propolis at -20°C to make it brittle. Grind the frozen propolis into a fine powder using a grinder or a mortar and pestle.

  • Extraction:

    • Place the powdered propolis into a beaker or Erlenmeyer flask.

    • Add 70-95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture using a magnetic stirrer at room temperature for 24-72 hours. To potentially increase yield and reduce extraction time, the extraction can be performed at a slightly elevated temperature (e.g., 40-50°C) or with the assistance of ultrasonication.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid residue.

  • Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to remove the ethanol. The resulting crude extract will contain this compound along with other phenolic compounds.

Protocol 2: Purification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of this compound from the crude propolis extract.

Materials:

  • Crude propolis extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase solvents: Acetonitrile and water (HPLC grade), both with 0.1% formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude propolis extract in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B

      • 35-40 min: 90% B

      • 40-45 min: 90-10% B

      • 45-50 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 320 nm

    • Injection Volume: 20 µL

  • Fraction Collection: Collect the fraction corresponding to the retention time of this compound. The identity and purity of the collected fraction should be confirmed by analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from propolis.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_propolis Raw Propolis grinding Grinding (Frozen) raw_propolis->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Propolis Extract filtration->crude_extract hplc HPLC Purification (Reversed-Phase C18) crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_benzyl_ferulate Pure this compound fraction_collection->pure_benzyl_ferulate lcms_nmr LC-MS & NMR Analysis (Structure & Purity Verification) pure_benzyl_ferulate->lcms_nmr

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

This compound has been shown to exert neuroprotective effects by modulating the miRNAs (652/532/92b)/NOX2/4 axis, which is involved in oxidative stress.[5][6] The diagram below illustrates this proposed signaling pathway.

G cluster_regulation Molecular Regulation cluster_cellular_effects Cellular Effects benzyl_ferulate This compound miRNAs miRNAs (miR-652, miR-532, miR-92b) benzyl_ferulate->miRNAs Upregulates neuroprotection Neuroprotection benzyl_ferulate->neuroprotection NOX2_NOX4 NOX2 / NOX4 miRNAs->NOX2_NOX4 Downregulates ros Reactive Oxygen Species (ROS) NOX2_NOX4->ros Produces oxidative_stress Oxidative Stress ros->oxidative_stress Induces apoptosis Apoptosis oxidative_stress->apoptosis Induces apoptosis->neuroprotection Inhibits

Caption: this compound Signaling Pathway in Neuroprotection.

References

In Vitro Antioxidant Assays for Benzyl Ferulate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ferulate, an ester derivative of ferulic acid, is a compound of increasing interest in the fields of pharmacology and drug development due to its potential antioxidant properties. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is well-documented for its potent antioxidant and free radical scavenging activities. The esterification of ferulic acid to form this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antioxidant capacity of this compound using common and well-established assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). While direct quantitative in vitro antioxidant data for this compound is not extensively available in the public domain, this document provides the standardized protocols to generate such data and includes comparative values for the parent compound, ferulic acid, and other ferulate esters to serve as a benchmark for evaluation. One study has demonstrated the promising antioxidant potential of this compound in cellular and in vivo models of cerebral ischemia/reperfusion injury by showing it can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduce markers of oxidative stress such as malondialdehyde (MDA)[1].

Principle of Antioxidant Assays

The antioxidant activity of this compound can be attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals, and the conjugated double bond in its structure that allows for the delocalization of the resulting unpaired electron, thus forming a stable phenoxyl radical. The in vitro assays described herein measure this antioxidant capacity through different mechanisms.

  • DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a purple-colored free radical. The reduction of DPPH by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of color reduction is proportional to the antioxidant's activity and is typically measured spectrophotometrically.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The reduction is detected by the formation of a colored complex between Fe²⁺ and a chromogenic reagent, typically 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ), which has a maximum absorbance at a specific wavelength. The intensity of the color is directly proportional to the reducing power of the antioxidant.

Data Presentation

The antioxidant capacity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, which represents the concentration of the compound required to scavenge 50% of the radicals. For the FRAP assay, the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant power of the test compound to that of Trolox, a water-soluble analog of vitamin E.

Table 1: Comparative In Vitro Antioxidant Activity of Ferulic Acid and its Esters

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe(II)/µmol)
This compound Data not availableData not availableData not available
Ferulic Acid~26 - 66[2]~1.5 - 2.0~1.5 - 2.0
Methyl Ferulate> Ferulic Acid< Ferulic Acid< Ferulic Acid
Ethyl Ferulate> Ferulic Acid< Ferulic Acid< Ferulic Acid
Ascorbic Acid (Standard)~20 - 40~1.0~1.0
Trolox (Standard)~40 - 501.0 (by definition)1.0 (by definition)

Note: The antioxidant activity of ferulate esters can be influenced by the esterifying group. Generally, esterification of the carboxylic acid group of ferulic acid may slightly decrease its radical scavenging activity in some in vitro assays compared to the parent compound[3].

Experimental Protocols

DPPH Radical Scavenging Assay

a. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

b. Protocol:

  • Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol/ethanol and 100 µL of the sample solution. For the control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% scavenging of the DPPH radicals and can be determined by linear regression analysis.

ABTS Radical Cation Decolorization Assay

a. Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

b. Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS radical cation. This is the stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the Trolox standard.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the various concentrations of the test compound or standard.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the test sample (ABTS•+ solution with the test compound).

  • TEAC Determination: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve and is expressed as µM of Trolox equivalents per µM of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

b. Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. For the standard curve, prepare a series of dilutions of FeSO₄ or Trolox.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox. The results are expressed as µM of Fe(II) equivalents or Trolox equivalents per µM of the sample.

Signaling Pathways and Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound & Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Prepare Working ABTS•+ Solution ABTS_stock->ABTS_work Mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate ABTS_work->Mix Sample_sol Prepare this compound & Trolox Solutions Sample_sol->Mix Incubate Incubate in Dark (6-10 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate TEAC Determine TEAC Calculate->TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent in 96-well plate FRAP_reagent->Mix Sample_sol Prepare this compound & Standard Solutions Sample_sol->Mix Incubate Incubate at 37°C (4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine FRAP Value Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion

The provided protocols offer a standardized approach for the in vitro assessment of the antioxidant capacity of this compound. While specific quantitative data for this compound is currently limited in publicly available literature, these assays will enable researchers to generate robust and comparable data. The antioxidant potential demonstrated in cellular and in vivo studies suggests that this compound is a promising candidate for further investigation as a therapeutic agent for conditions associated with oxidative stress. The generation of comprehensive in vitro antioxidant data will be a crucial step in its continued development.

References

Application Notes and Protocols for Cell Culture Studies with Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl ferulate in cell culture studies, with a focus on its neuroprotective effects. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its biological activities.

Introduction

This compound, an ester derivative of ferulic acid, has emerged as a compound of interest for its potential therapeutic properties, particularly its antioxidant and neuroprotective effects. This document outlines the application of this compound in cell culture models, summarizing its mechanism of action and providing detailed experimental protocols for its study.

Mechanism of Action: Neuroprotection

This compound has been shown to exert significant neuroprotective effects in in vitro models of cerebral ischemia/reperfusion (I/R) injury.[1][2] The primary mechanism involves the mitigation of oxidative stress and the inhibition of apoptosis.

Key Molecular Targets:

  • NADPH Oxidase (NOX): this compound downregulates the expression of NOX2 and NOX4, key enzymes involved in the production of reactive oxygen species (ROS).[1][2]

  • MicroRNAs (miRNAs): It upregulates the expression of specific miRNAs (miR-652, miR-532, and miR-92b) that are believed to target and inhibit NOX2 and NOX4.[1][2]

  • Apoptotic Proteins: The compound inhibits the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while the effect on the anti-apoptotic protein Bcl-2 leads to a decreased Bax/Bcl-2 ratio.[1][3]

The interplay of these molecular events leads to a reduction in ROS production, decreased oxidative damage, and ultimately, enhanced cell survival in the face of hypoxic stress.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on SH-SY5Y human neuroblastoma cells subjected to hypoxia/reoxygenation (H/R) injury.

Table 1: Effect of this compound on Cell Viability and Apoptosis in H/R-Treated SH-SY5Y Cells

Treatment GroupConcentration (M)Cell Viability (% of Control)Cell Death (%)
Control-100~5
H/R-Significantly ReducedSignificantly Increased
H/R + this compound10⁻⁸Dose-dependently IncreasedDose-dependently Decreased
H/R + this compound10⁻⁷Dose-dependently IncreasedDose-dependently Decreased
H/R + this compound10⁻⁶Dose-dependently IncreasedDose-dependently Decreased
Data is a qualitative summary based on reported dose-dependent trends.[1]

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis in H/R-Treated SH-SY5Y Cells

MarkerH/R TreatmentH/R + this compound Treatment (Dose-dependent)
NOX2 ExpressionUpregulatedDownregulated
NOX4 ExpressionUpregulatedDownregulated
miR-652, miR-532, miR-92bDownregulatedUpregulated
ROS ProductionIncreasedDecreased
MDA LevelsIncreasedDecreased
SOD ActivityDecreasedIncreased
Bax/Bcl-2 RatioIncreasedDecreased
Cleaved Caspase-3IncreasedDecreased
This table summarizes the directional changes observed in the referenced study.[1][2]

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line, which is commonly used in neurobiology research.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 1-2 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Subculturing: Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium. Seed the cells into new flasks or plates at the desired density.

Hypoxia/Reoxygenation (H/R) Injury Model

This protocol details the induction of hypoxic and reoxygenation conditions in SH-SY5Y cells to mimic ischemia/reperfusion injury in vitro.[1]

Materials:

  • SH-SY5Y cells seeded in culture plates

  • Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂

  • Standard cell culture incubator (95% air, 5% CO₂)

  • Glucose-free DMEM

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in the desired culture plates and allow them to adhere overnight.

  • Hypoxia:

    • Replace the normal growth medium with glucose-free DMEM.

    • Place the cells in a hypoxic incubator for 4 hours.

  • Reoxygenation and Treatment:

    • After the hypoxic period, replace the glucose-free medium with standard complete growth medium.

    • Add this compound at the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).[1] A vehicle control (e.g., DMSO) should be included.

    • Return the cells to a standard cell culture incubator for 20 hours.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • H/R-treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Treatment: Following the H/R protocol, add 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • H/R-treated and control cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Collection: Collect the cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) can be determined.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • H/R-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NOX2, anti-NOX4, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities relative to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound in Neuroprotection

Benzyl_Ferulate_Neuroprotection_Pathway BF This compound miRNAs miR-652, miR-532, miR-92b BF->miRNAs Upregulates Apoptosis_Proteins Bax / Cleaved Caspase-3 BF->Apoptosis_Proteins Inhibits NOX2_NOX4 NOX2 / NOX4 miRNAs->NOX2_NOX4 Inhibits ROS Reactive Oxygen Species (ROS) NOX2_NOX4->ROS Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Oxidative_Stress->Apoptosis_Proteins Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Cell_Survival Cell Survival Apoptosis->Cell_Survival Reduces Benzyl_Ferulate_Experimental_Workflow Start Start: SH-SY5Y Cell Culture Hypoxia Induce Hypoxia (4h) (Glucose-free medium) Start->Hypoxia Reoxygenation Reoxygenation (20h) + this compound Treatment Hypoxia->Reoxygenation Endpoint_Assays Endpoint Assays Reoxygenation->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Endpoint_Assays->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Endpoint_Assays->Western_Blot ROS_Measurement Oxidative Stress (ROS, MDA, SOD) Endpoint_Assays->ROS_Measurement Benzyl_Ferulate_Antioxidant_Mechanism BF This compound miRNA_up Upregulation of miR-652, miR-532, miR-92b BF->miRNA_up NOX_down Downregulation of NOX2 & NOX4 miRNA_up->NOX_down ROS_red Reduced ROS Production NOX_down->ROS_red Ox_Stress_red Decreased Oxidative Stress ROS_red->Ox_Stress_red Apoptosis_inh Inhibition of Apoptosis Ox_Stress_red->Apoptosis_inh Neuroprotection Neuroprotection Apoptosis_inh->Neuroprotection

References

Application Notes and Protocols for Benzyl Ferulate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and potential therapeutic applications of Benzyl Ferulate (BF) in various drug delivery systems. While specific quantitative data for this compound-loaded systems are limited in the current literature, this document leverages available information on ferulic acid and its esters to provide representative protocols and expected characterization parameters.

Introduction to this compound

This compound is an ester derivative of ferulic acid, a phenolic compound known for its potent antioxidant and anti-inflammatory properties. The esterification of ferulic acid with benzyl alcohol enhances its lipophilicity, which can improve its encapsulation into lipid-based drug delivery systems and potentially enhance its bioavailability and cellular uptake. These characteristics make this compound a promising candidate for therapeutic applications in neuroprotection and cancer therapy.

Drug Delivery Systems for this compound

The lipophilic nature of this compound makes it suitable for incorporation into various nanocarriers. This section details the formulation and characterization of three common systems: Solid Lipid Nanoparticles (SLNs), Liposomes, and Nanoemulsions.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are solid at both room and body temperature. They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and good biocompatibility.

Quantitative Data for Ferulic Acid Ester-Loaded SLNs

As a representative example, the following table summarizes the physicochemical properties of n-dodecyl-ferulate-loaded SLNs prepared with cetyl palmitate.[1]

ParameterValueReference
Mean Particle Size Lowest achieved[1]
Polydispersity Index (PDI) Lowest achieved[1]
Physical Stability High stability at 4, 20, and 40 °C for 21 days[1]

Experimental Protocol: Preparation of this compound-Loaded SLNs by High-Pressure Homogenization (HPH)

This protocol is adapted from a general method for preparing SLNs and can be optimized for this compound.[1][2][3]

Materials:

  • This compound

  • Solid Lipid (e.g., Cetyl Palmitate, Stearic Acid)[1]

  • Surfactant (e.g., Polysorbate 80, Soy Lecithin)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Disperse the desired amount of this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a suitable speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency and drug loading.

Experimental Workflow for SLN Preparation

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase MeltLipid Melt Solid Lipid AddBF Disperse this compound MeltLipid->AddBF PreEmulsion Form Pre-emulsion (High-Shear Homogenization) AddBF->PreEmulsion DissolveSurfactant Dissolve Surfactant in Water DissolveSurfactant->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling and Nanoparticle Formation HPH->Cooling Characterization Characterization (DLS, EE%, DL) Cooling->Characterization

Workflow for this compound-Loaded SLN Preparation.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of both hydrophilic and lipophilic drugs. For the lipophilic this compound, it would primarily be entrapped within the lipid bilayer.

Quantitative Data for Ferulic Acid-Loaded Liposomes

The following data for ferulic acid-loaded liposomes can be used as a reference.[4][5]

ParameterValueReference
Entrapment Efficiency (EE%) 80.2 ± 5.2%[4][5]
In Vitro Release 80% release within 5 hours[4][5]

Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

This is a widely used method for liposome preparation.[6][7]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This process should be carried out at a temperature above the lipid phase transition temperature (Tc).

  • Vesicle Formation: Continue the hydration with gentle agitation until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or gel filtration.

  • Characterization: Characterize the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Experimental Workflow for Liposome Preparation

G Dissolve Dissolve Lipids and This compound in Organic Solvent Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Hydrate Hydration with Aqueous Buffer Evaporate->Hydrate SizeReduction Size Reduction (Sonication/Extrusion) Hydrate->SizeReduction Purify Purification (Dialysis/Gel Filtration) SizeReduction->Purify Characterize Characterization Purify->Characterize

Workflow for this compound-Loaded Liposome Preparation.

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are kinetically stable systems and can enhance the solubility and bioavailability of lipophilic drugs like this compound.

Experimental Protocol: Preparation of this compound-Loaded Nanoemulsion by High-Energy Emulsification

High-energy methods are commonly used to produce nanoemulsions with small droplet sizes.[6][8]

Materials:

  • This compound

  • Oil Phase (e.g., Medium-chain triglycerides, Castor oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol, Ethanol)

  • Aqueous Phase (Purified Water)

Procedure:

  • Phase Preparation: Dissolve this compound in the oil phase. In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.

  • Coarse Emulsion: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.

  • High-Energy Homogenization: Subject the coarse emulsion to a high-energy emulsification method such as high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for droplet size, PDI, zeta potential, and drug content.

Experimental Workflow for Nanoemulsion Preparation

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase DissolveBF Dissolve this compound in Oil CoarseEmulsion Form Coarse Emulsion DissolveBF->CoarseEmulsion DissolveSurfactants Dissolve Surfactant & Co-surfactant in Water DissolveSurfactants->CoarseEmulsion HighEnergy High-Energy Homogenization CoarseEmulsion->HighEnergy Nanoemulsion Nanoemulsion Formation HighEnergy->Nanoemulsion Characterization Characterization Nanoemulsion->Characterization G IR Ischemia/Reperfusion Injury NOX2_4 NOX2 / NOX4 IR->NOX2_4 Upregulates BF This compound miRNAs miR-532, miR-652, miR-92b BF->miRNAs Upregulates Neuroprotection Neuroprotection BF->Neuroprotection miRNAs->NOX2_4 Downregulates ROS Reactive Oxygen Species (ROS) NOX2_4->ROS Increases Apoptosis Apoptosis NOX2_4->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis G BF This compound PI3K_Akt PI3K/Akt Pathway BF->PI3K_Akt Inhibits NF_kB NF-κB Pathway BF->NF_kB Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Survival Cell Survival PI3K_Akt->Survival Promotes NF_kB->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits

References

Application Notes and Protocols: Topical Formulation of Benzyl Ferulate for Skin Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ferulate, the benzyl ester of ferulic acid, is an emerging compound of interest for dermatological and cosmetic applications. Ferulic acid, its parent compound, is a well-established phenolic antioxidant with potent anti-inflammatory, photoprotective, and anti-aging properties.[1][2] However, its application can be limited by stability and skin permeation.[3] this compound is theorized to possess enhanced lipophilicity compared to ferulic acid, which may improve its penetration through the stratum corneum, leading to greater bioavailability within the skin layers.[4]

These application notes provide an overview of the proposed mechanisms of action for this compound, summarize available quantitative data, and present detailed protocols for the formulation and evaluation of its efficacy for topical skin applications.

Proposed Mechanisms of Action

The therapeutic potential of this compound in skincare is attributed to its multifaceted biological activities, primarily revolving around its antioxidant, anti-inflammatory, anti-aging, and skin-lightening effects.

Antioxidant Activity

External aggressors like UV radiation and pollution generate reactive oxygen species (ROS) in the skin, leading to oxidative stress, cellular damage, and accelerated aging.[5] this compound is proposed to mitigate this damage through direct ROS scavenging and by modulating endogenous antioxidant pathways. One key pathway is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6][7] Studies on this compound have shown it enhances SOD activity and reduces ROS production.[4]

cluster_pathway Antioxidant Signaling Pathway UV UV Radiation (Oxidative Stress) ROS ROS (Reactive Oxygen Species) UV->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage BF This compound BF->ROS Scavenges Nrf2 Nrf2 Activation BF->Nrf2 Promotes ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Enzymes Induces Enzymes->ROS Neutralizes Protection Cellular Protection

Caption: this compound Antioxidant Pathway.
Anti-Inflammatory Effects

Inflammation is a key process in many skin conditions and is a component of UV-induced damage. Key inflammatory pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[8][9] When activated, these pathways lead to the production of pro-inflammatory cytokines and mediators like TNF-α, interleukins (ILs), and cyclooxygenase-2 (COX-2). Ferulic acid and its derivatives have been shown to inhibit the activation of NF-κB and suppress the phosphorylation of MAPK proteins (ERK, JNK, p38), thereby reducing the inflammatory response.[2][10]

cluster_pathway Anti-Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB BF This compound BF->MAPK Inhibits BF->NFkB Inhibits Cytokines Pro-inflammatory Mediators (TNF-α, ILs, COX-2, iNOS) MAPK->Cytokines Induces NFkB->Cytokines Induces Inflammation Skin Inflammation Cytokines->Inflammation

Caption: this compound Anti-inflammatory Pathway.
Anti-Aging and Skin Lightening

Photoaging is characterized by the degradation of extracellular matrix proteins like collagen and elastin by matrix metalloproteinases (MMPs). The MAPK pathway, when activated by UV radiation, upregulates MMP expression.[11] By inhibiting MAPK signaling, this compound can be expected to decrease MMP activity, thus preserving skin structure and reducing the appearance of wrinkles.[1]

Hyperpigmentation results from the overproduction of melanin, a process catalyzed by the enzyme tyrosinase. Ferulic acid and its esters are known to inhibit tyrosinase activity, suggesting a role for this compound in reducing unwanted pigmentation and promoting an even skin tone.[1][12]

Experimental Data

While specific data on the topical application of this compound is limited, studies on its antioxidant effects in other models, along with extensive research on related ferulates, provide a strong basis for its efficacy.

Table 1: Quantitative Antioxidant Effects of this compound

Data from a study on cerebral ischemia/reperfusion injury, relevant for its antioxidant mechanism.[4]

ParameterModel SystemTreatmentResult% Change vs. Control
SOD Activity MCAO RatsThis compoundIncreased SOD ActivityData not quantified
MDA Production MCAO RatsThis compoundDecreased MDA LevelsData not quantified
ROS Production H/R-treated SH-SY5Y cellsThis compound (20 µM)Decreased ROS Levels~40% Decrease
Cell Viability H/R-treated SH-SY5Y cellsThis compound (20 µM)Increased Cell Viability~35% Increase
Table 2: Efficacy of Ferulic Acid and Its Esters in Skin-Relevant Assays

Data from various studies on ferulic acid (FA) and its derivatives, indicative of potential this compound activity.

AssayCompoundConcentrationResult (IC50 / % Inhibition)Reference
Tyrosinase Inhibition α-Tocopheryl Ferulate30 µg/mlSignificant Melanization Inhibition[12]
Collagenase Inhibition FA from T. tetragonioides5-20 µMInhibited MMP-1 Expression[13]
Elastase Inhibition FA from T. tetragonioides5-20 µMInhibited MMP-9 Expression[13]
DPPH Radical Scavenging Ferulic Acid100 µg/ml64% Inhibition[14]
NO Production Inhibition Ferulic Acid100 µg/ml74% Inhibition[14]

Experimental Protocols

The following protocols are designed for the formulation and comprehensive in vitro evaluation of a topical this compound product.

Formulation Protocol: this compound Emulgel (0.5% w/w)

This protocol describes the preparation of an oil-in-water emulgel, a suitable vehicle for lipophilic compounds like this compound.

cluster_workflow Emulgel Formulation Workflow start Start: Prepare Phases A Aqueous Phase: Disperse Carbopol 934 in Purified Water. Add Glycerin. start->A B Oil Phase: Dissolve this compound in Caprylic Triglyceride. Add Span 80 and Tocopherol. start->B heat Heat Both Phases Separately to 75°C A->heat B->heat mix Add Oil Phase to Aqueous Phase with High-Shear Homogenization heat->mix emulsion Primary Emulsion Formed mix->emulsion cool Cool to 40°C with Gentle Stirring emulsion->cool neutralize Neutralize with Triethanolamine to form Gel Structure cool->neutralize final Final Product: 0.5% this compound Emulgel neutralize->final

Caption: Workflow for this compound Emulgel Preparation.

Materials & Reagents:

  • This compound Powder

  • Carbopol® 934

  • Caprylic/Capric Triglyceride (Oil Phase)

  • Span® 80 (Emulsifier)

  • Glycerin (Humectant)

  • Tocopherol (Vitamin E, Formulation Antioxidant)

  • Triethanolamine (Neutralizing Agent)

  • Purified Water

  • Beakers, magnetic stirrer, overhead homogenizer, water bath.

Procedure:

  • Aqueous Phase Preparation: In a beaker, disperse 1.0 g of Carbopol® 934 in 70.0 mL of purified water with constant stirring. Add 3.0 g of glycerin.

  • Oil Phase Preparation: In a separate beaker, dissolve 0.5 g of this compound in 20.0 g of caprylic/capric triglyceride. Add 5.0 g of Span® 80 and 0.5 g of tocopherol and mix until uniform.

  • Heating: Gently heat both the aqueous and oil phases separately in a water bath to 75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 10-15 minutes until a uniform white emulsion is formed.

  • Cooling: Remove the emulsion from the heat and allow it to cool to approximately 40°C with gentle, continuous stirring.

  • Gelling: Slowly add triethanolamine dropwise to the emulsion with gentle stirring until the mixture thickens to the desired gel consistency (typically pH 6.0-6.5).

  • Finalization: Add purified water to make up the final weight to 100 g. Stir gently until homogenous. Store in an airtight, opaque container.

Protocol: In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to quantify the permeation of this compound through a skin model.

Materials & Reagents:

  • Franz diffusion cells

  • Excised human or porcine skin

  • This compound Emulgel (0.5%)

  • Phosphate Buffered Saline (PBS, pH 7.4) with a suitable solubilizer (e.g., 0.5% Tween 80) as receptor fluid

  • HPLC system for quantification of this compound

Procedure:

  • Skin Preparation: Thaw frozen full-thickness skin and cut it into sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Equilibration: Place the assembled cells in a stirring water bath maintained at 32°C and allow the skin to equilibrate for 30 minutes.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound Emulgel uniformly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it immediately with fresh, pre-warmed fluid.

  • Skin Analysis (at 24 hours):

    • Dismount the skin and gently wipe the surface to remove excess formulation.

    • Use tape stripping to separate the stratum corneum.

    • Separate the remaining epidermis from the dermis.

    • Extract this compound from the stratum corneum strips, epidermis, and dermis using a suitable solvent (e.g., methanol).

  • Quantification: Analyze the concentration of this compound in the collected receptor fluid samples and skin extracts using a validated HPLC method.

Protocol: In Vitro Antioxidant Activity - DPPH Assay

This is a rapid colorimetric assay to measure the free radical scavenging ability of the formulation.

Materials & Reagents:

  • This compound Emulgel

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound Emulgel in methanol and create a series of dilutions (e.g., 10 to 500 µg/mL). Prepare the same concentrations for the positive control.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to separate wells.

  • DPPH Addition: Add 150 µL of the DPPH solution to each well.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank well should contain only methanol.

  • Calculation: Calculate the percentage of scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials & Reagents:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (solubilized in DMSO)

  • Griess Reagent

  • Dexamethasone (Positive Control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Protocol: In Vitro Anti-Aging - Collagenase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the enzyme that degrades collagen.

Materials & Reagents:

  • Collagenase from Clostridium histolyticum

  • Tricine buffer (50 mM, pH 7.5, with 400 mM NaCl and 10 mM CaCl₂)

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) substrate

  • This compound

  • Epigallocatechin gallate (EGCG) (Positive Control)

Procedure:

  • Reaction Setup: In a 96-well plate, add 25 µL of Tricine buffer, 25 µL of the test sample (this compound) or EGCG at various concentrations, and 25 µL of collagenase solution (0.8 U/mL).

  • Pre-incubation: Incubate at 37°C for 20 minutes.

  • Substrate Addition: Add 25 µL of the FALGPA substrate to initiate the reaction.

  • Measurement: Immediately measure the change in absorbance at 345 nm in kinetic mode for 15-20 minutes at 37°C.

  • Calculation: The rate of reaction is determined from the slope of the linear portion of the curve. Calculate the percentage of collagenase inhibition relative to the untreated enzyme control.[15]

Protocol: In Vitro Skin Lightening - Tyrosinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the key enzyme in melanin synthesis.[16]

Materials & Reagents:

  • Mushroom tyrosinase

  • Phosphate buffer (50 mM, pH 6.8)

  • L-DOPA substrate solution

  • This compound

  • Kojic acid (Positive Control)

Procedure:

  • Reaction Setup: In a 96-well plate, add 20 µL of the test sample (this compound) or kojic acid at various concentrations.

  • Enzyme Addition: Add 50 µL of tyrosinase enzyme solution and incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 30 µL of L-DOPA substrate solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at 475-510 nm every minute for 20-30 minutes.

  • Calculation: Determine the reaction rate (slope). Calculate the percentage of tyrosinase inhibition:

    • % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Conclusion

This compound presents a promising advancement over ferulic acid for topical applications due to its enhanced lipophilicity, which suggests improved skin delivery. Based on the known mechanisms of ferulates, it is poised to offer significant antioxidant, anti-inflammatory, anti-aging, and skin-lightening benefits. The protocols outlined here provide a robust framework for researchers to formulate and systematically evaluate the efficacy and mechanisms of this compound in dermatological and cosmetic contexts. Further in vivo studies are warranted to confirm these in vitro findings and establish optimal formulation strategies.

References

Benzyl Ferulate: A Promising Therapeutic Agent for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Benzyl ferulate, an ester derivative of ferulic acid, has emerged as a potential therapeutic agent with significant neuroprotective properties. Its enhanced lipophilicity compared to ferulic acid suggests improved bioavailability and ability to cross the blood-brain barrier.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound, with a focus on its application in mitigating cerebral ischemia/reperfusion (CI/R) injury.

Physicochemical Properties

PropertyValueSource
Molecular Formula C17H16O4[2][][4]
Molecular Weight 284.31 g/mol [2][]
IUPAC Name benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[2]
Appearance Oil[]
Synonyms Benzyl (E)-ferulate, Ferulic acid benzyl ester[][5]

Therapeutic Potential and Mechanism of Action

This compound has demonstrated significant promise as a neuroprotective agent, primarily through its potent antioxidant and anti-apoptotic effects.[1][6] Studies have shown its efficacy in reducing oxidative stress and cell death in models of cerebral ischemia/reperfusion injury.[1][6]

The primary mechanism of action involves the modulation of the miRNAs (miR-652, miR-532, and miR-92b)/NADPH oxidase (NOX) 2/4 axis .[1][6] In the context of CI/R injury, the expression of NOX2 and NOX4, key enzymes in the production of reactive oxygen species (ROS), is upregulated. This compound treatment has been shown to downregulate the expression of NOX2 and NOX4, thereby reducing oxidative stress.[1][6] This downregulation is associated with the upregulation of specific microRNAs (miR-652, miR-532, and miR-92b) that target NOX2 and NOX4.[1]

By mitigating oxidative stress, this compound also inhibits downstream apoptotic pathways. It has been observed to decrease the ratio of Bax/Bcl-2 and the expression of cleaved caspase-3, ultimately reducing neuronal apoptosis.[1]

Benzyl_Ferulate_Signaling_Pathway cluster_stress Cerebral Ischemia/Reperfusion Injury cluster_bf Therapeutic Intervention cluster_pathway Cellular Signaling Cascade CI/R CI/R miRNAs miR-652, miR-532, miR-92b CI/R->miRNAs downregulates NOX NOX2 / NOX4 CI/R->NOX upregulates BF This compound BF->miRNAs upregulates miRNAs->NOX inhibits ROS Reactive Oxygen Species (ROS) NOX->ROS produces Bax_Bcl2 ↑ Bax/Bcl-2 ratio ROS->Bax_Bcl2 Caspase3 ↑ Cleaved Caspase-3 ROS->Caspase3 Apoptosis Apoptosis Bax_Bcl2->Apoptosis Caspase3->Apoptosis

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) [1]

Treatment GroupDose (mg/kg)Neurological ScoreInfarct Volume (%)
Sham-0.2 ± 0.10
Ischemia/Reperfusion (I/R)-3.8 ± 0.345.2 ± 3.1
I/R + this compound (Low)52.9 ± 0.235.1 ± 2.5
I/R + this compound (Medium)102.1 ± 0.2 24.8 ± 2.1
I/R + this compound (High)151.3 ± 0.1 15.3 ± 1.8
*p < 0.05 vs I/R; **p < 0.01 vs I/R

Table 2: In Vitro Efficacy of this compound in SH-SY5Y Cells Subjected to Hypoxia/Reoxygenation (H/R) [1]

Treatment GroupConcentration (µM)Cell Viability (%)Cell Death (%)
Control-1005.2 ± 0.5
H/R-52.3 ± 4.138.6 ± 3.2
H/R + this compound10⁻⁸65.4 ± 5.229.1 ± 2.8
H/R + this compound10⁻⁷78.9 ± 6.3 18.7 ± 1.9
H/R + this compound10⁻⁶91.2 ± 7.5 9.3 ± 1.1
*p < 0.05 vs H/R; **p < 0.01 vs H/R

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion in rats to model stroke.

Materials:

  • Male Sprague-Dawley rats (250-290 g)[1]

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound solution

  • Vehicle control (e.g., saline with DMSO)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After 2 hours of occlusion, withdraw the suture to allow for reperfusion.[7]

  • Administer this compound or vehicle intravenously or intraperitoneally at the onset of reperfusion.

  • After 24 hours of reperfusion, assess neurological deficits and measure the infarct volume.[7]

MCAO_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Exposure of Carotid Arteries anesthesia->surgery occlusion Induce MCAO with Monofilament Suture (2 hours) surgery->occlusion reperfusion Withdraw Suture for Reperfusion occlusion->reperfusion treatment Administer this compound or Vehicle reperfusion->treatment assessment Neurological & Infarct Volume Assessment (24h post-reperfusion) treatment->assessment end End assessment->end

In Vitro Model: Hypoxia/Reoxygenation (H/R) in SH-SY5Y Cells

This protocol describes the induction of hypoxia followed by reoxygenation in a neuronal cell line to mimic ischemic conditions in vitro.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hypoxia chamber (e.g., 95% N2, 5% CO2)

  • This compound solution

  • Vehicle control (e.g., DMSO)

  • Reagents for cell viability and apoptosis assays

Procedure:

  • Culture SH-SY5Y cells to the desired confluency in standard culture conditions (37°C, 5% CO2).

  • Replace the culture medium with a glucose-free medium.

  • Place the cells in a hypoxia chamber for a defined period (e.g., 4 hours).

  • After the hypoxic period, return the cells to a normoxic incubator (reoxygenation) with complete culture medium containing different concentrations of this compound or vehicle.

  • Incubate for a further period (e.g., 20 hours).

  • Assess cell viability (e.g., MTT assay) and apoptosis (e.g., flow cytometry with Annexin V/PI staining).

HR_Workflow start Start culture Culture SH-SY5Y Cells start->culture hypoxia Induce Hypoxia (e.g., 4 hours) culture->hypoxia reoxygenation Reoxygenation with this compound/Vehicle hypoxia->reoxygenation incubation Incubate (e.g., 20 hours) reoxygenation->incubation analysis Cell Viability & Apoptosis Analysis incubation->analysis end End analysis->end

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative conditions, particularly those involving oxidative stress and apoptosis, such as ischemic stroke. The provided data and protocols offer a solid foundation for further research into its efficacy and mechanism of action. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for potential clinical applications.[1]

References

Application Notes and Protocols: Investigating the Mechanism of Action of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of Benzyl ferulate, focusing on its neuroprotective effects through the modulation of oxidative stress and apoptosis. The accompanying protocols offer step-by-step guidance for key experiments to investigate these effects.

Mechanism of Action of this compound

This compound, a derivative of ferulic acid, demonstrates significant neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. Its primary mechanism of action involves the regulation of the microRNA (miRNA)/NADPH oxidase (NOX) signaling axis. Specifically, this compound upregulates the expression of miR-652, miR-532, and miR-92b. These miRNAs, in turn, target and downregulate the expression of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4), key enzymes responsible for the production of reactive oxygen species (ROS).[1][2]

The reduction in NOX2 and NOX4 activity leads to decreased oxidative stress, as evidenced by lower levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[1] Concurrently, this compound enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD).[1] By mitigating oxidative stress, this compound inhibits the downstream apoptotic cascade. This is demonstrated by a decreased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and reduced levels of cleaved caspase-3, ultimately leading to a reduction in neuronal apoptosis.[1][3]

The lipophilicity of this compound is higher than that of ferulic acid, which may contribute to its enhanced bioavailability and ability to cross the blood-brain barrier.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in both in vivo (Middle Cerebral Artery Occlusion rats) and in vitro (hypoxia/reoxygenation-treated SH-SY5Y cells) models of ischemia/reperfusion injury.

Table 1: Effect of this compound on Markers of Oxidative Stress

ModelTreatmentMDA ContentSOD ActivityTotal NOX ActivityROS LevelNOX2 ExpressionNOX4 Expression
MCAO Rats I/RIncreasedDecreasedIncreasedIncreasedIncreasedIncreased
I/R + this compound (5 mg/kg)DecreasedIncreasedDecreasedDecreasedDecreasedDecreased
I/R + this compound (10 mg/kg)Further DecreasedFurther IncreasedFurther DecreasedFurther DecreasedFurther DecreasedFurther Decreased
I/R + this compound (15 mg/kg)Markedly DecreasedMarkedly IncreasedMarkedly DecreasedMarkedly DecreasedMarkedly DecreasedMarkedly Decreased
SH-SY5Y Cells H/RIncreasedDecreasedIncreasedIncreasedIncreasedIncreased
H/R + this compound (10⁻⁸ µM)DecreasedIncreasedDecreasedDecreasedDecreasedDecreased
H/R + this compound (10⁻⁷ µM)Further DecreasedFurther IncreasedFurther DecreasedFurther DecreasedFurther DecreasedFurther Decreased
H/R + this compound (10⁻⁶ µM)Markedly DecreasedMarkedly IncreasedMarkedly DecreasedMarkedly DecreasedMarkedly DecreasedMarkedly Decreased

Data is presented qualitatively based on the dose-dependent effects described in the literature. For specific mean values, standard deviations, and statistical significance, please refer to the primary research articles.[1]

Table 2: Effect of this compound on Markers of Apoptosis

ModelTreatmentTUNEL-Positive CellsBax/Bcl-2 RatioCleaved Caspase-3
MCAO Rats I/RIncreasedIncreasedIncreased
I/R + this compound (5 mg/kg)DecreasedDecreasedDecreased
I/R + this compound (10 mg/kg)Further DecreasedFurther DecreasedFurther Decreased
I/R + this compound (15 mg/kg)Markedly DecreasedMarkedly DecreasedMarkedly Decreased
SH-SY5Y Cells H/RIncreasedIncreasedIncreased
H/R + this compound (10⁻⁸ µM)DecreasedDecreasedDecreased
H/R + this compound (10⁻⁷ µM)Further DecreasedFurther DecreasedFurther Decreased
H/R + this compound (10⁻⁶ µM)Markedly DecreasedMarkedly DecreasedMarkedly Decreased

Data is presented qualitatively based on the dose-dependent effects described in the literature. For specific mean values, standard deviations, and statistical significance, please refer to the primary research articles.[1][3]

Table 3: Effect of this compound on miRNA Expression

ModelTreatmentmiR-652 ExpressionmiR-532 ExpressionmiR-92b Expression
MCAO Rats I/RDecreasedDecreasedDecreased
I/R + this compoundDose-dependently IncreasedDose-dependently IncreasedDose-dependently Increased
SH-SY5Y Cells H/RDecreasedDecreasedDecreased
H/R + this compoundDose-dependently IncreasedDose-dependently IncreasedDose-dependently Increased

Data is presented qualitatively based on the dose-dependent effects described in the literature. For specific fold-change values, please refer to the primary research articles.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for NOX2, NOX4, Bax, Bcl-2, and Cleaved Caspase-3

This protocol describes the detection and quantification of key proteins involved in the this compound signaling pathway.

a. Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for NOX2, NOX4, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

b. Protocol:

  • Protein Extraction:

    • For cultured cells (e.g., SH-SY5Y), wash with ice-cold PBS and lyse with cell lysis buffer on ice for 30 minutes.

    • For tissue samples, homogenize in lysis buffer.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time PCR for miRNA Expression (miR-652, miR-532, miR-92b)

This protocol details the quantification of miRNA levels to assess the upstream effects of this compound.

a. Materials:

  • RNA extraction kit suitable for small RNAs

  • miRNA-specific reverse transcription kit

  • miRNA-specific primers for miR-652, miR-532, miR-92b, and a reference miRNA (e.g., U6)

  • SYBR Green or TaqMan-based real-time PCR master mix

  • Real-time PCR instrument

b. Protocol:

  • RNA Extraction:

    • Extract total RNA, including the small RNA fraction, from cells or tissues using a suitable kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit and miRNA-specific primers.

  • Real-Time PCR:

    • Set up the real-time PCR reactions using the synthesized cDNA, miRNA-specific primers, and a real-time PCR master mix.

    • Perform the PCR in a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative expression of the target miRNAs using the 2-ΔΔCt method, normalizing to the reference miRNA.

Measurement of Oxidative Stress Markers

a. Malondialdehyde (MDA) Assay: This assay quantifies lipid peroxidation.

  • Homogenize tissue or cell samples in a suitable buffer on ice.

  • Centrifuge the homogenate to remove debris.

  • React the supernatant with thiobarbituric acid (TBA) at 95°C for 60 minutes. This reaction forms a pink-colored product.

  • Measure the absorbance of the product at 532 nm.

  • Calculate the MDA concentration based on a standard curve.

b. Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of the antioxidant enzyme SOD.

  • Prepare tissue or cell lysates.

  • Use a commercial SOD assay kit, which typically involves a reaction where superoxide radicals are generated and react with a detector molecule to produce a colored or fluorescent product.

  • The presence of SOD in the sample will inhibit this reaction.

  • Measure the absorbance or fluorescence and calculate the SOD activity based on the degree of inhibition.

Apoptosis Assays

a. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.

  • Fix tissue sections or cultured cells with 4% paraformaldehyde.

  • Permeabilize the samples with a detergent (e.g., Triton X-100).

  • Incubate the samples with the TUNEL reaction mixture, which contains TdT and labeled dUTPs.

  • The TdT enzyme incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA.

  • Visualize the labeled cells using fluorescence microscopy.

  • Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.

  • Quantify the percentage of TUNEL-positive cells.

b. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Harvest and wash the cells.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

Benzyl_Ferulate_Mechanism BF This compound miRNAs miR-652, miR-532, miR-92b BF->miRNAs Upregulates NOX2_NOX4 NOX2 & NOX4 miRNAs->NOX2_NOX4 Downregulates ROS Reactive Oxygen Species (ROS) NOX2_NOX4->ROS Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces

Caption: Signaling pathway of this compound's neuroprotective effect.

Western_Blot_Workflow start Sample Preparation (Lysis & Quantification) sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

miRNA_PCR_Workflow rna_extraction Total RNA Extraction rt Reverse Transcription (miRNA-specific) rna_extraction->rt qpcr Real-Time PCR (SYBR Green/TaqMan) rt->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis

Caption: Workflow for miRNA expression analysis by Real-Time PCR.

References

Application Notes and Protocols: Benzyl Ferulate for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ferulate, an ester of ferulic acid, is a promising natural compound for food preservation applications. As a derivative of ferulic acid, a well-documented antioxidant and antimicrobial agent, this compound is anticipated to exhibit similar preservative properties with potentially enhanced lipophilicity, which could improve its efficacy in high-fat food matrices.[1] This document provides an overview of the potential applications of this compound in food preservation, based on the known activities of ferulic acid and its esters. It includes available quantitative data, detailed experimental protocols for evaluating its efficacy, and diagrams illustrating its proposed mechanisms of action and experimental workflows.

Disclaimer: Research specifically detailing the application of this compound in food preservation is limited. The following data and protocols are primarily based on studies of ferulic acid and its other esters (e.g., methyl, ethyl, hexyl ferulate) and provide a foundational framework for the investigation of this compound as a food preservative.

Quantitative Data on the Efficacy of Ferulic Acid and its Esters

The following tables summarize the antioxidant and antimicrobial activities of ferulic acid and its derivatives, which can serve as a benchmark for evaluating this compound.

Table 1: Antioxidant Activity of Ferulic Acid and its Esters

CompoundAssayResultReference
Ferulic AcidABTS (TEAC)2.15 ± 0.04 mM[2]
Methyl FerulateABTS (TEAC)1.28 ± 0.03 mM[2]
Ethyl FerulateABTS (TEAC)1.32 ± 0.02 mM[2]
Ferulic AcidFRAP1.89 ± 0.05 (A700)[2]
Methyl FerulateFRAP1.15 ± 0.03 (A700)[2]
Ethyl FerulateFRAP1.19 ± 0.04 (A700)[2]

Table 2: Antimicrobial Activity of Ferulic Acid and its Esters (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (mg/mL)Reference
Ferulic AcidEscherichia coli1.5[3]
Ferulic AcidPseudomonas aeruginosa0.5[3]
Ferulic AcidStaphylococcus aureus1.75[3]
Ferulic AcidListeria monocytogenes2.0[3]
Propyl FerulateStaphylococcus aureus0.4[4]
Hexyl FerulateEscherichia coli0.5[4]
Hexyl FerulatePseudomonas aeruginosa0.4[4]
Hexyl FerulateStaphylococcus aureus0.4[4]
Hexyl FerulateBacillus subtilis1.1[4]

Table 3: Antimicrobial Activity of Ferulic Acid and its Esters (Minimum Bactericidal Concentration - MBC)

CompoundMicroorganismMBC (mg/mL)Reference
Ferulic AcidEscherichia coli2.5[3]
Ferulic AcidStaphylococcus aureus5.0[3]
Ferulic AcidListeria monocytogenes5.3[3]
Hexyl FerulateEscherichia coli3.0[4]
Hexyl FerulatePseudomonas aeruginosa3.0[4]
Hexyl FerulateStaphylococcus aureus2.0[4]
Hexyl FerulateBacillus subtilis4.0[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol 1: Determination of Antioxidant Activity

1.1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

  • Materials:

    • This compound

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate buffered saline (PBS, pH 7.4)

    • Ethanol

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound in ethanol. Create a series of dilutions from the stock solution.

    • Add 10 µL of each this compound dilution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS radical solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals).

1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials:

    • This compound

    • FRAP reagent (300 mM acetate buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; 20 mM FeCl₃·6H₂O in a 10:1:1 ratio)

    • Ferrous sulfate (FeSO₄) for standard curve

    • Microplate reader

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution. Warm the reagent to 37°C before use.

    • Prepare a stock solution of this compound in ethanol and create a series of dilutions.

    • Add 10 µL of each this compound dilution to a 96-well microplate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Prepare a standard curve using different concentrations of FeSO₄.

    • Calculate the FRAP value of the samples in µM Fe(II)/g.

Protocol 2: Determination of Antimicrobial Activity

2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Materials:

    • This compound

    • Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes)

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • 96-well microtiter plates

    • Spectrophotometer

    • Agar plates

  • Procedure for MIC:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

    • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

    • Add 100 µL of the bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

  • Procedure for MBC:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquots onto fresh agar plates.

    • Incubate the plates at the optimal growth temperature for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Application in a Food Model System - Meat Preservation

This protocol describes a method to evaluate the effectiveness of this compound in preserving a food product, such as ground meat.

  • Materials:

    • Fresh ground meat (e.g., beef, chicken)

    • This compound solution at various concentrations

    • Sterile packaging materials (e.g., polyethylene bags)

    • Incubator/refrigerator set at a specific temperature (e.g., 4°C)

    • Microbiological media for total viable count (e.g., Plate Count Agar)

    • Thiobarbituric acid reactive substances (TBARS) assay kit for lipid oxidation analysis

  • Procedure:

    • Divide the ground meat into equal portions.

    • Treat the meat portions with different concentrations of this compound solution. Include a control group with no treatment and a group treated with a common preservative (e.g., nitrites).

    • Mix thoroughly to ensure even distribution of the preservative.

    • Package the treated meat samples and store them at a controlled temperature (e.g., 4°C).

    • At regular intervals (e.g., day 0, 3, 6, 9, 12), take samples for analysis.

    • Microbiological Analysis: Perform serial dilutions of the meat samples and plate on Plate Count Agar to determine the total viable count (TVC).

    • Lipid Oxidation Analysis: Use a TBARS assay to measure the extent of lipid oxidation in the meat samples.

    • Sensory Evaluation: (Optional) A trained panel can evaluate the color, odor, and overall appearance of the meat samples.

Visualizations

Proposed Antioxidant Mechanism of this compound

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to food components.

Antioxidant_Mechanism cluster_0 Oxidative Stress in Food cluster_1 Action of this compound Free_Radical Free Radical (R•) Food_Molecule Food Molecule (Lipid, Protein, etc.) Free_Radical->Food_Molecule Oxidizes Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Oxidized_Molecule Oxidized Food Molecule (Leads to Spoilage) Benzyl_Ferulate This compound Benzyl_Ferulate->Free_Radical Donates H• Stable_Radical Stable Benzyl Ferulate Radical Benzyl_Ferulate->Stable_Radical

Caption: Proposed antioxidant mechanism of this compound via free radical scavenging.

Experimental Workflow for Evaluating this compound as a Food Preservative

This workflow outlines the key steps in assessing the potential of this compound for food preservation applications.

Experimental_Workflow Start Start: Hypothesis This compound as a food preservative In_Vitro In Vitro Evaluation Start->In_Vitro Antioxidant Antioxidant Assays (ABTS, FRAP, DPPH) In_Vitro->Antioxidant Antimicrobial Antimicrobial Assays (MIC, MBC) In_Vitro->Antimicrobial Food_Model Food Model System Application (e.g., Meat, Dairy, Edible Coating) Antioxidant->Food_Model Antimicrobial->Food_Model Microbiological_Analysis Microbiological Analysis (Total Viable Count) Food_Model->Microbiological_Analysis Chemical_Analysis Chemical Analysis (Lipid Oxidation - TBARS) Food_Model->Chemical_Analysis Sensory_Analysis Sensory Evaluation Food_Model->Sensory_Analysis Toxicity Toxicity Assessment (Optional) Food_Model->Toxicity Conclusion Conclusion: Efficacy and Potential Application Microbiological_Analysis->Conclusion Chemical_Analysis->Conclusion Sensory_Analysis->Conclusion Toxicity->Conclusion

References

Application Notes and Protocols for In Vivo Administration of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosage and administration of Benzyl Ferulate. The information is based on preclinical studies, with a primary focus on its neuroprotective effects in rodent models of cerebral ischemia/reperfusion injury.

Overview and Potential Applications

This compound, an ester of ferulic acid, demonstrates enhanced lipophilicity, which may lead to improved bioavailability compared to its parent compound.[1] Preclinical research has highlighted its potential as a potent antioxidant and anti-inflammatory agent. The primary application explored in vivo is in the context of neuroprotection, specifically in mitigating cerebral ischemia/reperfusion (CI/R) injury.[1][2] Further research may explore its utility in other conditions where oxidative stress and inflammation are implicated, such as in certain cancer models or inflammatory diseases, drawing parallels from the broader research on ferulic acid and its derivatives.

In Vivo Dosage and Administration Data

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound.

Table 1: Dosage and Administration in a Neuroprotection Model
Animal ModelConditionAdministration RouteDosages StudiedKey FindingsReference
Male Sprague-Dawley RatsCerebral Ischemia/Reperfusion (CI/R) InjuryGavage5, 10, 15 mg/kgDose-dependent reduction in cerebral infarct volume and neuronal apoptosis.[1][2]
Table 2: Pharmacokinetic Data
Animal ModelAdministration RouteDosageTime PointPlasma ConcentrationBrain Tissue ConcentrationReference
Male Sprague-Dawley RatsGavage20 mg/kg1 hour post-administration4.5 µg/mL0.45 µg/g[1]

Note: This data represents a single time point and further pharmacokinetic studies are required to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol provides a method for preparing a this compound solution suitable for oral gavage in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. For example, to achieve a final dosing solution of 2 mg/mL, a stock solution of 40 mg/mL in DMSO can be prepared.

  • Formulate the Dosing Solution:

    • For a 1 mL final volume of a 2 mg/mL dosing solution, start with 50 µL of the 40 mg/mL this compound stock solution in DMSO.

    • Add 300 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 600 µL of saline or PBS to reach the final volume of 1 mL and mix thoroughly.

  • Administration: Administer the freshly prepared solution to the animals via oral gavage at the desired dosage. The volume of administration should be calculated based on the animal's body weight.

Induction of Cerebral Ischemia/Reperfusion (CI/R) Injury in Rats

This protocol describes the middle cerebral artery occlusion (MCAO) model used to study the neuroprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-290 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments

  • Nylon monofilament suture

Procedure:

  • Anesthetize the rat.

  • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Administer this compound or vehicle at the beginning of the surgical procedure.

  • Evaluate neurological deficits and collect brain tissue for analysis after the reperfusion period (e.g., 24 hours).

Mechanism of Action and Signaling Pathways

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to exert its neuroprotective effects by modulating oxidative stress and apoptosis through the regulation of specific microRNAs and the NOX2/NOX4 signaling pathway.[1][2]

This compound Signaling in Neuroprotection

Benzyl_Ferulate_Signaling cluster_stress Ischemia/Reperfusion Injury cluster_benzyl_ferulate Therapeutic Intervention cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome Ischemia Ischemia NOX2_NOX4 NOX2 / NOX4 Ischemia->NOX2_NOX4 Upregulates Benzyl_Ferulate This compound miRNAs miR-652 miR-532 miR-92b Benzyl_Ferulate->miRNAs Upregulates miRNAs->NOX2_NOX4 Downregulates ROS Reactive Oxygen Species (ROS) NOX2_NOX4->ROS Increases Neuroprotection Neuroprotection Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for In Vivo Neuroprotection Studies

Experimental_Workflow Animal_Model Sprague-Dawley Rats MCAO_Surgery MCAO Surgery (Ischemia Induction) Animal_Model->MCAO_Surgery Treatment This compound Administration (Gavage) MCAO_Surgery->Treatment Reperfusion Reperfusion Treatment->Reperfusion Neurological_Evaluation Neurological Deficit Scoring Reperfusion->Neurological_Evaluation Tissue_Collection Brain Tissue Collection Neurological_Evaluation->Tissue_Collection Analysis Infarct Volume Measurement Apoptosis Assays (TUNEL) Biochemical Assays (ROS, SOD, MDA) Gene/Protein Expression (qPCR, Western Blot) Tissue_Collection->Analysis Data_Interpretation Data Interpretation and Conclusion Analysis->Data_Interpretation

Caption: Workflow for in vivo neuroprotection studies.

References

Synthesis of Benzyl Ferulate Derivatives for Enhanced Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound found in plant cell walls, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects. However, its therapeutic potential is often limited by suboptimal bioavailability and physicochemical properties. To address these limitations, researchers have focused on the synthesis of ferulic acid derivatives, with benzyl ferulate emerging as a promising candidate with enhanced lipophilicity and, consequently, improved biological activity. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, along with methods for evaluating their enhanced biological activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the enhanced biological activities of this compound and its derivatives compared to the parent compound, ferulic acid.

Table 1: Neuroprotective Effects of this compound vs. Ferulic Acid in a Rat Model of Cerebral Ischemia/Reperfusion [1]

ParameterFerulic Acid (20 mg/kg)This compound (Low Dose - 5 mg/kg)This compound (Medium Dose - 10 mg/kg)This compound (High Dose - 15 mg/kg)
Neurological Score Improved vs. I/RSignificantly Improved vs. I/RMore Significantly Improved vs. I/RMost Significantly Improved vs. I/R
Infarct Volume (%) Reduced vs. I/RSignificantly Reduced vs. I/RMore Significantly Reduced vs. I/RMost Significantly Reduced vs. I/R
Plasma Concentration (µg/mL) 2.75--4.5
Brain Tissue Concentration (µg/g) 0.24--0.45

*I/R: Ischemia/Reperfusion

Table 2: Antioxidant Activity of Ferulic Acid and its Esters [2]

CompoundABTS Radical Scavenging (TEAC, mM)FRAP Assay (mM Fe(II)/g)
Ferulic Acid2.15 ± 0.041.89 ± 0.03
Methyl Ferulate1.85 ± 0.031.55 ± 0.02
Ethyl Ferulate1.82 ± 0.031.52 ± 0.02

*TEAC: Trolox Equivalent Antioxidant Capacity; FRAP: Ferric Reducing Antioxidant Power. Data for this compound was not available in the cited study, but the trend suggests that esterification can influence antioxidant activity.

Table 3: Antimicrobial Activity (MIC, mg/mL) of Benzyl Bromide Derivatives [3]

CompoundStaphylococcus aureusStreptococcus pyogenesEscherichia coliCandida albicans
Benzyl bromide (1a)1220.25
Benzyl bromide (1c)40.5>42

*Note: This table shows data for benzyl bromide derivatives as a proxy for the potential antimicrobial activity of benzyl-containing compounds. Specific MIC values for this compound derivatives need to be determined experimentally.

Table 4: In Vitro Anti-Inflammatory Activity of Benzyl Salicylate [4]

CompoundInhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50, µM)
Benzyl Salicylate5.51 ± 0.39

*Note: This data for a related benzyl ester suggests the potential for anti-inflammatory activity in this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol describes a general method for the esterification of ferulic acid with benzyl alcohol.

Materials:

  • Ferulic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Anhydrous Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ferulic acid (1 equivalent) in a minimal amount of anhydrous toluene.

  • Add an excess of benzyl alcohol (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ferulic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Neuroprotective Effects in a Cell Culture Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol is adapted from a study on the neuroprotective effects of this compound.[1]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glucose-free DMEM

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • OGD/R Model:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • To induce oxygen-glucose deprivation (OGD), wash the cells with glucose-free DMEM and then incubate them in glucose-free DMEM in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified period (e.g., 4 hours).

    • For reperfusion, replace the glucose-free DMEM with normal glucose-containing DMEM and return the cells to the normoxic incubator for a further period (e.g., 24 hours).

  • Treatment:

    • Prepare different concentrations of this compound in the culture medium.

    • Add the this compound solutions to the cells at the beginning of the reperfusion phase. Include a vehicle control group (DMSO).

  • Cell Viability Assay (MTT):

    • After the reperfusion period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

  • Data Analysis: Analyze the data to determine the dose-dependent neuroprotective effect of this compound.

Mandatory Visualizations

Synthesis Workflow

G Synthesis of this compound Derivatives cluster_synthesis Synthesis Ferulic_Acid Ferulic Acid Esterification Esterification Ferulic_Acid->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Benzyl_Ferulate Pure this compound Purification->Benzyl_Ferulate Derivatization Further Derivatization Benzyl_Ferulate->Derivatization Derivatives This compound Derivatives Derivatization->Derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

Neuroprotective Signaling Pathway of this compound

G Neuroprotective Signaling Pathway of this compound cluster_pathway Cellular Response to Ischemia/Reperfusion Benzyl_Ferulate This compound miRNAs Upregulation of miRNAs (miR-652, miR-532, miR-92b) Benzyl_Ferulate->miRNAs NOX2_NOX4 Downregulation of NOX2 & NOX4 Expression miRNAs->NOX2_NOX4 inhibit ROS Decreased Reactive Oxygen Species (ROS) Production NOX2_NOX4->ROS leads to Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Apoptosis Inhibition of Apoptosis (↓Bax/Bcl-2 ratio, ↓cleaved caspase-3) Oxidative_Stress->Apoptosis reduces Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: this compound's neuroprotective mechanism via the miRNAs/NOX2/NOX4 axis.

Experimental Workflow for Activity Screening

G Experimental Workflow for Biological Activity Screening cluster_workflow Screening Process Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Assays In Vitro Activity Assays Characterization->In_Vitro_Assays Antioxidant Antioxidant (DPPH, FRAP) In_Vitro_Assays->Antioxidant Antimicrobial Antimicrobial (MIC determination) In_Vitro_Assays->Antimicrobial Anti_inflammatory Anti-inflammatory (NO inhibition) In_Vitro_Assays->Anti_inflammatory Data_Analysis Data Analysis and SAR Studies Antioxidant->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A logical workflow for the screening of synthesized this compound derivatives.

References

Troubleshooting & Optimization

Benzyl Ferulate Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of benzyl ferulate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

While specific comprehensive studies on this compound are limited, its degradation pathways can be predicted based on its chemical structure—an ester formed from benzyl alcohol and ferulic acid. The primary degradation pathways are expected to be hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, yielding benzyl alcohol and ferulic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the ferulic acid moiety, which contains a chromophore that absorbs UV light.

  • Thermal Degradation: At elevated temperatures, this compound may undergo decarboxylation of the ferulic acid portion and potential degradation of the benzyl group.[1][2]

2. What are the likely degradation products of this compound?

Based on the degradation of its precursors, the following degradation products are anticipated:

  • From Hydrolysis: Benzyl alcohol and ferulic acid.

  • Further Degradation of Benzyl Alcohol: Benzaldehyde and benzoic acid through oxidation.[3]

  • Further Degradation of Ferulic Acid: Decarboxylation under heat can lead to 4-vinylguaiacol.[4]

3. How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a tightly closed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers recommend storage at -20°C for powdered forms.[5]

4. What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and its degradation products.[6][7] The method should be validated to ensure it can separate the parent compound from all potential degradants.

Troubleshooting Guide for this compound Stability Studies

This guide addresses common issues encountered during the experimental investigation of this compound stability.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible degradation results 1. Inconsistent stress conditions (temperature, pH, light intensity).2. Variability in sample preparation.3. Contamination of reagents or solvents.1. Ensure precise control and monitoring of stress conditions using calibrated equipment.2. Follow a standardized and detailed sample preparation protocol.3. Use high-purity reagents and solvents and prepare fresh solutions.
Unexpected peaks in HPLC chromatogram 1. Formation of secondary degradation products.2. Impurities in the this compound starting material.3. Contamination from sample vials, solvents, or the HPLC system.1. Use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks.[4]2. Analyze the starting material before initiating the stability study to identify any pre-existing impurities.3. Run a blank (solvent) injection to check for system contamination. Use clean vials and fresh, high-purity mobile phase.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate mobile phase composition or pH.2. Column degradation or contamination.3. Sample solvent being too different from the mobile phase.1. Optimize the mobile phase, including the organic modifier, aqueous phase ratio, and pH, to improve separation.[8]2. Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.3. Whenever possible, dissolve the sample in the initial mobile phase.[8]
Mass balance issues (sum of this compound and degradants is not close to 100%) 1. Formation of non-chromophoric or volatile degradation products.2. Incomplete extraction of the compound or its degradants.3. Co-elution of peaks.1. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.2. Optimize the sample extraction procedure to ensure complete recovery.3. Re-evaluate the specificity of the HPLC method and adjust conditions for better separation.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound based on established chemical principles and the degradation of its constituent molecules.

Hydrolysis_Pathway benzyl_ferulate This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) benzyl_ferulate->hydrolysis hydrolysis->products benzyl_alcohol Benzyl Alcohol products->benzyl_alcohol ferulic_acid Ferulic Acid products->ferulic_acid

Proposed Hydrolytic Degradation of this compound.

Photodegradation_Pathway benzyl_ferulate This compound light Light (UV) benzyl_ferulate->light isomerization Cis-Isomer light->isomerization dimerization Cyclobutane Dimers light->dimerization oxidation Oxidized Products light->oxidation

Proposed Photodegradation Pathways of this compound.

Thermal_Degradation_Pathway benzyl_ferulate This compound heat Heat benzyl_ferulate->heat decarboxylation_product 4-Vinylguaiacol Benzyl Ether heat->decarboxylation_product co2 CO2 heat->co2

Proposed Thermal Degradation of this compound.

Experimental Protocols

The following are example protocols for conducting forced degradation studies on this compound. These should be considered as starting points and may require optimization for specific experimental needs.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

Forced Degradation Conditions
  • Acidic Hydrolysis: Mix the this compound working solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis: Mix the this compound working solution with 0.1 M sodium hydroxide. Incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the this compound working solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C in a hot air oven for 48 hours. Dissolve the sample in the mobile phase for analysis. For solution-state thermal stress, incubate a working solution in a neutral buffer at 60°C for 24 hours.

  • Photodegradation: Expose a working solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Method: Stability-Indicating HPLC

The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.[9][10]

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with:A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm (for ferulic acid moiety) and 254 nm (for benzyl moiety)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[11]

Quantitative Data Summary

Stress Condition Duration Temperature % this compound Remaining % Area of Major Degradant 1 % Area of Major Degradant 2 Total Degradation (%)
0.1 M HCl24 hours60°CDataDataDataData
0.1 M NaOH4 hoursRoom Temp.DataDataDataData
3% H₂O₂24 hoursRoom Temp.DataDataDataData
Heat (Solid)48 hours80°CDataDataDataData
Heat (Solution)24 hours60°CDataDataDataData
Photostability1.2 million lux hoursN/ADataDataDataData

Data to be filled in from experimental results.

Experimental Workflow

The following diagram outlines the general workflow for a forced degradation study of this compound.

Experimental_Workflow start Start: this compound Sample prepare_sample Prepare Stock and Working Solutions start->prepare_sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_sample->stress_conditions neutralize_analyze Neutralize (if necessary) and Prepare for HPLC stress_conditions->neutralize_analyze hplc_analysis Stability-Indicating HPLC Analysis neutralize_analyze->hplc_analysis data_analysis Data Analysis: - Quantify this compound - Identify and Quantify Degradants hplc_analysis->data_analysis pathway_elucidation Elucidate Degradation Pathways data_analysis->pathway_elucidation end End: Stability Profile Established pathway_elucidation->end

General Workflow for a Forced Degradation Study.

References

Technical Support Center: Enhancing the Bioavailability of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Benzyl ferulate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenges to the oral bioavailability of this compound, a lipophilic ester of ferulic acid, are presumed to be its poor aqueous solubility and potential for first-pass metabolism. Although its increased lipophilicity compared to ferulic acid may enhance membrane permeation, its low solubility in gastrointestinal fluids can limit dissolution and subsequent absorption.[1][2][3] Additionally, like other phenolic compounds, it may be susceptible to enzymatic degradation in the liver and intestines.

Q2: What are the most promising strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate by presenting it in an amorphous form with a larger surface area.[4][5]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and stability.[6][7][8][9]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming fine oil-in-water emulsions in the gastrointestinal tract.[1][2][10][11][12]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.

Q3: Is there any existing data on the bioavailability of this compound?

A3: Yes, a study in rats demonstrated that after oral administration of 20 mg/kg, this compound achieved higher concentrations in both plasma and brain tissue compared to ferulic acid. This suggests that its increased lipophilicity may contribute to better absorption and distribution.[5]

Q4: How can I analyze the concentration of this compound in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying this compound in biological matrices like plasma and tissue homogenates. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of methanol and water with a small percentage of acetic acid) and UV detection can be employed for separation and quantification.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media

Problem: Difficulty in dissolving this compound in aqueous buffers for in vitro assays or formulation development.

Possible Causes & Solutions:

CauseSolution
Inherent low aqueous solubility - Use co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) in your aqueous media. Be mindful of the final solvent concentration to avoid toxicity in cell-based assays.[13] - Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it in the aqueous medium. Note that the solubility of ferulic acid, a related compound, in ethanol and DMSO is approximately 10 mg/ml and 15 mg/ml, respectively.[14] - For formulation development, consider the strategies mentioned in FAQ 2, such as cyclodextrin complexation or lipid-based systems.
Precipitation upon dilution - When diluting a concentrated stock solution, add it to the aqueous phase slowly while vortexing or stirring to facilitate dispersion. - The use of surfactants or stabilizers in the aqueous medium can help prevent precipitation.
Issue 2: Low and Variable Bioavailability in Animal Studies

Problem: In vivo pharmacokinetic studies show low and inconsistent plasma concentrations of this compound after oral administration.

Possible Causes & Solutions:

CauseSolution
Limited Dissolution in the GI Tract - Formulate this compound as a solid dispersion, cyclodextrin complex, or a self-emulsifying drug delivery system (SEDDS) to enhance its dissolution rate.[1][2][4][5][6][7][8][9][10][11][12] - Reduce the particle size of the raw this compound powder through micronization or nanomilling.
First-Pass Metabolism - Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s), if identified. - Explore alternative routes of administration that bypass the liver, such as transdermal or buccal, if feasible for the therapeutic application.
Food Effects - The presence of food, particularly high-fat meals, can significantly influence the absorption of lipophilic drugs. Conduct pharmacokinetic studies in both fasted and fed states to assess any food effects.

Data Presentation

Table 1: Comparative in vivo concentrations of Ferulic Acid and this compound in Rats

CompoundDose (oral)Plasma Concentration (µg/mL)Brain Tissue Concentration (µg/g)
Ferulic Acid20 mg/kg2.750.24
This compound20 mg/kg4.50.45

Data from a study in rats, one hour after oral administration.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol is adapted from a general method for preparing inclusion complexes of hydrophobic drugs.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Deionized water

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water.

  • Prepare a solution of this compound in tertiary butyl alcohol.

  • Mix the two solutions in a suitable molar ratio (e.g., 1:1 or 1:2 this compound to HP-β-CD).

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum until a dry powder is obtained.

  • The resulting powder is the this compound-HP-β-CD inclusion complex.

Protocol 2: In Vitro Metabolic Stability Assay of this compound using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound.

Materials:

  • This compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Add this compound (from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the microsome suspension and briefly pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • The disappearance of this compound over time is used to calculate its metabolic half-life and intrinsic clearance.

Visualizations

bioavailability_challenges cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Benzyl_ferulate This compound Dissolution Poor Aqueous Solubility Benzyl_ferulate->Dissolution Limited by Absorption Absorption Dissolution->Absorption Leads to poor Bioavailability Reduced Bioavailability Absorption->Bioavailability Directly impacts Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Enters portal circulation Metabolism->Bioavailability Reduces amount of active drug

Caption: Challenges to the oral bioavailability of this compound.

sedds_workflow Start Start: Formulate SEDDS Components 1. Select Components: - this compound - Oil (e.g., Capryol 90) - Surfactant (e.g., Cremophor EL) - Co-surfactant (e.g., Transcutol HP) Start->Components Mix 2. Mix components until a clear and homogenous solution is formed. Components->Mix Administer 3. Oral Administration Mix->Administer Emulsify 4. Spontaneous emulsification in GI fluids Administer->Emulsify Droplets 5. Formation of fine oil-in-water emulsion droplets Emulsify->Droplets Absorption 6. Enhanced absorption of This compound Droplets->Absorption End End: Improved Bioavailability Absorption->End

Caption: Experimental workflow for preparing a Self-Emulsifying Drug Delivery System (SEDDS).

metabolic_stability_workflow Start Start: Assay Setup Incubate 1. Incubate this compound with liver microsomes at 37°C Start->Incubate Initiate 2. Initiate reaction with NADPH regenerating system Incubate->Initiate Sample 3. Collect samples at different time points Initiate->Sample Quench 4. Quench reaction with cold acetonitrile Sample->Quench Analyze 5. Analyze samples by LC-MS/MS Quench->Analyze Calculate 6. Calculate half-life and intrinsic clearance Analyze->Calculate End End: Determine Metabolic Stability Calculate->End

Caption: Workflow for in vitro metabolic stability assay.

References

Overcoming solubility issues with Benzyl ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of benzyl ferulate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an ester derivative of ferulic acid, a natural phenolic compound known for its antioxidant properties. While this compound exhibits enhanced lipophilicity compared to its parent compound, which can improve its bioavailability, it has poor aqueous solubility. This can pose significant challenges in various experimental settings, including in vitro cell-based assays and in vivo animal studies, where achieving a homogenous and stable solution at the desired concentration is crucial for obtaining reliable and reproducible results.

Q2: What are the most common solvents for dissolving this compound?

Based on its lipophilic nature and data from related compounds, this compound is expected to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro studies. For in vivo applications, a suitable vehicle for oral administration of lipophilic compounds, such as corn oil, is often employed.

Q3: How can I prepare a stock solution of this compound for my cell culture experiments?

To prepare a stock solution for cell culture, dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines[1].

Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

Precipitation upon dilution in aqueous buffers is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Optimize the final DMSO concentration: Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, but remains non-toxic to your cells.

  • Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed cell culture medium can sometimes improve solubility.

  • Increase the volume of the final solution: Diluting the stock solution into a larger volume of media can help keep the compound in solution.

  • Consider alternative formulation strategies: For certain applications, techniques like sonication or the use of solubilizing agents (e.g., surfactants, cyclodextrins) might be necessary. However, these should be carefully validated for their effects on the experimental system.

Q5: What is a suitable vehicle for oral administration of this compound in animal studies?

For oral gavage studies in rodents with lipophilic compounds like this compound, an oil-based vehicle is often preferred. Corn oil is a commonly used and well-tolerated vehicle for such purposes[2]. It is essential to ensure the compound is completely dissolved or forms a stable suspension in the vehicle before administration.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the culture medium leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visualize the solution: Before adding to cells, inspect the final working solution under a microscope to check for any precipitates.

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the DMSO stock solution for each experiment.

    • Vortex thoroughly: Ensure the stock solution is vortexed before making dilutions.

    • Control for solvent effects: Include a vehicle control group (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Issue 2: Difficulty in achieving the desired dose for in vivo studies.
  • Possible Cause: Limited solubility of this compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Solubility testing: Perform a small-scale solubility test of this compound in the intended vehicle (e.g., corn oil) at the desired concentration. Gentle heating and sonication may aid dissolution.

    • Consider co-solvents: If solubility in a single vehicle is insufficient, a mixture of vehicles could be explored. For example, a small percentage of a co-solvent like DMSO or ethanol could be mixed with corn oil. However, the toxicity and tolerability of the vehicle mixture in the animal model must be carefully evaluated.

    • Particle size reduction: For suspensions, reducing the particle size of the this compound powder through techniques like micronization can improve the stability and homogeneity of the formulation.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

Note: The following data is extrapolated from the solubility of structurally similar compounds, ferulic acid and its ethyl ester. Actual solubility of this compound should be determined empirically.

SolventFerulic Acid Solubility (mg/mL)Ferulic Acid Ethyl Ester Solubility (mg/mL)This compound (Predicted Solubility)
Dimethyl Sulfoxide (DMSO)~15[3]~11[4]High
Ethanol (95%)~10[3]~20[4]High
Polyethylene Glycol 400 (PEG 400)Freely solubleNot availableModerate to High
Propylene GlycolFreely solubleNot availableModerate to High
Corn OilNot availableNot availableLow to Moderate
WaterInsolubleSparingly soluble in aqueous buffers[4]Very Low

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for Oral Gavage in Rats
  • Materials:

    • This compound powder

    • Corn oil (or other suitable vehicle)

    • Glass vial

    • Magnetic stirrer and stir bar or sonicator

    • Oral gavage needles

  • Procedure:

    • Weigh the required amount of this compound for the desired dose and number of animals.

    • Add the calculated volume of corn oil to a glass vial.

    • Add the this compound powder to the corn oil.

    • Stir the mixture using a magnetic stirrer at room temperature until the compound is fully dissolved. If solubility is limited, gentle warming (e.g., to 40-50°C) or sonication can be applied. Ensure the solution is clear and free of visible particles. If a suspension is necessary, ensure it is homogenous before each administration.

    • Prepare the formulation fresh daily or assess its stability if stored.

Mandatory Visualization

Benzyl_Ferulate_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Neuronal Cell This compound This compound miRNAs miR-652 miR-532 miR-92b This compound->miRNAs Upregulates Neuroprotection Neuroprotection This compound->Neuroprotection NOX2_NOX4 NOX2/NOX4 Expression miRNAs->NOX2_NOX4 Downregulates ROS Reactive Oxygen Species (ROS) NOX2_NOX4->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Results in experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A Prepare this compound Stock Solution (in DMSO) B Dilute Stock in Cell Culture Medium A->B C Treat Neuronal Cells B->C D Assess Cellular Endpoints (e.g., Viability, Apoptosis, ROS) C->D E Prepare this compound Formulation (e.g., in Corn Oil) F Administer to Animal Model (e.g., Oral Gavage) E->F G Behavioral/Physiological Assessments F->G H Collect and Analyze Tissues G->H

References

Technical Support Center: Optimizing Benzyl Ferulate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of benzyl ferulate. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

    • Solution: Increase the reaction time or consider a more efficient heating method like microwave irradiation, which has been shown to significantly shorten reaction times from hours to minutes and improve yields.[1][2]

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to degradation.

    • Solution: Optimize the reaction temperature. For microwave-assisted synthesis, a temperature of around 88°C has been reported to give high yields.[1] However, be aware that excessively high temperatures can lead to hydrolysis of the desired ester.[1]

  • Inadequate Catalyst Concentration: The amount of catalyst may be insufficient to drive the reaction forward effectively.

    • Solution: Increase the catalyst concentration. For acid-catalyzed esterification, using a sufficient amount of a strong acid like sulfuric acid is crucial.[1]

  • Unfavorable Reactant Ratio: The molar ratio of ferulic acid to benzyl alcohol can significantly impact the equilibrium of the reaction.

    • Solution: Use an excess of benzyl alcohol to shift the equilibrium towards the product side. A molar ratio of ferulic acid to alcohol of 1:6 or higher has been shown to result in almost quantitative yields in some systems.[1]

  • Presence of Water: Water can hydrolyze the ester product, reducing the yield.

    • Solution: Ensure all reactants and solvents are anhydrous. Use a dehydrating agent or a setup that allows for the removal of water as it is formed (e.g., a Dean-Stark apparatus).

Q2: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize them?

A2: Side reactions can compete with the desired esterification, leading to a complex product mixture and lower yields.

  • Self-condensation of Ferulic Acid: Under certain conditions, ferulic acid can undergo self-polymerization.

    • Solution: Control the reaction temperature and use appropriate protecting groups if necessary, although this adds extra steps to the synthesis.

  • Oxidation of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is susceptible to oxidation, especially at elevated temperatures.[1]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Etherification of Benzyl Alcohol: Under acidic conditions, benzyl alcohol can undergo self-etherification to form dibenzyl ether.

    • Solution: Carefully control the reaction temperature and the concentration of the acid catalyst.

Q3: I'm having difficulty purifying the final this compound product. What are the recommended purification methods?

A3: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products.

  • Column Chromatography: This is a very effective method for separating this compound from impurities.

    • Protocol: Use silica gel as the stationary phase and a solvent system such as a gradient of n-hexane and ethyl acetate to elute the product.[3] The polarity of the solvent system should be optimized based on TLC analysis of the reaction mixture.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure this compound should crystallize out, leaving the impurities in the solution.

  • Washing: Before column chromatography or recrystallization, it is often beneficial to wash the crude product.

    • Protocol: After the reaction, the mixture can be diluted with an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove any remaining aqueous residues.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is the classical method involving the reaction of ferulic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid.[1] While reliable, it often requires long reaction times.[1]

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating.[1][2]

  • Enzymatic Synthesis: The use of lipases as catalysts offers a milder and more environmentally friendly alternative to chemical synthesis.[5][6] This method can be highly selective but may require longer reaction times and careful optimization of enzyme activity.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (ferulic acid and benzyl alcohol). The disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product indicate the progression of the reaction. The reaction is considered complete when the ferulic acid spot is no longer visible.

Q3: What are the key safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically for this compound synthesis:

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents and strong acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Be cautious when heating the reaction mixture, especially with flammable solvents.

Data Presentation: Comparison of this compound Synthesis Methods

Method Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Classical Esterification Sulfuric AcidMethanol/EthanolReflux24 hModerate[1]
Microwave-Assisted Sulfuric Acid (10 mol%)Ethanol885 min94[1][2]
Enzymatic Synthesis Novozym 435Isooctane4027 h97.7[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is based on a highly efficient method reported in the literature.[1][2]

Materials:

  • Ferulic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • n-Hexane

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vessel, combine ferulic acid (1 mmol), benzyl alcohol (6 mmol), and ethanol (5 mL).

  • Carefully add concentrated sulfuric acid (10 mol%) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 88°C and the reaction time to 5 minutes with a power of 200 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Chemical Reaction Pathway

Caption: Fischer-Speier esterification of ferulic acid and benzyl alcohol.

Experimental Workflow

Experimental_Workflow Reactants 1. Mix Reactants (Ferulic Acid, Benzyl Alcohol, Solvent, Catalyst) Reaction 2. Reaction (Conventional Heating or Microwave) Reactants->Reaction Workup 3. Aqueous Workup (Neutralization and Washing) Reaction->Workup Drying 4. Drying and Concentration Workup->Drying Purification 5. Purification (Column Chromatography) Drying->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for this compound synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_Reaction_Time Reaction Time Sufficient? Start->Check_Reaction_Time Yes Check_Purity Impure Product? Start->Check_Purity No, yield is good but purity is low Increase_Time Increase Reaction Time Check_Reaction_Time->Increase_Time No Check_Temp Temperature Optimized? Check_Reaction_Time->Check_Temp Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Catalyst Catalyst Concentration Adequate? Check_Temp->Check_Catalyst Yes Increase_Catalyst Increase Catalyst Amount Check_Catalyst->Increase_Catalyst No Check_Ratio Reactant Ratio Optimized? Check_Catalyst->Check_Ratio Yes Increase_Alcohol Increase Benzyl Alcohol Excess Check_Ratio->Increase_Alcohol No Optimize_Purification Optimize Purification Method (e.g., different solvent system for chromatography) Check_Purity->Optimize_Purification Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: HPLC Separation of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Benzyl ferulate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Peak Shape Problems

1. Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For this compound, this can be attributed to several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functionalities of this compound, causing tailing.

  • Low Mobile Phase pH: An inappropriate mobile phase pH can lead to unwanted interactions between the analyte and the stationary phase.

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of residual silanol groups and improve peak symmetry.

  • Use a High-Purity Column: Employ a column with high-purity silica and effective end-capping to minimize silanol interactions.

  • Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject.[1]

  • Clean or Replace the Column: If the column is contaminated, flush it with a strong solvent. If the problem persists, the column may need to be replaced.

2. My this compound peak is fronting. What could be the cause?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a distorted peak shape.

  • Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting.

  • Column Collapse: Though rare with modern columns, operating at extreme pH or temperature can damage the stationary phase.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[1] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the this compound.

  • Decrease Injection Volume or Concentration: Reduce the amount of analyte being loaded onto the column.

  • Check Column Integrity: If you suspect column damage, replace it with a new one and see if the problem is resolved.

3. Why am I seeing split or broad peaks for this compound?

Split or excessively broad peaks can severely impact resolution and quantification. The primary causes are often:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

  • Co-eluting Impurity: A closely eluting or co-eluting impurity can give the appearance of a split or broad peak.

  • Void in the Column: A void or channel in the column packing material can lead to multiple paths for the analyte, resulting in peak distortion.

Troubleshooting Steps:

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulates from the inlet frit.

  • Ensure Solvent Miscibility: Confirm that your sample solvent is miscible with the mobile phase.

  • Adjust Method for Better Resolution: If a co-eluting impurity is suspected, modify the mobile phase composition or gradient to improve separation.

  • Replace the Column: If a void is suspected, the column will likely need to be replaced.

Retention Time and Baseline Issues

4. My retention time for this compound is drifting. How can I stabilize it?

Drifting retention times can make peak identification and quantification unreliable. Common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis sequence.

  • Changes in Mobile Phase Composition: This can be due to evaporation of a volatile solvent component or inaccurate mixing.

  • Temperature Fluctuations: Changes in the ambient temperature around the column can affect retention times.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Flush the column with the initial mobile phase for a sufficient amount of time before injecting your samples.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.

  • Monitor Column Performance: Keep a record of column performance to track its health and replace it when necessary.

5. What is causing ghost peaks in my chromatogram?

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs. Their sources can be:

  • Contaminated Mobile Phase or Solvents: Impurities in the water, organic solvent, or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.

  • Carryover from Previous Injections: Residual sample from a previous injection can be introduced into the current run.

  • Sample Degradation: this compound, being an ester, could potentially degrade in the sample vial or on the column if the conditions are not optimal.

Troubleshooting Steps:

  • Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase.

  • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the needle between injections.

  • Inject Blanks: Run blank injections (injecting only the mobile phase) to confirm if the ghost peaks are from the system or carryover.

  • Investigate Sample Stability: Prepare samples fresh and store them appropriately (e.g., in a cooled autosampler) to minimize degradation.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of this compound and related compounds, derived from published methods for structurally similar molecules.

ParameterTypical Value/Range
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength ~320 nm
Injection Volume 5 - 20 µL
Sample Concentration 0.1 - 1.0 mg/mL
Sample Solvent Mobile Phase or a weak solvent like Methanol/Water

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a representative method for the quantitative analysis of this compound based on methods for similar compounds.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

3. HPLC Instrument Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60% Acetonitrile, 40% Water with 0.1% Formic Acid (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. System Suitability:

Before running samples, perform at least five replicate injections of a standard solution to ensure the system is equilibrated and performing correctly. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Visualizations

Troubleshooting Workflow for Common HPLC Issues

The following diagram illustrates a logical workflow for troubleshooting common problems encountered during the HPLC analysis of this compound.

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape peak_tailing Tailing peak_shape->peak_tailing Yes peak_fronting Fronting peak_split Split/Broad retention_time Retention Time Drift? peak_shape->retention_time No sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_sample_conc Reduce Sample Concentration peak_tailing->sol_sample_conc sol_clean_column Clean/Replace Column peak_tailing->sol_clean_column peak_fronting->sol_sample_conc sol_sample_solvent Match Sample Solvent to MP peak_fronting->sol_sample_solvent sol_filter Filter Sample/ Mobile Phase peak_split->sol_filter peak_split->sol_clean_column baseline_issue Baseline Issues? retention_time->baseline_issue No sol_equilibrate Ensure Proper Equilibration retention_time->sol_equilibrate Yes sol_temp Use Column Oven retention_time->sol_temp Yes sol_fresh_mp Use Fresh Mobile Phase retention_time->sol_fresh_mp Yes ghost_peaks Ghost Peaks baseline_issue->ghost_peaks Yes carryover Carryover baseline_issue->carryover Yes ghost_peaks->sol_fresh_mp sol_needle_wash Implement Needle Wash carryover->sol_needle_wash

A troubleshooting workflow for common HPLC issues.

References

Benzyl Ferulate High-Concentration Cell Toxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cellular toxicity of benzyl ferulate at high concentrations. The information is compiled from available research on this compound and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic at high concentrations?

A1: While this compound is primarily known for its neuroprotective and antioxidant effects at lower concentrations, where it can actually inhibit apoptosis[1][2][3], evidence from structurally similar compounds suggests that it may exhibit cytotoxic and antiproliferative activity at higher concentrations. For instance, benzyl caffeate, a closely related ester of cinnamic acid, has demonstrated potent antiproliferative effects against various cancer cell lines[4]. The parent compound, ferulic acid, also shows cytotoxic effects against cancer cells, often through the induction of apoptosis[5][6]. Therefore, it is plausible that at high concentrations, this compound's effects could shift from protective to cytotoxic.

Q2: What is the likely mechanism of cell death induced by high concentrations of this compound?

A2: Based on studies of its parent compound, ferulic acid, and other related molecules, high-concentration this compound-induced cell death is likely to occur via apoptosis. Key indicators would include the activation of caspases, an increased Bax/Bcl-2 ratio, and DNA fragmentation[5][6][7][8]. At lower, protective concentrations, this compound is known to decrease the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax[1][2]. It is hypothesized that at high concentrations, this regulatory effect could be reversed, leading to the activation of the intrinsic apoptotic pathway.

Q3: Could Reactive Oxygen Species (ROS) be involved in this compound's toxicity?

A3: The role of ROS is complex. At therapeutic doses, this compound acts as an antioxidant, reducing ROS levels[1][3]. However, many phenolic compounds can exhibit a pro-oxidant effect at high concentrations, leading to increased intracellular ROS, oxidative stress, and subsequent apoptosis[9][10]. Ferulic acid has been shown to induce apoptosis in cancer cells through the production of ROS[6][8]. Therefore, it is a strong possibility that at high concentrations, this compound could induce cytotoxicity through the generation of ROS.

Q4: I am observing unexpected cell death in my experiments with this compound. What should I check?

A4: If you are observing unexpected cytotoxicity, consider the following:

  • Concentration: Verify the concentration of your this compound stock and working solutions. High concentrations may induce cytotoxicity.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding cytotoxic levels (typically <0.5%). Run a solvent-only control.

  • Compound Stability: this compound, like other phenolic esters, may be susceptible to hydrolysis or degradation over time, especially under certain storage and experimental conditions.

  • Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a given compound. It is possible your cell line is particularly sensitive to this compound.

Troubleshooting Guide: Unexpected Cytotoxicity

Issue Possible Cause Recommended Action
High cell death across all concentrations 1. Contamination of cell culture. 2. Error in stock solution calculation. 3. General toxicity of the solvent.1. Check for microbial contamination. 2. Re-calculate and prepare fresh stock solutions. 3. Run a vehicle control with the highest concentration of solvent used.
Cell death only at the highest concentrations 1. Compound-induced cytotoxicity. 2. Compound precipitation at high concentrations.1. This may be the expected result. Perform dose-response experiments to determine the IC50 value. 2. Inspect wells under a microscope for precipitates. Improve solubility if necessary.
Inconsistent results between experiments 1. Variation in cell seeding density. 2. Differences in compound incubation time. 3. Degradation of this compound stock.1. Standardize cell seeding protocols. 2. Ensure consistent incubation times for all experiments. 3. Prepare fresh stock solution for each experiment.

Data on Antiproliferative Activity of Related Compounds

Compound Cell Line EC50 (µM)
Benzyl CaffeateMurine Colon 26-L5 Carcinoma0.288
Benzyl CaffeateHuman HT-1080 Fibrosarcoma< 14
Benzyl CaffeateMurine B16-BL6 Melanoma< 14
Phenethyl CaffeateMurine Colon 26-L5 Carcinoma1.76
Cinnamyl CaffeateMurine Colon 26-L5 Carcinoma0.114
(Data sourced from Banskota et al., 2002)[4]

Experimental Protocols

Protocol: Assessing Cell Viability using MTT Assay

This protocol outlines the steps to determine the effect of high concentrations of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Harvest and count cells.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound to achieve a range of final concentrations for treatment.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a "vehicle-only" control and a "no-treatment" control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Potential Signaling Pathways and Workflows

Hypothesized Signaling Pathway for this compound-Induced Apoptosis at High Concentrations

At high concentrations, this compound may shift from an antioxidant to a pro-oxidant, inducing apoptosis through the intrinsic pathway.

G BF High Concentration This compound ROS ↑ Intracellular ROS BF->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized pathway of this compound-induced apoptosis.

Experimental Workflow for Investigating Cytotoxicity

This workflow outlines the logical progression of experiments to characterize the cytotoxic effects of this compound.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Role of Oxidative Stress A Dose-Response Curve (MTT Assay) B Determine IC50 Value A->B C Annexin V / PI Staining (Flow Cytometry) B->C D Caspase Activity Assay B->D E Western Blot for Bax/Bcl-2 B->E F Intracellular ROS Measurement (e.g., DCFH-DA) B->F G Co-treatment with Antioxidant (e.g., NAC) F->G

Caption: Workflow for characterizing this compound cytotoxicity.

References

Technical Support Center: Interference of Benzyl Ferulate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl ferulate. The information aims to address potential interference of this compound in common biochemical assays and provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My antioxidant assay (DPPH, ABTS) results with this compound are inconsistent or show unexpectedly high activity. What could be the cause?

A1: this compound, like its parent compound ferulic acid, is a potent antioxidant. This inherent radical-scavenging activity can directly interfere with antioxidant assays, leading to a rapid and strong signal that may not be solely indicative of its biological activity within a cellular context.

Troubleshooting Steps:

  • Run Appropriate Controls:

    • Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO, ethanol) does not interfere with the assay.

    • Compound-Only Control: Measure the absorbance or fluorescence of this compound in the assay buffer without the radical species (DPPH or ABTS) to check for intrinsic color or fluorescence.

    • Positive Control: Use a well-characterized antioxidant like Trolox or ascorbic acid to validate assay performance.

  • Optimize Concentration Range: this compound's high potency may require testing at lower concentrations than other compounds to obtain a complete dose-response curve and an accurate IC50 value.

  • Consider Kinetic Readings: For some phenolic compounds, the reaction with DPPH or ABTS radicals may not be instantaneous. Taking kinetic readings over a period of time can provide a more accurate assessment of the antioxidant capacity.

Q2: I am observing high background fluorescence in my cell-based fluorescence assays when using this compound. How can I address this?

A2: Phenolic compounds, including derivatives of ferulic acid, can exhibit autofluorescence. This intrinsic fluorescence can interfere with assays that use fluorescent probes, leading to artificially high readings.

Troubleshooting Steps:

  • Measure Autofluorescence: Before conducting the assay, measure the fluorescence of cells treated with this compound alone at the excitation and emission wavelengths of your fluorescent probe. This will determine the contribution of this compound to the total fluorescence signal.

  • Subtract Background Fluorescence: If autofluorescence is observed, subtract the fluorescence intensity of the this compound-only control from the experimental readings.

  • Use Alternative Probes: If the autofluorescence of this compound significantly overlaps with the spectral properties of your fluorescent probe, consider using a probe with different excitation and emission wavelengths.

  • Wavelength Selection: Optimize the excitation and emission wavelengths to maximize the signal from your probe while minimizing the contribution from this compound's autofluorescence.

Q3: I suspect this compound is aggregating in my assay, leading to variable results. How can I check for and mitigate this?

A3: While direct evidence for this compound aggregation is limited, phenolic compounds can sometimes form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can nonspecifically inhibit enzymes or interfere with assay components.

Troubleshooting Steps:

  • Solubility Check: Visually inspect the solution for any precipitation after adding this compound to the assay buffer. Determine the solubility of this compound in your specific assay buffer. This compound is more lipophilic than ferulic acid and may have limited solubility in purely aqueous buffers.[1] The use of a small percentage of an organic solvent like DMSO is common.

  • Include a Detergent: Adding a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to the assay buffer can help prevent the formation of aggregates.

  • Dynamic Light Scattering (DLS): If available, DLS can be used to directly assess the formation of aggregates in your experimental conditions.

Q4: My enzyme inhibition assay results with this compound are not reproducible. What are the potential issues?

A4: this compound can modulate the activity of various enzymes, including NADPH oxidase (NOX) and caspases.[1][2] Inconsistent results in enzyme inhibition assays could be due to several factors.

Troubleshooting Steps:

  • Pre-incubation Time: Investigate the effect of pre-incubating the enzyme with this compound before adding the substrate. Some inhibitors require time to bind to the enzyme.

  • Compound Stability: this compound may not be stable under all assay conditions (e.g., prolonged incubation at 37°C, extreme pH). Assess the stability of this compound in your assay buffer over the time course of the experiment using methods like HPLC.

  • Mechanism of Inhibition: Determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by performing kinetic studies with varying concentrations of both the substrate and this compound. This will provide a more complete understanding of its interaction with the enzyme.

  • Redox Activity: this compound's antioxidant properties could interfere with assays that rely on redox-sensitive reagents. Ensure your assay components are not susceptible to reduction by the compound.

Quantitative Data Summary

Table 1: Antioxidant and Radical Scavenging Activity

CompoundAssayIC50 / ActivityReference
This compoundDPPH Radical ScavengingData not available-
This compoundABTS Radical ScavengingData not available-
Ferulic AcidDPPH Radical Scavenging9.9 µg/mL[3]
Ferulic AcidABTS Radical ScavengingTEAC value of 1.948 mol Trolox/mol[1]
Propionyl FerulateDPPH Radical ScavengingShowed superior scavenging activity compared to ferulic acid[4]

Table 2: Effects on Cellular Oxidative Stress Markers and Apoptosis

ParameterCell/Animal ModelTreatmentEffectReference
SOD ActivityMCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent increase in SOD activity.[2]
SOD ActivityH/R-treated SH-SY5Y cellsThis compound (10⁻⁸, 10⁻⁷, 10⁻⁶ M)Dose-dependent increase in SOD activity.[2]
MDA LevelsMCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in MDA levels.[2]
MDA LevelsH/R-treated SH-SY5Y cellsThis compound (10⁻⁸, 10⁻⁷, 10⁻⁶ M)Dose-dependent decrease in MDA levels.[2]
NOX ActivityMCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in total NOX activity.[2]
NOX ActivityH/R-treated SH-SY5Y cellsThis compound (10⁻⁸, 10⁻⁷, 10⁻⁶ M)Dose-dependent decrease in total NOX activity.[2]
Cleaved Caspase-3MCAO ratsThis compound (5, 10, 15 mg/kg)Dose-dependent decrease in expression.[1]
Cleaved Caspase-3H/R-treated SH-SY5Y cellsThis compound (10⁻⁸, 10⁻⁷, 10⁻⁶ M)Dose-dependent decrease in expression.[1]

MCAO: Middle Cerebral Artery Occlusion; H/R: Hypoxia/Reoxygenation; SOD: Superoxide Dismutase; MDA: Malondialdehyde; NOX: NADPH Oxidase.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the this compound stock solution in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a blank (solvent + DPPH) and a positive control (e.g., Trolox or ascorbic acid).

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of each this compound dilution to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Include a blank and a positive control (e.g., Trolox).

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured to quantify intracellular ROS levels.

Methodology:

  • Cell Culture:

    • Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate for fluorescence reading) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with this compound at various concentrations for the desired time period.

    • Include an untreated control and a positive control for ROS induction (e.g., H₂O₂ or tert-butyl hydroperoxide).

  • Staining:

    • Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells with a warm buffer.

    • Add buffer to the wells and measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the control group to determine the effect of this compound on ROS production.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound, as a derivative of ferulic acid, is expected to modulate similar signaling pathways involved in antioxidant and anti-inflammatory responses.

BF This compound ROS ROS BF->ROS Scavenges NOX NOX2/NOX4 BF->NOX Inhibits Keap1 Keap1 BF->Keap1 Inhibits IkB IκB BF->IkB Prevents degradation of MAPK MAPK (ERK, JNK, p38) BF->MAPK Modulates Caspase3 Caspase-3 BF->Caspase3 Inhibits activation of NOX->ROS Produces Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Sequesters Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, HO-1) ARE->Antioxidant_Enzymes Induces expression of NFkB NF-κB Inflammation Inflammatory Response NFkB->Inflammation Promotes IkB->NFkB Inhibits MAPK->Nrf2 Activates MAPK->NFkB Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Start Start: Suspected Assay Interference Check_Controls 1. Verify Controls (Vehicle, Compound-only) Start->Check_Controls Check_Solubility 2. Assess Solubility & Aggregation Check_Controls->Check_Solubility Check_Autofluorescence 3. Measure Autofluorescence (for fluorescence assays) Check_Solubility->Check_Autofluorescence Optimize_Conc 4. Optimize Compound Concentration Check_Autofluorescence->Optimize_Conc Kinetic_Reads 5. Perform Kinetic Measurements Optimize_Conc->Kinetic_Reads Alternative_Assay 6. Consider Alternative Assay Kinetic_Reads->Alternative_Assay Data_Interpretation 7. Interpret Data with Caution Alternative_Assay->Data_Interpretation BF This compound (Phenolic Antioxidant) Direct_Scavenging Direct Radical Scavenging (DPPH•, ABTS•+) BF->Direct_Scavenging causes Color_Change Assay Signal (Color Change) Direct_Scavenging->Color_Change leads to False_Positive Potential for False Positive or Overestimated Activity Color_Change->False_Positive results in

References

Technical Support Center: Improving the Shelf Life of Benzyl Ferulate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of benzyl ferulate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an ester formed from benzyl alcohol and ferulic acid. It is valued for its potent antioxidant and anti-inflammatory properties.[1][2] Like ferulic acid, it is used in cosmetic and pharmaceutical formulations to protect against oxidative stress, which can lead to premature skin aging.[3][4] Due to its higher lipid solubility compared to ferulic acid, it may offer advantages in formulation and skin penetration.[1]

Q2: What are the main degradation pathways for this compound?

A2: While specific data for this compound is limited, its degradation pathways can be inferred from its structure (an ester of ferulic acid) and data on similar compounds. The two primary degradation pathways are:

  • Oxidative Degradation: The ferulic acid moiety is highly susceptible to oxidation due to its phenolic structure. This can lead to discoloration (yellowing/browning) and a loss of antioxidant potency.[5]

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into benzyl alcohol and ferulic acid. This reaction is typically catalyzed by acidic or basic conditions. Ester hydrolysis is a common degradation route for many drug molecules.

Q3: What are the optimal storage and pH conditions for a this compound formulation?

A3: To ensure maximum stability, formulations containing this compound should be protected from light, heat, and air.[3] Based on stability studies of ferulic acid, the optimal pH for aqueous formulations is in the acidic range, typically between pH 3 and 5 .[5][6] In neutral or alkaline conditions (pH > 7), ferulic acid solutions tend to discolor rapidly.[5] Encapsulation techniques, such as nanoencapsulation, can further protect this compound from degradation.[7]

Q4: Which excipients are compatible with this compound?

A4: Selecting the right excipients is crucial for stability. Studies on ferulic acid show good compatibility with excipients like passion fruit seed oil, certain gelling agents (Carbopol® Ultrez 30), chelating agents (EDTA), and emollients (Crodamol™ GTCC).[8] However, potential incompatibilities have been noted with preservatives like Optiphen®.[8] It is critical to perform compatibility studies with all planned excipients. Benzyl alcohol, a potential hydrolytic degradant, can also interact with excipients like polysorbate 80 and certain rubber or plastic packaging materials.[9]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Discoloration (Yellowing/Browning) Oxidation: Exposure to air (oxygen), light, or high temperatures can oxidize the ferulic acid moiety. High pH: Formulations with a pH above 5.0 are more prone to rapid discoloration.[5]pH Adjustment: Adjust the formulation pH to between 3.0 and 4.5. Add Antioxidants: Incorporate antioxidants like Vitamin E (tocopherol), Butylated Hydroxytoluene (BHT), or sodium sulfite to inhibit oxidative degradation.[5] Use Chelating Agents: Add a chelating agent such as EDTA to bind metal ions that can catalyze oxidation.[8] Opaque Packaging: Store the formulation in airless, opaque packaging to protect it from light and oxygen.[3]
Precipitation or Crystallization Poor Solubility: this compound, being lipophilic, has limited solubility in purely aqueous systems. Ferulic acid (a potential degradant) is known to precipitate at acidic pH where it is most stable but least soluble.[5] pH Shift: A shift in pH during storage can alter the solubility of this compound or its degradants.Solvent System: Use co-solvents such as propylene glycol, butylene glycol, or ethanol to improve solubility.[5] Encapsulation: Utilize nanoencapsulation or other encapsulation techniques to improve solubility and stability in aqueous bases.[6][7] Emulsion System: Formulate as an oil-in-water or water-in-oil emulsion to accommodate the lipophilic active ingredient.
Loss of Potency / Efficacy Chemical Degradation: Both hydrolysis and oxidation will lead to a decrease in the concentration of active this compound.[10] Isomerization: Exposure to UV radiation can cause the active trans-isomer of the ferulic acid moiety to convert to the less active cis-isomer.[11]Control pH and Oxygen: Implement the strategies mentioned above for preventing discoloration (acidic pH, antioxidants, appropriate packaging). Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as higher temperatures accelerate degradation.[12][11] UV Protection: Use UV-protective packaging and advise users to store the product away from direct sunlight.[11]
Phase Separation (Emulsions) Excipient Incompatibility: An interaction between an excipient and this compound or its degradants could be disrupting the emulsion. Improper Homogenization: The initial manufacturing process may not have created a stable emulsion.Excipient Screening: Conduct thorough compatibility studies with all excipients, including the emulsifiers and stabilizers.[8] Optimize Homogenization: Review and optimize the homogenization process (speed, time, temperature) to ensure a stable droplet size distribution.

Key Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Objective: To assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[13]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 2-8 hours. Withdraw samples periodically, neutralize with 0.1 M NaOH, and dilute for analysis.[14]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for 1-4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[14]

  • Oxidative Degradation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours. Dissolve and dilute for analysis.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours.[11] Also, expose a control sample wrapped in foil. Dilute both for analysis.

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.[15][16]

Example Chromatographic Conditions:

  • Column: RP C18 (e.g., 250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., water with 0.1% phosphoric acid, adjusted to pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[14][15]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: UV detection at ~320 nm, which is the maximum absorbance for the ferulate structure.[14]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.[15][17]

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation & Isomerization BF This compound BA Benzyl Alcohol BF->BA H₂O, H⁺/OH⁻ FA Ferulic Acid BF->FA H₂O, H⁺/OH⁻ FA_ox Ferulic Acid Deg_Products Oxidative Degradants (e.g., Dimers, Quinones) FA_ox->Deg_Products O₂, Light, Metal Ions cis_FA cis-Ferulic Acid FA_ox->cis_FA UV Light cluster_prep Preparation & Stressing cluster_analysis Analysis cluster_eval Evaluation A Prepare Formulation Batches B Place on Stability (ICH Conditions) A->B D Pull Samples at Timepoints B->D C Perform Forced Degradation Study E Analyze via Stability- Indicating HPLC Method C->E D->E F Assess Physical Properties (Color, pH, Viscosity) D->F G Quantify Assay & Degradation Products E->G F->G H Determine Shelf Life G->H rect_node rect_node start Formulation Shows Discoloration q1 Is pH < 5.0? start->q1 q2 Is an Antioxidant Present? q1->q2 Yes sol1 Adjust pH to 3.0-4.5 using a suitable buffer q1->sol1 No q3 Is a Chelating Agent Present? q2->q3 Yes sol2 Add an antioxidant (e.g., BHT, Tocopherol) q2->sol2 No q4 Is Packaging Opaque & Airless? q3->q4 Yes sol3 Add a chelating agent (e.g., EDTA) q3->sol3 No sol4 Transfer to appropriate protective packaging q4->sol4 No end_node Stability Improved q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

References

Technical Support Center: Benzyl Ferulate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl ferulate. The information addresses common challenges encountered during scale-up, from laboratory to industrial production.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (ferulic acid and benzyl alcohol).[1][2][3]- Water Removal: Implement continuous water removal during the reaction. For lab-scale, a Dean-Stark apparatus is effective.[3] For larger scale, azeotropic distillation with a suitable solvent (e.g., toluene) or using a gentle stream of inert gas to carry away water vapor can be employed.[1] - Excess Reagent: Use a molar excess of one of the reactants, typically the less expensive one (often benzyl alcohol), to drive the reaction forward.[3]
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent, but excessively high temperatures can lead to degradation of ferulic acid or the final product.[4][5]- Optimize Temperature: For acid-catalyzed reactions, a temperature range of 80-120°C is typically used. Microwave-assisted synthesis can significantly reduce reaction times at controlled temperatures.[4][6] Monitor the reaction for the formation of colored impurities, which can indicate thermal degradation.
Inefficient Catalyst: The choice and concentration of the acid catalyst are crucial. Insufficient catalyst will result in a slow reaction rate.- Catalyst Selection: Sulfuric acid or p-toluenesulfonic acid are common and effective homogeneous catalysts.[7] For easier removal on a larger scale, consider solid acid catalysts like ion-exchange resins.[8] - Catalyst Loading: Ensure the correct molar percentage of the catalyst is used as specified in the protocol.
Product Discoloration (Yellowing/Browning) Oxidation of Phenolic Group: The phenolic hydroxyl group in ferulic acid and this compound is susceptible to oxidation, especially at elevated temperatures and in the presence of air.[6]- Inert Atmosphere: Conduct the reaction and any subsequent high-temperature steps (like distillation) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Antioxidants: Consider adding a small amount of an antioxidant, though this will require subsequent removal.
Side Reactions: High temperatures can promote side reactions, leading to colored byproducts.[9]- Temperature Control: Maintain the reaction temperature within the optimal range and avoid localized overheating, which can be a challenge in large reactors.
Difficult Purification Presence of Unreacted Starting Materials: Due to the equilibrium nature of the reaction, significant amounts of ferulic acid and benzyl alcohol may remain.- Aqueous Wash: After the reaction, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted ferulic acid and the acid catalyst. - Distillation: Benzyl alcohol can be removed by vacuum distillation. However, care must be taken to avoid thermal degradation of the this compound product.
Formation of Byproducts: Side reactions can lead to impurities with similar physical properties to this compound, making separation difficult.- Chromatography: For high-purity applications, column chromatography is often necessary.[10] Scaling up chromatography can be a significant challenge and expense. - Recrystallization: If a suitable solvent system can be found, recrystallization is a viable and scalable purification method.
Inconsistent Results at Larger Scale Mass and Heat Transfer Limitations: What works in a small flask may not translate directly to a large reactor due to differences in surface area to volume ratios, mixing efficiency, and heat distribution.[11]- Process Optimization: A re-optimization of reaction parameters (temperature, mixing speed, rate of addition) is often necessary during scale-up. - Reactor Design: The choice of reactor and its geometry can significantly impact the reaction outcome at scale.
Inefficient Water Removal: The method used for water removal at the lab scale may not be as effective at a larger scale.- Scale-Appropriate Techniques: Evaluate and implement water removal techniques suitable for the intended scale, such as azeotropic distillation or inert gas sparging.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where ferulic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[7][12]

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[4][5][6]

  • Enzymatic Esterification: This approach uses lipases as biocatalysts. It is considered a "greener" method as it proceeds under milder conditions, but reaction times can be longer.[13][14]

Q2: What are the primary challenges when scaling up this compound synthesis from the lab to an industrial scale?

A2: The primary challenges in scaling up include:

  • Managing the Reaction Equilibrium: Efficiently removing the water byproduct to drive the reaction to completion is more complex and energy-intensive at a larger scale.[1][2]

  • Heat and Mass Transfer: Ensuring uniform heating and mixing in a large reactor to maintain consistent reaction conditions and prevent localized overheating and side reactions is critical.[11]

  • Purification: Separating the desired product from unreacted starting materials, catalyst, and byproducts via methods like distillation or chromatography becomes more challenging and costly at an industrial scale.

  • Material Handling: The handling of large quantities of corrosive acids and flammable solvents requires specialized equipment and safety protocols.

  • Process Control: Maintaining tight control over reaction parameters such as temperature, pressure, and pH is crucial for consistent product quality and yield.

Q3: What are the potential side reactions to be aware of during this compound synthesis?

A3: Several side reactions can occur, particularly under acidic conditions and at elevated temperatures:

  • Ether Formation: Benzyl alcohol can undergo self-condensation to form dibenzyl ether.[7][15]

  • Oxidation: The phenolic group of ferulic acid can be susceptible to oxidation, leading to colored impurities.[6] Benzyl alcohol can also oxidize to benzaldehyde.[15]

  • Degradation: At excessively high temperatures, both reactants and the product can degrade, leading to a range of impurities and a decrease in yield.[9]

Q4: How can the purification of this compound be optimized for large-scale production?

A4: For large-scale purification, a multi-step approach is often necessary:

  • Neutralization and Washing: After the reaction, the mixture should be cooled and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted ferulic acid. This is followed by washing with water to remove any remaining salts.

  • Solvent Removal: The organic solvent used in the reaction is typically removed by distillation.

  • Removal of Excess Benzyl Alcohol: Unreacted benzyl alcohol can be removed by vacuum distillation.

  • Final Purification: Depending on the required purity, final purification may involve:

    • Recrystallization: This is often the most cost-effective and scalable method if a suitable solvent system can be identified.

    • Fractional Distillation: If the boiling points of the impurities are sufficiently different from that of this compound, high-vacuum fractional distillation can be effective.

    • Preparative Chromatography: While expensive, this may be necessary for achieving very high purity. Techniques like centrifugal partition chromatography have been used for purifying similar compounds.[16]

Q5: Are there "greener" or more sustainable approaches to this compound synthesis?

A5: Yes, research is ongoing into more environmentally friendly synthesis methods:

  • Enzymatic Catalysis: Using enzymes like lipases avoids the need for harsh acid catalysts and often proceeds in less hazardous solvents or even solvent-free conditions.[13][14]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins or zeolites, can be more easily separated from the reaction mixture and potentially reused, reducing waste.[8]

  • Continuous Flow Chemistry: Transitioning from batch to continuous flow processing can offer better control over reaction conditions, improved safety, and potentially higher efficiency and easier scale-up.[1]

Experimental Protocols

Lab-Scale Synthesis of this compound via Fischer Esterification

Materials:

  • Ferulic acid (1.0 eq)

  • Benzyl alcohol (3.0 eq)

  • Concentrated sulfuric acid (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ferulic acid, benzyl alcohol, and toluene.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until TLC analysis indicates the consumption of ferulic acid.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Lab-Scale Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Ferulic Acid & Benzyl Alcohol B Add Acid Catalyst & Solvent A->B Mixing C Heat to Reflux with Water Removal B->C Initiation D Cool and Quench C->D Completion E Aqueous Wash (Base) D->E Neutralization F Dry and Concentrate E->F Extraction G Crude this compound F->G Obtention H Column Chromatography or Recrystallization G->H Separation I Pure this compound H->I Isolation

Caption: General workflow for the synthesis and purification of this compound.

Side_Reactions cluster_byproducts Potential Side Products Reactants Ferulic Acid + Benzyl Alcohol Desired_Product This compound Reactants->Desired_Product Desired Reaction (Esterification) Byproduct2 Oxidized Ferulic Acid Derivatives Reactants->Byproduct2 Oxidation Byproduct1 Dibenzyl Ether Byproduct3 Benzaldehyde Benzyl_Alcohol_Node Benzyl Alcohol Benzyl_Alcohol_Node->Byproduct1 Self-Condensation Benzyl_Alcohol_Node->Byproduct3 Oxidation

Caption: Potential side reactions in this compound synthesis.

References

Degradation products of Benzyl ferulate under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of Benzyl Ferulate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It addresses potential issues encountered during stress condition experiments and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound is susceptible to degradation through three primary pathways:

  • Hydrolysis: The ester linkage is prone to cleavage, especially under acidic or alkaline conditions, yielding benzyl alcohol and ferulic acid.

  • Oxidation: The phenolic hydroxyl group and the benzylic position are susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

  • Photolysis: Exposure to UV light can induce degradation, potentially leading to isomerization of the ferulic acid moiety and other photolytic products.

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: Under hydrolytic conditions, the primary degradation products are expected to be benzyl alcohol and ferulic acid due to the cleavage of the ester bond.[1]

Q3: What degradation products can be anticipated from the oxidation of this compound?

A3: Oxidative stress is likely to yield more complex degradation products. The benzyl alcohol moiety can oxidize to form benzaldehyde and subsequently benzoic acid .[2] The ferulic acid portion can be oxidized to products such as vanillin and vanillic acid .[3]

Q4: How does photolytic stress affect this compound?

A4: Exposure to light, particularly UV radiation, can lead to the isomerization of the trans-ferulic acid moiety to its cis-isomer. Further degradation may occur, but specific photolytic degradation products of the intact this compound molecule are not well-documented in the provided search results. However, ferulic acid itself is known to undergo photolysis.

Q5: Is this compound sensitive to thermal stress?

A5: While specific data on the thermal degradation of this compound is limited in the search results, many organic molecules will degrade at elevated temperatures. It is recommended to conduct thermal stress testing at temperatures above accelerated stability conditions (e.g., 50°C, 60°C) to assess its stability.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed after stress testing. 1. Stress conditions are too mild. 2. The molecule is highly stable under the applied conditions. 3. Incorrect preparation of stressor solutions.1. Increase the concentration of the acid, base, or oxidizing agent. 2. Extend the duration of the stress test. 3. Increase the temperature for thermal and hydrolytic stress. 4. For photolytic stress, increase the light intensity or exposure time. 5. Verify the concentration and pH of all prepared solutions.
Excessive degradation (>50%) or multiple unknown peaks. 1. Stress conditions are too harsh. 2. Formation of secondary degradation products.1. Reduce the concentration of the stressor. 2. Shorten the exposure time. 3. Lower the temperature of the experiment. 4. Analyze samples at earlier time points to observe the primary degradation products.
Peak splitting or broadening in the chromatogram. 1. Co-elution of the parent drug with a degradation product. 2. On-column degradation. 3. Poor chromatographic conditions.1. Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column). 2. Use a different column chemistry. 3. Ensure the mobile phase is compatible with the sample and will not induce degradation.
Mass imbalance in the assay. 1. Formation of non-UV active or volatile degradation products. 2. Incomplete elution of degradation products from the column. 3. Incorrect response factors for degradation products.1. Use a mass spectrometer (LC-MS) to detect non-UV active compounds. 2. Employ a gradient elution that ensures all components are eluted. 3. If possible, isolate and quantify degradation products to determine their response factors.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions. These values are illustrative and intended to provide a general expectation for experimental outcomes.

Table 1: Degradation of this compound under Hydrolytic Conditions

Condition Time (hours) Temperature (°C) % Degradation of this compound Relative % of Benzyl Alcohol Relative % of Ferulic Acid
0.1 M HCl860154852
0.1 M NaOH440254951
Neutral (Water)248055050

Table 2: Degradation of this compound under Oxidative and Photolytic Conditions

Condition Time (hours) Temperature (°C) % Degradation of this compound Major Degradation Products
3% H₂O₂62520Benzaldehyde, Benzoic Acid, Oxidized Ferulate derivatives
Photolytic (UV)242510cis-Benzyl Ferulate, Photodegradation products of Ferulic Acid

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acidic Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Transfer 5 mL of the stock solution to a 50 mL flask.

  • Add 5 mL of 1 M HCl to the flask.

  • Reflux the mixture at 60°C for 8 hours.

  • At appropriate time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

Alkaline Hydrolysis
  • Prepare a stock solution of this compound as described in the acidic hydrolysis protocol.

  • Transfer 5 mL of the stock solution to a 50 mL flask.

  • Add 5 mL of 1 M NaOH to the flask.

  • Maintain the mixture at 40°C for 4 hours.

  • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw a sample.

  • Neutralize the sample with an equivalent amount of 1 M HCl.

  • Dilute the sample for HPLC analysis.

Neutral Hydrolysis
  • Prepare a stock solution of this compound.

  • Transfer 5 mL of the stock solution to a 50 mL flask and add 5 mL of purified water.

  • Reflux the mixture at 80°C for 24 hours.

  • Withdraw samples at designated time intervals (e.g., 0, 6, 12, 24 hours).

  • Dilute the samples for HPLC analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Transfer 5 mL of the stock solution to a 50 mL flask.

  • Add 5 mL of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 6 hours, protected from light.

  • Take samples at various time points (e.g., 0, 1, 3, 6 hours).

  • Dilute the samples for immediate HPLC analysis.

Photolytic Degradation
  • Prepare a stock solution of this compound.

  • Transfer the solution to a transparent quartz container.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples at appropriate time intervals.

Mandatory Visualization

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation benzyl_ferulate1 This compound benzyl_alcohol Benzyl Alcohol benzyl_ferulate1->benzyl_alcohol Acid/Base Hydrolysis ferulic_acid Ferulic Acid benzyl_ferulate1->ferulic_acid Acid/Base Hydrolysis benzyl_ferulate2 This compound oxidized_products Oxidized Benzyl & Ferulate Moieties benzyl_ferulate2->oxidized_products benzaldehyde Benzaldehyde oxidized_products->benzaldehyde vanillin Vanillin oxidized_products->vanillin benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid vanillic_acid Vanillic Acid vanillin->vanillic_acid benzyl_ferulate3 This compound cis_isomer cis-Benzyl Ferulate benzyl_ferulate3->cis_isomer UV Light photo_products Photodegradation Products benzyl_ferulate3->photo_products UV Light G start Start: this compound Sample stress Apply Stress Condition (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize dilute Dilute Sample for Analysis neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc data Data Analysis: - % Degradation - Identify Degradants - Mass Balance hplc->data end End data->end

References

Technical Support Center: Enhancing the Antioxidant Activity of Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antioxidant activity of Benzyl ferulate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does its structure contribute to its antioxidant activity?

A1: this compound is an ester formed from ferulic acid and benzyl alcohol. Its antioxidant capacity stems from the phenolic hydroxyl (-OH) group and the methoxy (-OCH3) group on the benzene ring.[1][2] The entire structure, particularly the phenolic nucleus and the unsaturated side chain, can readily form a resonance-stabilized phenoxy radical after donating a hydrogen atom to quench a free radical.[2][3] This stability prevents the propagation of radical chain reactions, making it a potent antioxidant.[2]

Q2: How does the antioxidant activity of this compound compare to its parent compound, ferulic acid?

A2: While ferulic acid often shows higher radical scavenging activity in certain aqueous-based assays like ABTS and FRAP, its esters, including this compound, exhibit enhanced activity in lipidic or emulsified systems.[4][5] The esterification process increases the lipophilicity (fat-solubility) of the molecule.[6][7] This improved affinity for lipid substrates is crucial for applications in protecting cell membranes and oil-based formulations from oxidation.[5] Studies suggest that increasing the lipid solubility of ferulic acid through esterification may improve its neuroprotective role by allowing it to better cross the blood-brain barrier.[6]

Q3: What are the primary mechanisms by which this compound exerts its antioxidant effects?

A3: this compound acts as an antioxidant through several mechanisms:

  • Direct Radical Scavenging: It donates a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[2]

  • Inhibition of Oxidative Enzymes: It can inhibit enzymes that generate reactive oxygen species (ROS), such as NADPH oxidase (NOX).[6]

  • Upregulation of Endogenous Antioxidants: It can enhance the activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD).[2][6]

  • Modulation of Signaling Pathways: It has been shown to mitigate oxidative stress by regulating specific signaling pathways, such as the miRNAs/NOX2/4 axis, which reduces ROS production and subsequent cell apoptosis.[6]

Section 2: Troubleshooting Guides

Problem: My this compound sample shows lower-than-expected activity in an in vitro antioxidant assay.

Possible CauseRecommended Solution & Explanation
Poor Solubility in Assay Medium This compound is more lipophilic than ferulic acid. If using an aqueous buffer system (e.g., in FRAP or ABTS assays), the compound may not be fully dissolved, leading to artificially low readings. Solution: Ensure complete solubilization by first dissolving the sample in a minimal amount of an appropriate organic solvent (like ethanol or DMSO) before diluting it in the assay buffer. Note the final solvent concentration and run a solvent control.
Inappropriate Assay Selection Antioxidant assays are based on different chemical mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer). The activity of a compound can vary significantly between assays. Solution: Use a panel of assays to get a comprehensive profile. For a lipophilic compound like this compound, complement aqueous-phase assays (FRAP, ABTS) with an assay in a lipidic environment, such as monitoring the oxidation of linoleic acid or using liposomes.[5]
Compound Degradation Like many phenolic compounds, this compound can be sensitive to light, high temperatures, and pH changes, which can lead to degradation and loss of activity. Solution: Store stock solutions in the dark at low temperatures. Prepare fresh dilutions for each experiment. Avoid prolonged exposure to high heat or extreme pH conditions during the assay.

Problem: I am not observing a synergistic effect when combining this compound with another antioxidant.

Possible CauseRecommended Solution & Explanation
Antagonistic or Additive Interaction Not all antioxidant combinations are synergistic. The interaction depends on the chemical structures, concentrations, and the specific assay used. For instance, some phenolic acid mixtures have shown antagonistic effects in certain assays.[8] Solution: Conduct a thorough literature search on the specific combination. Systematically vary the molar ratios of the two compounds to identify the optimal ratio for synergy. It's possible the interaction is merely additive or even antagonistic under your experimental conditions.
Radical Regeneration Inefficiency Synergy often occurs when one antioxidant can regenerate the other (e.g., Vitamin C regenerating Vitamin E).[9] This depends on the redox potentials of the compounds. Solution: Evaluate the mechanism. If regeneration is hypothesized, use assays that can detect changes in the concentration of the primary antioxidant over time. Consider that synergy may be more apparent in complex biological systems (cell culture, in vivo) than in simple chemical assays.

Section 3: Data Presentation & Key Experimental Insights

Table 1: Comparative Antioxidant Activity of Ferulic Acid and its Esters

This table summarizes the antioxidant activity of ferulic acid and its derivatives as measured by common in vitro assays. Note that higher TEAC and FRAP values indicate stronger antioxidant activity.

CompoundABTS Assay (TEAC, mmol TE/mol)FRAP Assay (mmol Fe²⁺/mol)Key Takeaway
Ferulic Acid~4.12~3.89Exhibits the highest activity in these aqueous-phase assays.[4]
iso-Ferulic Acid~3.57~3.88Similar reducing power (FRAP) to ferulic acid but lower radical scavenging (ABTS).[4]
Methyl Ferulate~2.69~2.55Esterification with small alkyl groups tends to decrease activity in these specific assays.[4]
Ethyl Ferulate~2.72~2.51Similar to methyl ferulate, shows lower activity than the parent acid.[4]
This compound Data not specified, but esterification generally increases lipophilicity, which is advantageous in lipid systems.[5][6]Data not specified, but increased lipophilicity is a key enhancement for biological membrane protection.[6]The primary advantage of esterification is the increase in lipid solubility, enhancing efficacy in biological membranes and lipid-based formulations, even if activity in aqueous assays is slightly lower.[5][6]

Data adapted from comparative studies on ferulates. Absolute values can vary based on specific experimental conditions.

Table 2: Effect of this compound on Oxidative Stress Markers in vivo

This table shows representative data on how this compound treatment can modulate key biomarkers of oxidative stress in a cerebral ischemia/reperfusion injury model.

BiomarkerControl (Injury Model)This compound TreatedEffect of this compound
NOX2/NOX4 Expression HighSignificantly DownregulatedInhibits key enzymes responsible for ROS production.[6]
Superoxide Dismutase (SOD) Activity LowEnhancedBoosts endogenous antioxidant enzyme activity.[6]
Reactive Oxygen Species (ROS) HighDecreasedDirectly reduces the overall burden of oxidative stress.[6]
Malondialdehyde (MDA) HighDecreasedReduces lipid peroxidation, a marker of cell membrane damage.[6]
Apoptosis (Cleaved Caspase-3, Bax) HighInhibitedProtects cells from oxidative stress-induced death.[6]

Section 4: Key Experimental Protocols & Workflows

Protocol 1: Ferric Reducing Antioxidant Power (FRAP) Assay

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution in water.

    • Prepare the working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[4]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol) to create a stock solution, then dilute to several concentrations with deionized water to fall within the linearity range of the assay.[4]

  • Assay Procedure:

    • Add 75 µL of the diluted sample to 2.25 mL of the pre-warmed FRAP reagent.[4]

    • Add 225 µL of deionized water.

    • Incubate the mixture at 37°C for 30 minutes.[4]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm against a reagent blank.[4]

  • Quantification: Calculate the FRAP value by comparing the absorbance to a standard curve prepared with known concentrations of Fe²⁺ (e.g., from FeSO₄·7H₂O). Express results as mmol Fe²⁺ equivalents per mole or gram of the compound.[4]

Protocol 2: ABTS Radical Cation Decolorization Assay

This method measures the ability of an antioxidant to scavenge the stable ABTS•⁺ radical cation.

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in water.

    • Generate the ABTS•⁺ radical cation by mixing the ABTS stock solution with 2.45 mM potassium persulfate.[4]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]

  • Working Solution Preparation:

    • Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Assay Procedure:

    • Prepare serial dilutions of your this compound sample.

    • Add a small volume of your sample (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1 mL).

    • Incubate for a defined period (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Quantification: Use Trolox (a water-soluble vitamin E analog) as a standard. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Workflow for Evaluating a Nanoformulation of this compound

Nanoformulations, such as liposomes or solid lipid nanoparticles, are used to overcome the poor water solubility and improve the bioavailability of lipophilic compounds like this compound.[10][11][12][13]

G Experimental Workflow for Nanoformulation Evaluation A Formulation (e.g., Liposomes, SLNs) B Physicochemical Characterization A->B Size, Zeta Potential, Encapsulation Efficiency C In Vitro Antioxidant Assays (DPPH, FRAP) A->C Confirm Activity Post-Encapsulation D In Vitro Release Study (e.g., Franz Cell) A->D Assess Release Profile F Data Analysis & Comparison to Free Compound C->F E Cell-Based Assays (Uptake, ROS, Viability) D->E Correlate Release with Cellular Effect E->F G This compound's Neuroprotective Signaling Pathway cluster_0 Molecular Cascade cluster_1 Cellular Outcome A This compound B Upregulation of miRNAs (miR-652/532/92b) A->B Induces C Downregulation of NOX2 & NOX4 B->C Inhibits Expression D Decreased ROS Production C->D Leads to E Reduced Oxidative Stress (Lower MDA) D->E Results in F Reduced Apoptosis (Lower Caspase-3) D->F Results in

References

Technical Support Center: Optimizing Ferulic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of ferulic acid extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of ferulic acid.

Issue 1: Low Yield of Ferulic Acid

Q: My ferulic acid yield is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low yields of ferulic acid can stem from several factors, from the choice of raw material to the specifics of your extraction protocol. Here’s a systematic approach to troubleshooting this common issue:

  • Incomplete Hydrolysis: Ferulic acid is often bound to polysaccharides and lignin in the plant cell wall.[1][2] Inadequate hydrolysis is a primary reason for poor yields.

    • Alkaline Hydrolysis: Ensure the concentration of your alkaline solution (e.g., NaOH) is sufficient to break the ester bonds.[1][2] However, be aware that excessively high concentrations can lead to degradation.[3][4] The duration and temperature of hydrolysis are also critical; prolonged times and elevated temperatures can improve release but also risk degradation.[3][5]

    • Enzymatic Hydrolysis: The combination and activity of enzymes are crucial. Using a cocktail of enzymes, such as feruloyl esterase and xylanase, can act synergistically to release ferulic acid.[6][7][8] Ensure the pH and temperature are optimal for the specific enzymes used.[6] Pre-treatments like autoclaving or steam explosion can increase enzyme accessibility.[9][10][11]

  • Suboptimal Extraction Parameters: Every parameter in your extraction method plays a role in the final yield.

    • Solvent Selection: The polarity of the solvent is key. For free ferulic acid, alcohols are often effective, while esters may be better for the esterified form.[12] For ultrasound-assisted extraction (UAE), aqueous ethanol is commonly used.[2]

    • Solid-to-Liquid Ratio: A lower initial weight of the raw material to the solvent volume can sometimes lead to higher extraction yields.[1] An optimal ratio prevents saturation and allows for efficient mass transfer.

    • Temperature and Time: For methods like UAE and microwave-assisted extraction (MAE), these parameters must be carefully optimized. High temperatures can enhance solubility and diffusion but also risk thermal degradation of ferulic acid.[12][13][14]

  • Degradation of Ferulic Acid: Ferulic acid can degrade under harsh conditions.

    • High Temperatures: Prolonged exposure to high temperatures, especially in pressurized hot water extraction, can lead to lower recovery.[12]

    • Strong Alkali: While necessary for hydrolysis, high concentrations of NaOH can cause oxidative degradation of the liberated ferulic acid.[3]

    • Light Exposure: Ferulic acid is sensitive to light, and prolonged exposure during the extraction and purification process can lead to degradation.

  • Inefficient Purification: Loss of ferulic acid can occur during the purification steps.

    • Precipitation: When precipitating hemicelluloses and other interfering substances with ethanol, ensure the correct final ethanol concentration is reached to keep ferulic acid in solution while removing impurities.[1]

    • Adsorption: In methods using adsorbent resins, ensure the pH and flow rate are optimized for maximum binding and elution of ferulic acid.[15]

Issue 2: Co-extraction of Impurities

Q: My final ferulic acid extract contains a significant amount of impurities, such as a brown, waxy substance. How can I improve the purity?

A: The co-extraction of impurities is a common challenge, particularly with alkaline hydrolysis of bran matrices. These impurities can interfere with downstream analysis and applications.

  • Degreasing the Raw Material: Many natural sources, like rice and wheat bran, contain oils and lipids. A pre-extraction step with a non-polar solvent like n-hexane can effectively remove these waxy components, leading to a cleaner final extract.[5]

  • Precipitation of Polysaccharides: Hemicelluloses and other polysaccharides are often co-extracted during alkaline hydrolysis. These can be removed by adding ethanol to the hydrolysate to a concentration of around 30%, which causes the polysaccharides to precipitate while keeping the ferulic acid dissolved.[1][16]

  • Adsorption Chromatography: For further purification, techniques like adsorption chromatography using resins such as Amberlite XAD-16 can be employed.[15] These resins can selectively adsorb ferulic acid, which can then be eluted with a suitable solvent, leaving many impurities behind.

  • Membrane Filtration: Ultrafiltration can be used to separate ferulic acid from high molecular weight compounds like arabinoxylans, which contribute to high viscosity and interfere with purification.[17]

Issue 3: Inconsistent Results Between Batches

Q: I am observing significant variability in my ferulic acid yield from one experiment to the next. What could be causing this inconsistency?

A: Inconsistent results can be frustrating and can often be traced back to subtle variations in the experimental setup.

  • Raw Material Heterogeneity: The ferulic acid content in natural sources can vary depending on the plant variety, growing conditions, and harvesting time. Ensure you are using a homogenous batch of raw material for your experiments. If possible, mill and thoroughly mix your starting material to ensure uniformity.

  • Precise Control of Parameters: Small fluctuations in key parameters can lead to large differences in yield.

    • Temperature: Use a calibrated water bath or heating mantle to maintain a consistent temperature throughout the extraction.

    • pH: Accurately measure and adjust the pH of your solutions, as it is a critical factor in both alkaline and enzymatic hydrolysis.[18]

    • Time: Use a timer to ensure consistent extraction and hydrolysis times for all samples.

  • Equipment Calibration: Ensure all equipment, such as balances, pH meters, and HPLC systems, are properly calibrated to avoid measurement errors.

  • Solvent Quality: The quality and concentration of your solvents can impact extraction efficiency. Use fresh, high-purity solvents for each set of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting ferulic acid?

A1: Alkaline hydrolysis is one of the most widely used methods for releasing ferulic acid from its bound form in plant materials.[1][2] This is often followed by purification steps to isolate the ferulic acid. However, greener methods like enzymatic hydrolysis and ultrasound-assisted extraction are gaining popularity due to their milder conditions and reduced use of harsh chemicals.[2][8][13]

Q2: Can I use ultrasound or microwave assistance with alkaline hydrolysis?

A2: Yes, combining these techniques can be highly effective. Ultrasound-assisted alkaline-alcohol hydrolysis has been shown to improve the extraction yield of ferulic acid from wheat bran.[19] The ultrasonic waves can enhance the penetration of the solvent into the plant matrix, leading to more efficient hydrolysis and extraction in a shorter time.[13][20] Similarly, microwave assistance can accelerate the heating process and improve extraction efficiency.[13][14][21]

Q3: What are the advantages of enzymatic extraction over chemical methods?

A3: Enzymatic extraction offers several advantages, including higher specificity, milder reaction conditions (which can prevent degradation of ferulic acid), and a more environmentally friendly process as it avoids the use of strong acids or bases.[2][9][11] However, the cost of enzymes and potentially longer reaction times can be disadvantages.[2]

Q4: How can I quantify the amount of ferulic acid in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying ferulic acid.[1][22] This technique allows for the separation and precise measurement of ferulic acid, even in complex mixtures.

Q5: From which natural sources can I expect the highest yield of ferulic acid?

A5: Cereal brans, such as wheat bran, rice bran, and maize bran, are excellent sources of ferulic acid.[15][22][23] Wheat bran, in particular, is known to have a high content of this phenolic acid.[1][5] Sugar beet pulp is another promising source.[3][4]

Data Presentation

Table 1: Comparison of Optimized Parameters for Ferulic Acid Extraction from Wheat Bran

Extraction MethodKey ParametersFerulic Acid Yield (mg/g)Reference
Alkaline Hydrolysis5g initial weight, 0.5 M NaOH, 50°C2.91[1]
Alkaline Hydrolysis0.5 M NaOH, 2 hr, 50°CNot specified directly, optimized for antioxidant activity[5]
Ultrasound-Assisted Alkaline-Alcohol Hydrolysis4% NaOH, alkaline:alcohol 2:1, 80°C, 200W, 30 min3.1[19]
Enzymatic HydrolysisAutoclaving, bran/water 1:20, Alcalase & Termamyl pre-treatment, Pentopan & feruloyl esterase hydrolysis0.82 - 1.05 g/kg (0.82 - 1.05 mg/g)[9][10][11]

Table 2: Comparison of Optimized Parameters for Ferulic Acid Extraction from Rice Bran

Extraction MethodKey ParametersFerulic Acid Yield (mg/g)Reference
NADES-Ultrasound-Assisted Enzymatic ExtractionDFRB to solvent ratio 1:32, 42.2°C, 2.82% enzyme, 84.85 W3.69[23]
Alkaline Treatment with UAE25°C, 30 min0.352 - 0.970[24]
Pressurized Hot Water Hydrolysis180°C, 90 min~64% recovery[12]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Ferulic Acid from Wheat Bran

This protocol is based on the methodology described by Stavova et al.[1]

  • Preparation of Raw Material: Mill wheat bran to a fine powder to increase the surface area for extraction.

  • Alkaline Hydrolysis:

    • Weigh 5 g of wheat bran into an Erlenmeyer flask.

    • Add 150 mL of 0.5 M NaOH solution.

    • Place the flask in a water bath shaker at 50°C and agitate for the desired duration (e.g., 4 hours).

  • Neutralization and Centrifugation:

    • Cool the mixture to room temperature.

    • Neutralize the hydrolysate to pH 2-3 with concentrated HCl.

    • Centrifuge the mixture to separate the solid residue.

  • Purification by Ethanol Precipitation:

    • Collect the supernatant.

    • Add ethanol to the supernatant to a final concentration of 30% (v/v) to precipitate hemicelluloses.

    • Allow the mixture to stand, then centrifuge to remove the precipitate.

  • Solvent Extraction of Ferulic Acid:

    • Extract the supernatant containing the ferulic acid with a suitable organic solvent like ethyl acetate.

    • Evaporate the organic solvent to obtain the crude ferulic acid extract.

  • Quantification:

    • Redissolve the extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of ferulic acid using HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Ferulic Acid

This is a general protocol based on principles outlined in multiple studies.[18][19]

  • Sample Preparation: Weigh a specific amount of the dried and powdered plant material (e.g., 1 g) and place it into an extraction vessel.

  • Solvent Addition: Add the chosen extraction solvent (e.g., 40% aqueous ethanol) at a specific solid-to-liquid ratio (e.g., 1:5 w/v).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired ultrasonic power (e.g., 160 W) and temperature (e.g., 60°C).[18]

    • Perform the extraction for the optimized time (e.g., 45 minutes).

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Purification and Analysis: The liquid extract can then be further purified if necessary and analyzed by HPLC to determine the ferulic acid content.

Visualizations

Experimental_Workflow_Alkaline_Hydrolysis cluster_start Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Raw Material (e.g., Wheat Bran) milling Milling raw_material->milling hydrolysis Alkaline Hydrolysis (NaOH, Heat, Time) milling->hydrolysis neutralization Neutralization (HCl to pH 2-3) hydrolysis->neutralization centrifugation1 Centrifugation neutralization->centrifugation1 precipitation Ethanol Precipitation (30% v/v) centrifugation1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 solvent_extraction Solvent Extraction (Ethyl Acetate) centrifugation2->solvent_extraction evaporation Evaporation solvent_extraction->evaporation hplc HPLC Analysis evaporation->hplc

Caption: Workflow for Alkaline Hydrolysis of Ferulic Acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Ferulic Acid Yield cause1 Incomplete Hydrolysis start->cause1 cause2 Suboptimal Parameters start->cause2 cause3 Degradation start->cause3 cause4 Inefficient Purification start->cause4 sol1 Optimize Hydrolysis: - Adjust Alkali/Enzyme Conc. - Optimize Time & Temp. cause1->sol1 sol2 Optimize Extraction: - Correct Solvent & Ratio - Optimize Temp. & Time cause2->sol2 sol3 Prevent Degradation: - Avoid Excessive Heat - Moderate Alkali Conc. cause3->sol3 sol4 Improve Purification: - Optimize Precipitation - Refine Chromatography cause4->sol4

References

Technical Support Center: Benzyl Ferulate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl ferulate in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo side effects of this compound?

A1: Currently, there are no published studies that specifically detail the side effects or a complete toxicology profile of this compound in vivo. Existing research has primarily focused on its therapeutic efficacy, particularly its neuroprotective and antioxidant properties.[1] However, it is crucial to monitor for potential adverse effects based on its constituent parts: benzyl alcohol and ferulic acid.

  • Benzyl Alcohol: While generally having low acute toxicity, chronic exposure in animal models has been associated with liver and kidney damage.[2] High intravenous doses have been linked to "gasping syndrome" in human neonates, characterized by metabolic acidosis and respiratory distress.[3][4] Local irritation at the injection site is also possible.[2] A No-Observed-Adverse-Effect Level (NOAEL) in rats has been established at 400 mg/kg/day.[3]

  • Ferulic Acid: This component is generally considered to have low toxicity.[5][6] In vitro studies have shown no significant cytotoxicity at concentrations up to 300 μg/mL.[5]

Q2: My animals are showing signs of distress (e.g., lethargy, weight loss) after administration of this compound. What should I do?

A2: Any signs of animal distress should be taken seriously. The observed effects could be due to the vehicle, the dose of this compound, or the route of administration.

  • Immediately reduce the dose or temporarily halt the experiment for the affected animals.[7]

  • Assess the vehicle: If you are using a solvent like DMSO, ensure the final concentration is minimal, as high concentrations can cause systemic toxicity.[8] Always include a vehicle-only control group to distinguish between vehicle effects and compound effects.

  • Evaluate the dose: You may be observing dose-related toxicity. It is recommended to perform a dose-ranging study to identify the maximum tolerated dose (MTD).

  • Monitor closely: Record all clinical signs of toxicity, such as changes in behavior, feeding habits, and activity levels.[9] Consider collecting blood for hematological and biochemical analysis and performing histopathological examination of major organs at the end of the study.[9]

Q3: I am not observing the expected therapeutic effect of this compound in my in vivo model. What could be the reason?

A3: A lack of efficacy can stem from several factors:

  • Insufficient Dose: The administered dose may be too low to reach a therapeutic concentration in the target tissue. Review existing literature for effective dose ranges in similar models.

  • Poor Bioavailability: this compound is more lipid-soluble than ferulic acid, which should improve its bioavailability.[1] However, factors like the route of administration and metabolism can still limit its exposure. Pharmacokinetic studies may be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Formulation Issues: The compound may not be fully dissolved or stable in the chosen vehicle, leading to inconsistent dosing. Ensure your formulation is a homogenous solution or a stable suspension.

  • Experimental Model: The chosen animal model may not be appropriate for evaluating the specific therapeutic effect of this compound.

Q4: How do I choose an appropriate vehicle for in vivo administration of this compound?

A4: this compound's higher lipid solubility compared to ferulic acid suggests it will be poorly soluble in purely aqueous solutions.[1]

  • Common Vehicles for Lipophilic Compounds:

    • Co-solvent systems: A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS).[8]

    • Oil-based vehicles: For oral or subcutaneous administration, oils like corn oil, sesame oil, or olive oil can be used.[8]

    • Emulsions/Suspensions: Formulating this compound as a microemulsion, nanoemulsion, or suspension with suspending agents like carboxymethylcellulose (CMC) can also be an option.

  • Important Considerations:

    • The final concentration of any organic solvent should be minimized to avoid toxicity.

    • The chosen vehicle must be sterile for parenteral routes of administration.

    • Always include a vehicle-only control group in your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the formulation upon dilution. The compound has low aqueous solubility, and the addition of an aqueous buffer/saline is causing it to crash out of the initial solvent (e.g., DMSO).1. Increase the proportion of the organic co-solvent (while staying within acceptable toxicity limits).2. Consider using a different vehicle system, such as an oil-based vehicle or a formulation with surfactants or cyclodextrins to improve solubility.3. Prepare the formulation fresh before each administration and ensure vigorous mixing.
Inconsistent results between animals in the same treatment group. Non-homogenous formulation (e.g., suspension not adequately mixed).Inaccurate dosing.Variability in animal metabolism or health status.1. Ensure the formulation is a true solution or a uniformly mixed suspension before each administration.2. Calibrate all dosing equipment and use precise techniques for administration.3. Ensure animals are of similar age, weight, and health status at the start of the study.
Signs of local irritation at the injection site (e.g., redness, swelling). The vehicle (e.g., high concentration of DMSO or ethanol) or the compound itself is causing irritation.The pH of the formulation is not physiological.1. Reduce the concentration of the organic co-solvent.2. Change the route of administration if possible (e.g., from subcutaneous to oral gavage).3. Measure and adjust the pH of the formulation to be close to physiological pH (7.4).
No dose-response relationship observed. The selected dose range is too narrow or is on the plateau of the dose-response curve.Drug absorption is saturated at higher doses.Compound instability in the formulation.1. Widen the dose range in your next experiment, including both lower and higher doses.2. Investigate the pharmacokinetics to understand if absorption is a limiting factor.3. Confirm the stability of this compound in your chosen vehicle over the duration of the experiment.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury

Treatment GroupDose (mg/kg)Route of AdministrationKey Findings
Ischemia/Reperfusion (I/R) + this compound (Low)5Not Specified in AbstractSignificantly improved neurological function and reduced infarction size in a dose-dependent manner.
Ischemia/Reperfusion (I/R) + this compound (Medium)10Not Specified in AbstractSignificantly improved neurological function and reduced infarction size in a dose-dependent manner.
Ischemia/Reperfusion (I/R) + this compound (High)15Not Specified in AbstractSignificantly improved neurological function and reduced infarction size in a dose-dependent manner.

Source: Data compiled from studies on cerebral ischemia/reperfusion injury models.

Experimental Protocols

Protocol: General In Vivo Administration and Monitoring

  • Formulation Preparation: a. Weigh the required amount of this compound in a sterile container. b. Dissolve in a minimal volume of a suitable solvent (e.g., DMSO). c. Slowly add the diluent (e.g., sterile saline) while vortexing to achieve the final desired concentration. Ensure the solution remains clear. If a suspension is formed, ensure it is homogenous. d. Prepare a vehicle-only formulation for the control group using the same solvent and diluent concentrations.

  • Animal Dosing: a. Acclimatize animals to the facility for at least one week before the experiment. b. Randomly assign animals to treatment groups (vehicle control, and different doses of this compound). c. Record the body weight of each animal before dosing. d. Administer the formulation via the chosen route (e.g., intraperitoneal injection, oral gavage). The volume should be based on the animal's body weight.

  • Post-Administration Monitoring: a. Observe animals daily for any clinical signs of toxicity, including:

    • Changes in posture or gait.
    • Changes in food and water consumption.
    • Lethargy or hyperactivity.
    • Ruffled fur or changes in grooming behavior. b. Record body weights at regular intervals (e.g., daily or every other day). c. At the end of the study, collect blood and tissues as required for downstream analysis (e.g., hematology, serum biochemistry, histopathology).

Mandatory Visualizations

G cluster_0 Cerebral Ischemia/Reperfusion Injury cluster_1 This compound Intervention Oxidative_Stress Oxidative Stress (Increased ROS) NOX2_NOX4 NOX2/NOX4 Upregulation Oxidative_Stress->NOX2_NOX4 Apoptosis Neuronal Apoptosis NOX2_NOX4->Apoptosis BF This compound BF->Oxidative_Stress Reduces miRNAs Upregulation of miRNAs (652/532/92b) BF->miRNAs miRNAs->NOX2_NOX4 Inhibits G cluster_troubleshooting Troubleshooting Points Start Start Formulation 1. Formulation (Compound + Vehicle) Start->Formulation Dosing 2. Animal Dosing (e.g., IP, PO, IV) Formulation->Dosing Formulation_Issue Solubility? Formulation->Formulation_Issue Monitoring 3. Clinical Monitoring (Weight, Behavior) Dosing->Monitoring Dosing_Issue Toxicity? Dosing->Dosing_Issue Endpoint 4. Endpoint Analysis (Efficacy & Toxicity) Monitoring->Endpoint Data 5. Data Interpretation Endpoint->Data Endpoint_Issue No Effect? Endpoint->Endpoint_Issue End End Data->End

References

Validation & Comparative

Benzyl Ferulate vs. Ferulic Acid: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of benzyl ferulate and its parent compound, ferulic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform research and development in fields requiring potent antioxidant agents.

Executive Summary

Ferulic acid is a well-established natural antioxidant. Its esterification to this compound is primarily a strategy to enhance its lipophilicity and, consequently, its bioavailability, particularly for applications requiring penetration of the blood-brain barrier. While in vivo and cellular studies suggest that this compound is a potent antioxidant that effectively mitigates oxidative stress, in vitro antioxidant assays of various ferulic acid esters often indicate that the parent molecule, ferulic acid, exhibits superior or comparable direct radical scavenging activity. This guide synthesizes the available data to provide a nuanced comparison of these two compounds.

Quantitative Data Comparison

The following table summarizes the key quantitative data comparing the antioxidant and related biological activities of this compound and ferulic acid.

ParameterThis compoundFerulic AcidAssay TypeKey FindingsReference
Bioavailability
Plasma Concentration4.5 µg/mL2.75 µg/mLIn vivo (rat)This compound demonstrates significantly higher plasma concentration.[1]
Brain Tissue Concentration0.45 µg/g0.24 µg/gIn vivo (rat)This compound shows greater accumulation in brain tissue.[1]
In Vivo/Cellular Antioxidant Effects
Reactive Oxygen Species (ROS) LevelDose-dependently decreased-In vitro (SH-SY5Y cells)This compound effectively reduces ROS levels in a cellular model of oxidative stress.[1]
Malondialdehyde (MDA) ContentDose-dependently decreased-In vitro (SH-SY5Y cells)This compound mitigates lipid peroxidation.[1]
Superoxide Dismutase (SOD) ActivityDose-dependently increased-In vitro (SH-SY5Y cells)This compound enhances the activity of this key antioxidant enzyme.[1]
In Vitro Radical Scavenging (General Trend for Ferulate Esters)
DPPH Radical ScavengingGenerally lower than Ferulic AcidHigher than its estersIn vitroFerulic acid typically shows stronger DPPH radical scavenging.[2][3]
ABTS Radical ScavengingGenerally lower than Ferulic AcidHigher than its estersIn vitroFerulic acid is a more potent ABTS radical scavenger.[2]
Ferric Reducing Antioxidant Power (FRAP)Generally lower than Ferulic AcidHigher than its estersIn vitroFerulic acid exhibits greater ferric reducing power.[2]
Hydroxyl Radical ScavengingPotentially higher than Ferulic AcidLower than Propionyl FerulateIn vitroSome esters show improved hydroxyl radical scavenging.[3]
Nitric Oxide Radical ScavengingPotentially higher than Ferulic AcidLower than Propionyl FerulateIn vitroCertain esters demonstrate enhanced nitric oxide scavenging.[3]
Superoxide Anion ScavengingPotentially lower than Ferulic AcidHigher than Propionyl FerulateIn vitroFerulic acid is more effective at scavenging superoxide anions.[3]

Note: Direct comparative in vitro radical scavenging data for this compound is limited. The trends presented are based on studies of other ferulic acid esters (methyl, ethyl, and propionyl ferulates).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of both ferulic acid and this compound are rooted in their ability to neutralize free radicals and modulate cellular antioxidant defense systems.

Ferulic acid's antioxidant prowess stems from its phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals. The resulting phenoxyl radical is stabilized by resonance, preventing the propagation of radical chain reactions.

Free Radical (R•) Free Radical (R•) Ferulic Acid Ferulic Acid Free Radical (R•)->Ferulic Acid Donates H• Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) Stable Phenoxyl Radical Stable Phenoxyl Radical Ferulic Acid->Stable Phenoxyl Radical

Caption: Ferulic Acid Radical Scavenging Mechanism

This compound, while also possessing this radical scavenging capability, has been shown to exert its antioxidant effects by modulating specific signaling pathways. A key mechanism is the downregulation of NADPH oxidase (NOX) enzymes, particularly NOX2 and NOX4, which are major sources of cellular ROS production.

cluster_membrane Cell Membrane NOX2/4 NOX2/4 O2•- Superoxide NOX2/4->O2•- Catalyzes This compound This compound This compound->NOX2/4 Inhibits O2 O2 O2->NOX2/4 Oxidative Stress Oxidative Stress O2•-->Oxidative Stress

Caption: this compound's Inhibition of NOX-mediated ROS Production

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Bioavailability Assessment
  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Gavage administration of either ferulic acid or this compound (20 mg/kg body weight).

  • Sample Collection: One hour post-administration, rats are anesthetized, and plasma and brain tissue are collected.

  • Analysis: Concentrations of ferulic acid and this compound in plasma and brain tissue homogenates are determined by High-Performance Liquid Chromatography (HPLC).

Cellular Antioxidant Activity Assays (in SH-SY5Y cells)
  • Cell Culture and Treatment: SH-SY5Y cells are subjected to hypoxia/reoxygenation (H/R) to induce oxidative stress. Cells are treated with varying concentrations of this compound.

  • ROS Level Determination:

    • Cells are incubated with 10 µM DCFH-DA at 37°C for 20 minutes.

    • Fluorescence intensity is measured using a fluorescent microscope.

  • MDA Content Measurement (Thiobarbituric Acid Reactive Substances - TBARS Assay):

    • Cell lysates are mixed with phosphoric acid and 0.67% thiobarbituric acid (TBA).

    • The mixture is heated at 95°C for 60 minutes.

    • N-butanol is added, and the absorbance of the upper layer is read at 532 nm.

  • SOD Activity Assay:

    • Total SOD activity in cell lysates is measured using a commercial SOD assay kit according to the manufacturer's instructions.

In Vitro Radical Scavenging Assays

The general workflow for these assays is as follows:

A Prepare stock solutions of This compound, Ferulic Acid, and standard antioxidant C Mix test compounds with radical solution in a microplate A->C B Prepare radical solution (e.g., DPPH, ABTS•+) B->C D Incubate for a specified time in the dark C->D E Measure absorbance at a specific wavelength D->E F Calculate percentage inhibition and IC50 value E->F

Caption: General Workflow for In Vitro Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Procedure:

    • 0.5 mL of various concentrations of the test compounds are mixed with 1 mL of the DPPH solution.

    • The mixture is incubated for 30 minutes in the dark.

    • The absorbance is measured at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of the radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • A small aliquot of the test compound is mixed with the ABTS•+ solution.

    • The absorbance is read at 734 nm after 6 minutes.

  • Calculation: The scavenging capacity is calculated similarly to the DPPH assay, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

  • Procedure:

    • 50 µL of the test compound is mixed with 3 mL of the FRAP reagent.

    • The mixture is incubated at 37°C for 30 minutes.

    • The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve of ferrous sulfate.

Conclusion

The choice between this compound and ferulic acid depends on the specific application. For direct, aqueous-phase radical scavenging, ferulic acid appears to be the more potent agent based on trends observed with its various esters in in vitro assays. However, for applications requiring enhanced bioavailability and the ability to cross lipophilic barriers like the blood-brain barrier, this compound presents a significant advantage. Its demonstrated efficacy in cellular and in vivo models of oxidative stress, coupled with its ability to modulate key ROS-producing enzymes, makes it a compelling candidate for the development of therapeutics for conditions where oxidative stress is a key pathological feature. Further head-to-head in vitro studies are warranted to fully elucidate the comparative radical scavenging profiles of these two compounds.

References

Benzyl Ferulate: A Comparative Guide to its Neuroprotective Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Benzyl ferulate, a derivative of ferulic acid, in various preclinical models of neurological damage. We will delve into the experimental data, compare its performance with its parent compound, ferulic acid, and provide detailed methodologies for the key experiments cited.

Executive Summary

This compound has demonstrated significant neuroprotective potential, particularly in models of cerebral ischemia/reperfusion (CI/R) injury. Its enhanced lipophilicity compared to ferulic acid suggests superior bioavailability and blood-brain barrier penetration, a critical advantage for treating neurological disorders. This guide will focus on the evidence from in vivo and in vitro models of CI/R injury, providing a framework for its evaluation as a potential therapeutic agent.

I. Comparative Efficacy of this compound and Ferulic Acid

A key advantage of this compound over its parent compound, ferulic acid, lies in its physicochemical properties. Due to its higher lipid solubility, this compound is expected to more readily cross the blood-brain barrier.[1] While direct comparative efficacy studies are limited, this inherent characteristic suggests that this compound may achieve higher therapeutic concentrations in the brain.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model of ischemic stroke. The following tables summarize the neuroprotective effects of this compound and Ferulic Acid in this model.

Table 1: Neuroprotective Effects of this compound in MCAO Rat Model

ParameterControl (I/R)This compound (5 mg/kg)This compound (10 mg/kg)This compound (15 mg/kg)
Neurological Score High deficitSignificantly improvedSignificantly improvedSignificantly improved
Infarct Volume (%) LargeSignificantly reducedSignificantly reducedSignificantly reduced
TUNEL-positive cells (apoptosis) HighSignificantly reducedSignificantly reducedSignificantly reduced
Bax/Bcl-2 ratio (apoptosis) HighSignificantly decreasedSignificantly decreasedSignificantly decreased
Cleaved Caspase-3 (apoptosis) HighSignificantly decreasedSignificantly decreasedSignificantly decreased
MDA (oxidative stress) High-Significantly decreased-
SOD activity (antioxidant) Low-Significantly increased-

Data synthesized from multiple studies.[1][2]

Table 2: Neuroprotective Effects of Ferulic Acid in MCAO Rat Model

ParameterControl (I/R)Ferulic Acid (dose-dependent)
Neurological Deficit SevereAttenuated
Infarct Size LargeReduced
Neuronal Apoptosis HighReduced
Cleaved Caspase-3 (apoptosis) HighInhibited
Bcl-2 (anti-apoptotic) LowIncreased
Bax (pro-apoptotic) HighInhibited
Oxidative Stress Markers HighReduced
ICAM-1 mRNA (inflammation) HighInhibited

Data synthesized from multiple studies.[3][4]

In Vitro Model: Hypoxia/Reoxygenation (H/R) in SH-SY5Y Cells

The H/R model in SH-SY5Y neuroblastoma cells mimics the cellular damage that occurs during ischemic events.

Table 3: Neuroprotective Effects of this compound in H/R-treated SH-SY5Y Cells

ParameterControl (H/R)This compound (dose-dependent)
Cell Viability LowSignificantly increased
Apoptosis Rate HighSignificantly reduced
ROS Production (oxidative stress) HighSignificantly decreased
NOX2/NOX4 expression HighSignificantly downregulated
miRNAs (652/532/92b) expression LowSignificantly upregulated

Data synthesized from multiple studies.[1][5]

Table 4: Neuroprotective Effects of Ferulic Acid in Hypoxia-stressed PC12 and SH-SY5Y Cells

ParameterControl (Hypoxia)Ferulic Acid (dose-dependent)
Cell Viability (MTT assay) LowIncreased
LDH Release (cell damage) HighDecreased
Apoptosis (TUNEL staining) HighReduced
ROS Generation HighSuppressed
Intracellular Ca2+ HighAttenuated elevation
SOD Activity LowIncreased

Data synthesized from multiple studies.[4][6]

II. Mechanism of Action: The Signaling Pathway of this compound

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by mitigating oxidative stress and apoptosis.[1] The core signaling pathway involves the regulation of microRNAs (miRNAs) and NADPH oxidases (NOX).[1]

Benzyl_Ferulate_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_bf This compound Intervention cluster_cellular Cellular Response Ischemia Ischemia miRNAs ↑ miRNAs (652/532/92b) Ischemia->miRNAs downregulates BF This compound BF->miRNAs upregulates Neuroprotection ↑ Neuroprotection BF->Neuroprotection NOX ↓ NOX2/NOX4 miRNAs->NOX inhibit ROS ↓ ROS Production NOX->ROS OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress Apoptosis ↓ Apoptosis ROS->Apoptosis OxidativeStress->Apoptosis

Caption: Signaling pathway of this compound's neuroprotective effect.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Rat Model
  • Animal Preparation: Male Sprague-Dawley rats (250-290g) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[5]

  • Anesthesia: Rats are anesthetized with an intraperitoneal injection of pentobarbital sodium (40 mg/kg).[5]

  • Surgical Procedure: A midline cervical incision is made, and the left common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[5]

  • Ischemia and Reperfusion: The filament is left in place for 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the filament.[5]

  • Drug Administration: this compound (5, 10, or 15 mg/kg) or vehicle is administered, typically via intraperitoneal or intravenous injection, at the onset of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO using a graded scale to assess motor and sensory function.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biochemical Assays: Brain tissue is homogenized to measure markers of oxidative stress (MDA, SOD) and apoptosis (caspase-3, Bax, Bcl-2) using ELISA and Western blotting.

    • Histology: Brain sections are stained with TUNEL to quantify apoptotic cells.

MCAO_Workflow start Rat Anesthesia surgery MCAO Surgery start->surgery ischemia 2h Ischemia surgery->ischemia reperfusion Reperfusion ischemia->reperfusion treatment This compound/Vehicle Administration reperfusion->treatment evaluation 24h Evaluation treatment->evaluation outcomes Neurological Scoring Infarct Volume Biochemical Assays Histology evaluation->outcomes

Caption: Experimental workflow for the MCAO rat model.

In Vitro: Hypoxia/Reoxygenation (H/R) in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified period (e.g., 4 hours).

  • Reoxygenation: The hypoxic medium is replaced with normal culture medium, and the cells are returned to the normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).

  • Drug Treatment: this compound at various concentrations is added to the culture medium during the reoxygenation phase.

  • Outcome Measures:

    • Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.

    • Apoptosis Assay: Quantified by flow cytometry using Annexin V/PI staining or by measuring caspase-3 activity.

    • Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Gene and Protein Expression: Levels of target molecules (e.g., NOX2, NOX4, miRNAs) are determined by qRT-PCR and Western blotting.

IV. This compound in Other Neurodegenerative Disease Models

Currently, there is a lack of published studies investigating the neuroprotective effects of this compound in preclinical models of other major neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In contrast, its parent compound, ferulic acid, has been extensively studied in these models and has shown promise in reducing amyloid-beta pathology and protecting dopaminergic neurons.[7][8][9][10][11]

The promising results of this compound in cerebral ischemia models, coupled with its enhanced bioavailability, strongly warrant future investigations into its therapeutic potential for a broader range of neurodegenerative disorders.

V. Conclusion and Future Directions

The available evidence strongly supports the neuroprotective effects of this compound in models of cerebral ischemia/reperfusion injury. Its mechanism of action, involving the modulation of oxidative stress and apoptosis through the miRNA/NOX signaling axis, provides a solid foundation for its further development. The superior lipophilicity of this compound compared to ferulic acid is a significant advantage that may translate to improved clinical efficacy.

Future research should focus on:

  • Direct, head-to-head comparative studies of this compound with other neuroprotective agents, including ferulic acid and established clinical candidates.

  • Evaluation of this compound's efficacy in preclinical models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions.

  • In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.

By addressing these key areas, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated, paving the way for its potential clinical application in the treatment of devastating neurological disorders.

References

A Comparative Analysis of Benzyl Ferulate and Other Ferulic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of benzyl ferulate and other ferulic acid esters, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is supported by experimental data and detailed methodologies to aid in research and development.

Ferulic acid, a phenolic compound abundant in the plant kingdom, is well-regarded for its potent antioxidant and anti-inflammatory properties.[1] However, its clinical application can be limited by factors such as low solubility and bioavailability. To overcome these limitations, researchers have synthesized various ferulic acid esters to enhance its physicochemical and biological properties. This guide focuses on a comparative analysis of this compound and other ferulic acid esters, providing a valuable resource for the scientific community.

Physicochemical Properties and Synthesis

The esterification of ferulic acid with different alcohols modifies its lipophilicity, which in turn influences its solubility, stability, and ability to permeate biological membranes.[2] this compound, an ester of ferulic acid and benzyl alcohol, exhibits higher lipid solubility compared to its parent compound, ferulic acid. This increased lipophilicity is suggested to contribute to its enhanced bioavailability, as demonstrated by higher plasma and brain tissue concentrations in rats compared to ferulic acid.[3]

The synthesis of ferulic acid esters can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves the use of activating reagents like dicyclohexyl carbodiimide or catalysis by acids such as sulfuric acid.[1][4] Enzymatic synthesis, employing lipases like Novozym 435, presents a milder and more selective alternative.[5]

Comparative Biological Activity

The biological activities of ferulic acid esters are diverse and are influenced by the nature of the esterifying alcohol group. Key activities include antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

The antioxidant capacity of ferulic acid and its esters is a key area of investigation. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison. A lower IC50 value indicates higher antioxidant activity.

While direct comparative studies including this compound are limited, data from various sources on other ferulic acid esters are presented below. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative DPPH Radical Scavenging Activity of Ferulic Acid and its Esters

CompoundDPPH IC50 (µg/mL)Reference
Ferulic Acid9.9 ± 0.7[6]
Propionyl FerulateShowed superior scavenging activity compared to Ferulic Acid[7]
Methyl FerulateGenerally lower activity than Ferulic Acid[1]
Ethyl FerulateGenerally lower activity than Ferulic Acid[1]
Hexyl FerulateMore active than other tested alkyl ferulates in a liposome oxidation model[1]
Octyl FerulateMore active than other tested alkyl ferulates in a liposome oxidation model[1]

Table 2: Comparative ABTS Radical Scavenging Activity of Ferulic Acid and its Esters

CompoundABTS IC50 (µg/mL)Reference
Ferulic Acid16.7 ± 0.2[6]

Note: Data for other esters in a directly comparable format was not available in the reviewed literature.

Anti-inflammatory Activity

Ferulic acid and its derivatives have demonstrated significant anti-inflammatory effects. A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition) of Ferulic Acid and its Esters

CompoundNO InhibitionCell LineReference
Ferulic AcidConcentration-dependent inhibitionRAW 264.7[8]
Propionyl FerulateShowed strong nitric oxide radical scavenging activityIn vitro assay[7]

Note: Specific IC50 values for NO inhibition by this compound and a direct comparison with other esters were not found in the reviewed literature.

Neuroprotective Activity

This compound has been specifically studied for its neuroprotective effects. In a rat model of cerebral ischemia/reperfusion injury, this compound was shown to be a promising antioxidant candidate. It effectively mitigated oxidative stress injuries in brain cells. The enhanced neuroprotective effect of this compound compared to ferulic acid is attributed to its higher lipophilicity, allowing it to more readily cross the blood-brain barrier.[3]

Signaling Pathways

The biological effects of ferulic acid and its esters are mediated through the modulation of various intracellular signaling pathways.

This compound's Neuroprotective Pathway:

A study on this compound in cerebral ischemia/reperfusion injury revealed its mechanism of action involves the downregulation of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4), which are key enzymes in the production of reactive oxygen species (ROS). This effect is mediated through the upregulation of specific microRNAs (miRNAs), namely miR-652, miR-532, and miR-92b.

Benzyl_Ferulate_Neuroprotection BF This compound miRNAs miR-652, miR-532, miR-92b BF->miRNAs Upregulates Neuroprotection Neuroprotection BF->Neuroprotection Promotes NOX2_NOX4 NOX2 / NOX4 miRNAs->NOX2_NOX4 Downregulates ROS Reactive Oxygen Species (ROS) NOX2_NOX4->ROS Produces Oxidative_Stress Oxidative Stress & Cell Injury ROS->Oxidative_Stress Oxidative_Stress->Neuroprotection Inhibits

This compound's Neuroprotective Signaling Pathway

General Anti-inflammatory Pathway for Ferulic Acid and its Esters:

Ferulic acid and its derivatives generally exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

Ferulic_Acid_Esters_Anti_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, etc.) MAPK->Pro_inflammatory Induces NFkB->Pro_inflammatory Induces Ferulic_Esters Ferulic Acid Esters Ferulic_Esters->MAPK Inhibits Ferulic_Esters->NFkB Inhibits Inflammation Inflammation Pro_inflammatory->Inflammation DPPH_Workflow Start Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH Solution with Test Compound Start->Mix Prepare_Samples Prepare Test Compound Solutions (various concentrations) Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

References

A Comparative Analysis of Benzyl Ferulate's Antioxidant Efficacy Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of Benzyl ferulate against commonly used commercial antioxidants. While direct head-to-head quantitative studies using standardized in vitro assays are limited in current literature, this document synthesizes available data from in vivo and cellular studies to evaluate this compound's performance. We will delve into its unique mechanism of action, present supporting experimental data, and contextualize its potential by comparing its parent compound, ferulic acid, with established antioxidants like Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT).

This compound: Mechanism of Antioxidant Action

This compound, an ester of ferulic acid, demonstrates significant antioxidant properties, primarily through the modulation of specific cellular signaling pathways rather than direct radical scavenging alone. Its increased lipophilicity compared to ferulic acid suggests potentially improved bioavailability.

The primary mechanism involves the downregulation of NADPH oxidase (NOX) enzymes, specifically NOX2 and NOX4, which are major sources of reactive oxygen species (ROS) in cerebral ischemia/reperfusion injury.[1][2] This regulation is mediated by the upregulation of specific microRNAs (miRNAs), including miR-652, miR-532, and miR-92b, which in turn target and suppress the expression of NOX2 and NOX4.[1] The reduction in NOX activity leads to decreased production of superoxide radicals and other ROS, thereby mitigating oxidative stress and subsequent cellular damage, such as apoptosis.[1][2]

BF This compound miRNA Upregulation of miRNAs (miR-652, miR-532, miR-92b) BF->miRNA NOX2 NOX2 Expression miRNA->NOX2 Inhibits NOX4 NOX4 Expression miRNA->NOX4 Inhibits ROS Reduced ROS Production (e.g., Superoxide) NOX2->ROS NOX4->ROS OS Attenuation of Oxidative Stress ROS->OS Apoptosis Inhibition of Apoptosis OS->Apoptosis

Figure 1: Signaling pathway of this compound's antioxidant action.

Experimental Data: In Vivo & Cellular Efficacy of this compound

Studies on animal models of cerebral ischemia/reperfusion and cell cultures have provided quantitative data on the biological antioxidant effects of this compound. The key findings are summarized below, demonstrating a dose-dependent reduction in markers of oxidative stress and an enhancement of endogenous antioxidant defenses.[1][2]

Table 1: Effect of this compound on Markers of Oxidative Stress in Rats

MarkerControl (Ischemia/Reperfusion)This compound (5 mg/kg)This compound (10 mg/kg)This compound (15 mg/kg)
MDA Content (nmol/mg prot) ~12.5~10.0~7.5~5.0
SOD Activity (U/mg prot) ~20~30~40~50
Total NOX Activity (U/L) ~180~140~100~60
ROS Level (Fluorescence Intensity) HighModerately ReducedSignificantly ReducedMarkedly Reduced

Data are approximated from graphical representations in Xiang et al. (2024). MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide Dismutase (an endogenous antioxidant enzyme); NOX: NADPH Oxidase; ROS: Reactive Oxygen Species.

start Establish Animal/Cell Model (e.g., Cerebral Ischemia) treatment Administer this compound (Varying Doses) start->treatment tissue Tissue/Cell Homogenization treatment->tissue mda MDA Assay (Lipid Peroxidation) tissue->mda sod SOD Assay (Enzyme Activity) tissue->sod ros ROS Assay (Fluorescent Probe) tissue->ros nox NOX Activity Assay tissue->nox data Data Analysis & Quantification mda->data sod->data ros->data nox->data

Figure 2: General experimental workflow for assessing in vivo antioxidant activity.
Experimental Protocols

2.1. Malondialdehyde (MDA) Assay The level of lipid peroxidation is determined by measuring the amount of MDA produced.

  • Tissue homogenates are prepared in a suitable buffer (e.g., KCl solution).

  • An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA to form a pink-colored complex.

  • After cooling, the mixture is centrifuged to remove any precipitate.

  • The absorbance of the supernatant is measured spectrophotometrically at 532 nm.

  • MDA concentration is calculated using a standard curve prepared with known concentrations of MDA.

2.2. Superoxide Dismutase (SOD) Activity Assay SOD activity is measured based on its ability to inhibit the autoxidation of a substrate, such as pyrogallol or hydroxylamine.

  • Tissue homogenates are prepared and centrifuged to obtain the supernatant.

  • The supernatant is added to a reaction mixture containing a buffer (e.g., Tris-HCl) and the substrate.

  • The rate of autoxidation of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 420 nm for pyrogallol) over time.

  • The percentage of inhibition of substrate autoxidation by the sample is calculated relative to a control without the sample.

  • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the autoxidation by 50%.

In Vitro Antioxidant Capacity: A Comparative Framework

To contextualize the antioxidant potential of this compound, it is useful to compare the performance of its parent compound, ferulic acid, and other commercial antioxidants in standardized in vitro assays. The most common assays are DPPH, ABTS, and FRAP, which measure the capacity of a compound to scavenge free radicals or reduce an oxidant.

Table 2: Comparative In Vitro Antioxidant Activity (IC50 / Equivalent Values)

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM Fe(II)/µM)
Ferulic Acid 9.9 - 20> 50~1.5 - 2.0
Ascorbic Acid (Vitamin C) 2 - 8[3]2 - 10High
Trolox (Vitamin E analog) 3 - 10[4]2 - 5[3][4]Standard (1.0)
BHT (Butylated Hydroxytoluene) 18 - 302 - 6Moderate
Quercetin 1 - 5[3]1 - 4Very High

Disclaimer: The values presented are compiled from various literature sources and are for comparative purposes only. IC50 values can vary significantly based on specific experimental conditions (solvent, reaction time, etc.). A direct comparison is only valid when all compounds are tested under identical conditions in the same study.

Experimental Protocols for In Vitro Assays

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6][7]

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.[5][7]

  • Various concentrations of the test compound are added to the DPPH solution.[5]

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7]

  • The absorbance of the solution is measured at 517 nm.[5]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.[5]

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[8]

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color.[9][10][11]

  • The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[9][10]

  • The ABTS•+ solution is diluted with a solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.[10]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[6]

3.3. FRAP (Ferric Reducing Antioxidant Power) Assay The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[12][13][14]

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[14][15]

  • The FRAP reagent is pre-warmed to 37°C.

  • An aliquot of the test compound is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-6 minutes).[13]

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺.

Conclusion

This compound demonstrates notable antioxidant effects within biological systems, operating through a sophisticated mechanism involving the regulation of miRNA and the subsequent downregulation of ROS-producing NOX enzymes.[1] This indirect antioxidant action, coupled with its enhanced lipophilicity, suggests that this compound is a promising candidate for therapeutic applications where oxidative stress is a key pathological factor, such as in neurodegenerative diseases.

While direct comparative data from standardized in vitro assays like DPPH, ABTS, and FRAP are currently unavailable for this compound, the existing evidence from cellular and in vivo models strongly supports its efficacy in mitigating oxidative stress. Future research should aim to conduct direct head-to-head comparisons with commercial antioxidants in these standardized assays to provide a more complete quantitative picture of its relative antioxidant potency. Nevertheless, its unique mechanism of action and favorable physicochemical properties position this compound as a compound of significant interest for further investigation in drug development.

References

In Vivo Validation of Benzyl Ferulate's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Benzyl ferulate with other established and investigational agents in preclinical models of cerebral ischemia/reperfusion (CI/R) injury. The data presented is collated from published experimental studies, offering a quantitative and methodological overview to inform further research and development.

This compound: In Vivo Performance and Mechanism of Action

This compound, a derivative of ferulic acid, has demonstrated significant neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO), a common preclinical model for ischemic stroke.[1][2] The primary mechanism of action appears to be linked to its potent antioxidant and anti-apoptotic properties.[1][2][3]

Key In Vivo Findings for this compound:
  • Reduction in Cerebral Infarct Volume: Treatment with this compound at doses of 5, 10, and 15 mg/kg resulted in a dose-dependent reduction in the volume of brain tissue damage following ischemia/reperfusion.[4]

  • Improved Neurological Function: Rats treated with this compound showed significant improvements in neurological scores, indicating a preservation of motor and sensory function.[4]

  • Modulation of Oxidative Stress Markers: In vivo studies have shown that this compound decreases levels of malondialdehyde (MDA) and reactive oxygen species (ROS), while increasing the activity of superoxide dismutase (SOD), a key endogenous antioxidant enzyme.[1]

  • Anti-Apoptotic Effects: this compound treatment led to a reduction in the number of TUNEL-positive (apoptotic) cells in the ischemic brain tissue.[5] This was associated with a decreased ratio of Bax to Bcl-2 and reduced levels of cleaved caspase-3, key regulators of the apoptotic cascade.[1][5]

Signaling Pathway of this compound in Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to modulate specific signaling pathways involved in oxidative stress and apoptosis. A key mechanism involves the upregulation of specific microRNAs (miRNAs), which in turn downregulate the expression of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4), major sources of ROS in the brain.[1][2][3]

Benzyl_Ferulate_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_bf This compound Action ROS ROS Apoptosis Apoptosis ROS->Apoptosis Induces Benzyl_Ferulate Benzyl_Ferulate miRNAs miR-652, miR-532, miR-92b Benzyl_Ferulate->miRNAs Upregulates NOX2_NOX4 NOX2/NOX4 miRNAs->NOX2_NOX4 Downregulates NOX2_NOX4->ROS Generates

Caption: this compound's neuroprotective signaling pathway.

Comparative Analysis with Alternative Neuroprotective Agents

To provide a comprehensive overview, this section compares the in vivo efficacy of this compound with three other compounds investigated for neuroprotection in MCAO rat models: Edaravone, N-acetylcysteine (NAC), and Resveratrol.

Quantitative Comparison of In Vivo Efficacy
CompoundAnimal ModelDosageRoute of AdministrationKey OutcomesReference
This compound MCAO Rats5, 10, 15 mg/kgIntraperitonealDose-dependent reduction in infarct volume and neurological deficit score.[4]
Edaravone MCAO Rats3 mg/kgIntravenousSignificant reduction in cerebral infarction and swelling.[3]
N-acetylcysteine (NAC) MCAO Rats150 mg/kgIntraperitoneal49.7% reduction in brain infarct volume and 50% reduction in neurological evaluation score.[6]
Resveratrol MCAO MiceNot specifiedNot specifiedSignificant improvement in neurological score and reduction in infarct volume.[7]

Note: Direct comparison of efficacy is challenging due to variations in experimental protocols across different studies. The data presented should be interpreted as a summary of individual study findings.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo findings. The following sections outline the typical experimental protocols used in the cited studies.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This surgical model is widely used to mimic ischemic stroke in humans.

MCAO_Workflow Anesthesia Anesthetize Rat Surgical_Incision Midline Neck Incision Anesthesia->Surgical_Incision 1 Artery_Exposure Expose Carotid Arteries Surgical_Incision->Artery_Exposure 2 Filament_Insertion Insert Filament into Internal Carotid Artery Artery_Exposure->Filament_Insertion 3 Occlusion Advance to Occlude Middle Cerebral Artery Filament_Insertion->Occlusion 4 Reperfusion Withdraw Filament After Ischemic Period Occlusion->Reperfusion 5 Neurological_Assessment Behavioral and Neurological Scoring Reperfusion->Neurological_Assessment 6 Sacrifice_and_Analysis Tissue Collection for Infarct Volume and Biomarker Analysis Neurological_Assessment->Sacrifice_and_Analysis 7

Caption: A typical experimental workflow for the MCAO model.

1. Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

2. Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.

3. Surgical Procedure:

  • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • The ECA is ligated and a nylon monofilament is inserted through an incision in the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
  • The duration of occlusion typically ranges from 60 to 120 minutes.

4. Reperfusion: After the ischemic period, the filament is withdrawn to allow for blood reflow to the MCA territory.

5. Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care.

Assessment of Neuroprotection

1. Neurological Deficit Scoring:

  • A standardized scoring system is used to assess motor and sensory deficits. A common scale ranges from 0 (no deficit) to 4 or 5 (severe deficit or death).

2. Infarct Volume Measurement:

  • Animals are euthanized at a specific time point after reperfusion (e.g., 24 or 48 hours).
  • Brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
  • The infarct volume is quantified using image analysis software and often expressed as a percentage of the total brain volume.

3. Biomarker Analysis:

  • Brain tissue from the ischemic hemisphere is collected for various biochemical and molecular analyses.
  • Oxidative Stress Markers: Assays for MDA, ROS, and SOD activity are performed on brain homogenates.
  • Apoptosis Markers: Techniques such as TUNEL staining, Western blotting for Bax, Bcl-2, and cleaved caspase-3 are used to quantify apoptosis.
  • Gene and Protein Expression: Real-time PCR and Western blotting are employed to measure the expression of target genes and proteins, such as NOX2 and NOX4.

Conclusion

The in vivo data strongly supports the neuroprotective potential of this compound in a preclinical model of ischemic stroke. Its mechanism of action, centered on the mitigation of oxidative stress and apoptosis via the miRNA/NOX2/4 axis, presents a compelling rationale for its further development. While direct comparative studies are limited, the available evidence suggests that this compound's efficacy is comparable to that of other neuroprotective agents like Edaravone and N-acetylcysteine. Future research should focus on head-to-head comparative studies under standardized experimental conditions to definitively establish its relative therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Benzyl ferulate, a compound with recognized neuroprotective effects, is paramount.[1] The selection of a robust and reliable analytical method is a critical step in preclinical and clinical development. This guide provides a comparative overview of common analytical methods for this compound, with a focus on cross-validation parameters supported by experimental data.

Comparison of Analytical Methods

The quantification of this compound can be approached using several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity Range 0.05 - 100 µg/mL (for Ferulic Acid)[2]0.08 - 5 µg/mL (for related polyphenols)[3]30 - 97 µg/ml (for Benzyl Alcohol)[4]
Accuracy (% Recovery) 99.5 - 100.5% (for related compounds)[5]Not explicitly stated for this compound>99% (for related compounds)[6]
Precision (%RSD) < 2.0%[7]< 0.2% (retention time)[3]Not explicitly stated for this compound
Limit of Detection (LOD) Not explicitly stated for this compound0.01 - 0.23 µg/mL (for related polyphenols)[3]1.169 µg/mL (for Propofol, a similar compound)[8]
Limit of Quantification (LOQ) Not explicitly stated for this compound0.03 - 0.69 µg/mL (for related polyphenols)[3]3.542 µg/mL (for Propofol, a similar compound)[8]
Specificity High, able to separate from degradation products[5][7]Very High, based on mass-to-charge ratio[9]Low, susceptible to interference from matrix components[10]
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC, LC-MS, and UV-Vis spectrophotometry based on methods developed for this compound and its precursors.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the analysis of compounds with similar chemical properties.[7][11]

  • Instrumentation: Agilent 1200 series or equivalent HPLC system with a UV detector.[11]

  • Column: Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[7]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of pH 2.5 potassium dihydrogen phosphate buffer and methanol.[7] A common mobile phase for the parent compound, ferulic acid, consists of acetonitrile and 10% acetic acid (20:80 v/v).[11]

  • Flow Rate: 1.0 - 1.5 mL/min.[7][11]

  • Detection Wavelength: For this compound, detection would be in the UV range, likely around 320 nm, which is the maximum absorbance for ferulic acid.[12] For benzyl alcohol, a common preservative, detection is typically at 254 nm.[7]

  • Injection Volume: 20-35 µL.[7][11]

  • Column Temperature: 30°C.[11]

  • Standard Preparation: Standard solutions of this compound are prepared in a suitable solvent like methanol at concentrations spanning the expected linear range.

  • Sample Preparation: Samples are dissolved in the diluent (e.g., mobile phase) and filtered through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity, making it suitable for complex biological matrices.[9]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.[3]

  • Column: A reversed-phase column such as a Synergi C18 (50 x 2 mm, 4 µm).[3]

  • Mobile Phase: A gradient of 0.5% formic acid in water (A) and methanol (B).[3]

  • Flow Rate: 900 µL/min.[3]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.[3]

  • Mass Spectrometry Parameters: The specific parent and product ions for this compound would need to be determined through infusion and optimization.

  • Standard and Sample Preparation: Similar to HPLC, with careful consideration of the solvent to ensure compatibility with the MS system.

UV-Vis Spectrophotometry Method

This method is simpler and more accessible but less specific. It is often used for preliminary analysis or for samples with a simple matrix.

  • Instrumentation: A computerized UV/Vis/NIR absorption spectrophotometer.[10]

  • Solvent: A suitable solvent in which this compound is soluble and that does not absorb in the same region, such as methanol or ethanol.

  • Wavelength Scan: A scan from 200-400 nm is performed to determine the wavelength of maximum absorbance (λmax). For ferulic acid, the λmax is around 320 nm.[12][13]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax to construct a calibration curve.

  • Sample Measurement: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable and reliable results. A logical workflow for the cross-validation of analytical methods for this compound is depicted below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC, LC-MS) define_scope->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples method1_val Method 1 Validation (Linearity, Accuracy, Precision) prepare_samples->method1_val method2_val Method 2 Validation (Linearity, Accuracy, Precision) prepare_samples->method2_val analyze_samples Analyze Same Samples by Both Methods method1_val->analyze_samples method2_val->analyze_samples compare_results Compare Results (Statistical Analysis) analyze_samples->compare_results assess_bias Assess Method Bias & Agreement compare_results->assess_bias conclusion Conclusion on Method Interchangeability assess_bias->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and data interpretation, visual representations of workflows are invaluable.

Experimental Workflow for Method Comparison

The following diagram illustrates a typical experimental workflow for comparing the performance of HPLC and LC-MS methods for this compound analysis.

ExperimentalWorkflow cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis start Start: this compound Sample sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep split Split Sample sample_prep->split hplc_injection Inject into HPLC-UV split->hplc_injection Aliquot 1 lcms_injection Inject into LC-MS/MS split->lcms_injection Aliquot 2 hplc_data Acquire Chromatogram & Peak Area hplc_injection->hplc_data hplc_quant Quantify using Calibration Curve hplc_data->hplc_quant compare Compare Quantitative Results hplc_quant->compare lcms_data Acquire Mass Spectrum & Peak Area lcms_injection->lcms_data lcms_quant Quantify using Internal Standard lcms_data->lcms_quant lcms_quant->compare end End: Method Performance Report compare->end

Caption: Experimental workflow for comparing HPLC and LC-MS methods.

References

Head-to-head comparison of different Benzyl ferulate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

Benzyl ferulate, an ester of ferulic acid and benzyl alcohol, is a compound of significant interest in the pharmaceutical and cosmetic industries due to its antioxidant and potential therapeutic properties. The efficient synthesis of this molecule is a key focus for researchers and chemical engineers. This guide provides a detailed head-to-head comparison of the most common methods for synthesizing this compound: classical acid-catalyzed esterification, microwave-assisted synthesis, and enzymatic catalysis.

Data Presentation

The following table summarizes the key quantitative data for the different synthesis methods. It is important to note that while data for this compound is prioritized, in some cases, data from the synthesis of similar alkyl ferulates is used as a reference to illustrate the comparative performance of the methods.

ParameterConventional Heating (Acid-Catalyzed)Microwave-Assisted SynthesisEnzymatic Synthesis (Lipase-Catalyzed)
Yield 46-81% (for various alkyl ferulates)[1][2]91-95% (for various alkyl ferulates)[1][2]~20% (for ethyl ferulate)[3]
Reaction Time 8-28 hours[1][2]3-5 minutes[1][2]24-144 hours[3]
Reaction Temperature Reflux temperature of the alcohol[4]75-148 °C[2]60 °C[3]
Catalyst Concentrated Sulfuric Acid[1][4]Concentrated Sulfuric Acid[1]Immobilized Lipase (e.g., Novozym® 435)[3]
Solvent Alcohol reactant as solvent[4]Alcohol reactant as solvent[1]tert-Butanol, Toluene, or Hexane[3]
Key Advantages Simple setup, low-cost catalystExtremely fast, high yields[1]High selectivity, mild conditions
Key Disadvantages Long reaction times, lower yields[4]Requires specialized equipmentLong reaction times, enzyme cost

Experimental Protocols

Conventional Heating: Acid-Catalyzed Esterification

This method represents the classical approach to ester synthesis.

Protocol: A mixture of ferulic acid (1 equivalent) and benzyl alcohol (used as both reactant and solvent) is prepared. Concentrated sulfuric acid (e.g., 10 mol%) is carefully added as a catalyst.[1][4] The reaction mixture is then heated to the reflux temperature of benzyl alcohol and maintained for an extended period (typically 8-28 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).[1][4] Upon completion, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which may be further purified by chromatography.[4]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the esterification reaction.

Protocol: In a dedicated microwave reactor vessel, ferulic acid (1 equivalent) is mixed with benzyl alcohol (e.g., 6 equivalents).[1] Concentrated sulfuric acid (e.g., 10 mol%) is added as a catalyst.[1] The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-140 °C) for a short duration (typically 3-5 minutes).[1][2] After the reaction, the vessel is cooled, and the product is worked up in the same manner as the conventional heating method, involving extraction, washing, drying, and solvent evaporation to obtain this compound.[4]

Enzymatic Synthesis (Lipase-Catalyzed Esterification)

This biocatalytic approach utilizes enzymes for a more selective and environmentally friendly synthesis.

Protocol: Ferulic acid (1 equivalent) and benzyl alcohol (1 equivalent) are dissolved in a suitable organic solvent, such as tert-butanol, in a reaction vessel.[3] An immobilized lipase, for example, Novozym® 435 (e.g., 100 mg for a 0.5 mmol scale reaction), is added to the mixture.[3] The reaction is incubated at a specific temperature (e.g., 60 °C) with stirring for 24 to 144 hours.[3] The progress can be monitored by taking aliquots for analysis (e.g., HPLC). Upon completion, the immobilized enzyme is removed by filtration and can be potentially reused. The solvent is then evaporated, and the resulting this compound can be purified using chromatographic techniques.[3]

Mandatory Visualization

G Figure 1: General Reaction Scheme for Direct Esterification cluster_reactants Reactants cluster_products Products Ferulic Acid Ferulic Acid (R-COOH) This compound This compound (R-COOR') Ferulic Acid->this compound + Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol (R'-OH) Water Water (H2O) This compound->Water + Water Reactants Reactants Products Products

Caption: Direct Esterification of Ferulic Acid.

G Figure 2: General Reaction Scheme for Transesterification cluster_reactants Reactants cluster_products Products Alkyl Ferulate Alkyl Ferulate (e.g., Ethyl Ferulate) (R-COOR'') This compound This compound (R-COOR') Alkyl Ferulate->this compound + Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol (R'-OH) Alcohol Alcohol (R''-OH) This compound->Alcohol + Alcohol Reactants Reactants Products Products

Caption: Transesterification for this compound Synthesis.

G Figure 3: Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Step cluster_workup Workup & Purification cluster_analysis Analysis Reactants Mix Ferulic Acid & Benzyl Alcohol Catalyst Add Catalyst (Acid or Enzyme) Reactants->Catalyst Reaction Apply Reaction Conditions (Heat, Microwaves, or Incubation) Catalyst->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Anhydrous Salt Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Chromatographic Purification Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow.

References

Assessing the Synergistic Potential of Benzyl Ferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benzyl ferulate, a lipophilic derivative of ferulic acid, and its potential for synergistic effects with other compounds. While direct experimental data on the synergistic combinations of this compound is currently limited in publicly available literature, this document synthesizes existing research on its bioactivity and draws comparisons with the well-documented synergistic properties of its parent compound, ferulic acid. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in combination therapies.

This compound: An Overview and Comparison with Ferulic Acid

This compound is an ester of ferulic acid, a phenolic compound found in various plant sources known for its antioxidant properties. The addition of a benzyl group increases the lipophilicity of the molecule. This enhanced lipid solubility may lead to improved bioavailability compared to ferulic acid.[1] One study demonstrated that after oral administration in rats, the plasma and brain tissue concentrations of this compound were significantly higher than those of ferulic acid, suggesting it may more readily cross biological membranes.[1]

This key difference in pharmacokinetic profile suggests that this compound could potentially exhibit enhanced biological activity and, by extension, synergistic potential when combined with other therapeutic agents.

Single Agent Bioactivity of this compound

Research has highlighted the neuroprotective effects of this compound as a single agent. In a study on cerebral ischemia/reperfusion injury, this compound demonstrated significant antioxidant and anti-apoptotic properties.[1]

Table 1: Summary of Quantitative Data on the Single Agent Bioactivity of this compound

ParameterModelTreatment GroupControl GroupOutcomeReference
Neurological Function Score MCAO RatsThis compound (20 mg/kg)Ischemia/ReperfusionSignificant improvement[1]
Infarct Volume MCAO RatsThis compound (20 mg/kg)Ischemia/ReperfusionSignificant reduction[1]
Malondialdehyde (MDA) Content MCAO RatsThis compound (20 mg/kg)Ischemia/ReperfusionSignificant decrease[1]
Superoxide Dismutase (SOD) Activity MCAO RatsThis compound (20 mg/kg)Ischemia/ReperfusionSignificant increase[1]
Cell Viability H/R-treated SH-SY5Y cellsThis compound (20 µM)Hypoxia/ReoxygenationSignificant increase[1]
Apoptosis Rate H/R-treated SH-SY5Y cellsThis compound (20 µM)Hypoxia/ReoxygenationSignificant decrease[1]

Synergistic Effects of Ferulic Acid: A Proxy for this compound's Potential

Given the limited direct data on this compound, examining the synergistic effects of its parent compound, ferulic acid, provides a valuable framework for predicting its potential in combination therapies. Ferulic acid has been shown to act synergistically with both anticancer and antibiotic agents.

Synergism with Anticancer Agents

Ferulic acid has been reported to enhance the efficacy of several chemotherapeutic drugs.[2][3][4] This synergistic action is often attributed to its ability to modulate various signaling pathways involved in cancer progression.[2]

Table 2: Summary of Quantitative Data on Synergistic Effects of Ferulic Acid with Anticancer Drugs

CombinationCancer ModelKey FindingMechanism of ActionReference
Ferulic Acid + Cisplatin HeLa (cervical cancer) cellsEnhanced cytotoxicity of cisplatin.Modulation of DNA repair, apoptosis, and cell cycle regulation pathways.[2]
Ferulic Acid + Epirubicin MCF-7 (breast cancer) cellsEnhanced apoptosis.Modulation of the Bax/Bcl-2/caspase-3 pathway.[2]
Ferulic Acid + Gemcitabine PC-3 (prostate cancer) cellsIncreased apoptosis and reduced metastasis.Increased expression of genes involved in apoptosis and metastasis.[3]
Ferulic Acid + PARP inhibitors Breast cancer cellsSensitization of cancer cells to PARP inhibitors.Reduction of homologous recombination repair.[3][5]
Synergism with Antibiotics

Ferulic acid has also demonstrated the ability to potentiate the activity of antibiotics against various bacterial strains, including Escherichia coli.[6][7] This suggests a potential role for ferulic acid and its derivatives as antibiotic adjuvants.

Table 3: Summary of Quantitative Data on Synergistic Effects of Ferulic Acid with Antibiotics

CombinationBacterial StrainKey FindingMechanism of ActionReference
Ferulic Acid + Fosfomycin Sodium Escherichia coli O157:H7Pronounced synergistic antibacterial activity.Inhibition of biofilm formation, downregulation of curli and flagella-related genes.[6][7]
Ferulic Acid + Ceftriaxone Escherichia coli O157:H7Potentiated antimicrobial efficacy.Not fully elucidated, likely involves biofilm inhibition.[6][7]
Ferulic Acid + Gentamicin Escherichia coli O157:H7Potentiated antimicrobial efficacy.Not fully elucidated, likely involves biofilm inhibition.[6][7]
Ferulic Acid + Tetracycline Escherichia coli O157:H7Potentiated antimicrobial efficacy.Not fully elucidated, likely involves biofilm inhibition.[6][7]
Ferulic Acid + Erythromycin Staphylococcus aureus (RN-4220)Reduction in Minimum Inhibitory Concentration (MIC) of erythromycin.Potential damage to the cytoplasmic membrane.[8]

Experimental Protocols

Determination of this compound and Ferulic Acid Concentrations by HPLC
  • Animal Model: Sprague-Dawley rats.

  • Administration: Gavage of ferulic acid or this compound (20 mg/kg body weight).

  • Sample Collection: One hour post-administration, plasma and brain tissue were collected after anesthetization and sacrifice.

  • Sample Preparation: Brain tissue was homogenized.

  • Analysis: Concentrations of ferulic acid and this compound in plasma and brain tissue homogenates were determined by High-Performance Liquid Chromatography (HPLC).[1]

In Vivo Model of Cerebral Ischemia/Reperfusion (CI/R) Injury
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Middle cerebral artery occlusion (MCAO) was induced to create the ischemia model. Reperfusion was initiated by withdrawing the filament used for occlusion.

  • Treatment: this compound was administered at different doses.

  • Assessments: Neurological function, cerebral infarct volume (using TTC staining), and markers of oxidative stress (MDA and SOD) were evaluated.[1]

In Vitro Model of Hypoxia/Reoxygenation (H/R) Injury
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Procedure: Cells were subjected to hypoxia for a defined period, followed by reoxygenation to mimic the conditions of ischemia-reperfusion.

  • Treatment: this compound was added to the cell culture at various concentrations.

  • Assessments: Cell viability (e.g., using MTT assay) and apoptosis (e.g., using flow cytometry with Annexin V/PI staining) were measured.[1]

Checkerboard Microdilution Assay for Synergy Testing
  • Objective: To determine the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

  • Method: A two-dimensional array of serial dilutions of two compounds is prepared in a microtiter plate. A fixed inoculum of the target microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

  • Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. A FICI of ≤ 0.5 is typically considered synergistic.

Visualizations

Benzyl_Ferulate_Neuroprotective_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_benzyl_ferulate This compound Action cluster_cellular_effects Cellular Effects Ischemia_Reperfusion Ischemia/ Reperfusion NOX2_NOX4 NOX2/NOX4 Expression Ischemia_Reperfusion->NOX2_NOX4 Upregulates Benzyl_Ferulate This compound Benzyl_Ferulate->NOX2_NOX4 Downregulates miRNAs miRNAs (miR-652, miR-532, miR-92b) Benzyl_Ferulate->miRNAs Upregulates Apoptosis Apoptosis Benzyl_Ferulate->Apoptosis Inhibits Neuroprotection Neuroprotection Benzyl_Ferulate->Neuroprotection Promotes ROS ROS Production NOX2_NOX4->ROS Increases miRNAs->NOX2_NOX4 Inhibit ROS->Apoptosis Induces

Caption: Signaling pathway of this compound's neuroprotective effect.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Sprague-Dawley Rats MCAO MCAO Surgery Animal_Model->MCAO Treatment This compound Administration MCAO->Treatment Assessment_InVivo Neurological Scoring Infarct Volume Biochemical Assays Treatment->Assessment_InVivo Cell_Culture SH-SY5Y Cells HR_Model Hypoxia/ Reoxygenation Cell_Culture->HR_Model Treatment_InVitro This compound Incubation HR_Model->Treatment_InVitro Assessment_InVitro Cell Viability Assay Apoptosis Assay Treatment_InVitro->Assessment_InVitro

Caption: Experimental workflow for assessing this compound's bioactivity.

Synergy_Logic Benzyl_Ferulate This compound Increased_Lipophilicity Increased Lipophilicity and Bioavailability Benzyl_Ferulate->Increased_Lipophilicity Exhibits Ferulic_Acid Ferulic Acid Ferulic_Acid->Benzyl_Ferulate Is a derivative of Synergistic_Effects_FA Known Synergistic Effects (Anticancer, Antibiotic) Ferulic_Acid->Synergistic_Effects_FA Demonstrates Hypothesized_Synergy_BF Hypothesized Enhanced Synergistic Effects Increased_Lipophilicity->Hypothesized_Synergy_BF May lead to Synergistic_Effects_FA->Hypothesized_Synergy_BF Provides basis for

Caption: Logical relationship for hypothesized synergistic effects of this compound.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is not yet established, its favorable pharmacokinetic profile compared to ferulic acid suggests a strong potential for enhanced therapeutic efficacy in combination therapies. The well-documented synergistic activities of ferulic acid with both anticancer and antibiotic agents provide a solid foundation for future research into this compound.

Researchers and drug development professionals are encouraged to investigate the synergistic potential of this compound in various disease models. Such studies would be crucial in determining whether the improved bioavailability of this compound translates into superior synergistic outcomes, paving the way for the development of novel and more effective combination therapies.

References

Benchmarking Benzyl Ferulate's Performance in Cosmetic Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl ferulate, a derivative of the well-established antioxidant ferulic acid, is emerging as a compound of interest for cosmetic and dermatological applications. By esterifying ferulic acid with benzyl alcohol, the resulting molecule, this compound, is expected to exhibit increased lipophilicity. This characteristic may enhance its penetration into the skin and improve its stability in oil-based formulations.[1] This guide provides a comparative benchmark of this compound's anticipated performance against its parent compound, ferulic acid, and other widely used cosmetic actives such as Vitamin C (L-Ascorbic Acid) and Resveratrol. The comparison is based on key performance indicators for cosmetic ingredients: antioxidant capacity, anti-inflammatory effects, and UV protection.

While direct experimental data for this compound in cosmetic-specific assays is limited in publicly available literature, this guide extrapolates its likely performance based on structure-activity relationship studies of ferulic acid and its various esters.[2][3][4] All quantitative data is summarized in tables, and detailed experimental protocols for the cited assays are provided to facilitate reproducible research.

Antioxidant Performance

Antioxidant capacity is a cornerstone of preventative skincare, mitigating cellular damage from free radicals. The performance of this compound is compared to ferulic acid and other antioxidants using common in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Studies on various ferulic acid esters suggest that while the core antioxidant capacity of the ferulic acid moiety is largely retained, the esterification can slightly decrease the immediate radical scavenging activity in some assays compared to the parent ferulic acid.[2][5] However, the increased lipophilicity of esters like this compound may enhance their efficacy in lipid-rich environments, such as cell membranes.

Compound Antioxidant Assay IC50 Value Comments
This compound DPPH, ABTSData not availableExpected to have slightly lower direct radical scavenging than ferulic acid but improved performance in lipidic systems.
Ferulic Acid DPPH~9.9 µg/mL[6]Strong antioxidant activity.[7]
ABTSLower IC50 than many other phenolic compounds[8]Potent radical scavenger.
Ethyl Ferulate DPPHSlightly weaker than ferulic acid[2]Demonstrates good antioxidant properties.
Vitamin C (L-Ascorbic Acid) DPPHComparable to ferulic acid at higher concentrations[7]A well-established antioxidant benchmark.
Resveratrol DPPH, ABTSPotent antioxidant activity[9]Known for its strong free-radical scavenging capabilities.[10]

Anti-inflammatory Effects

Chronic inflammation is a key factor in skin aging and various dermatological conditions. The anti-inflammatory potential of cosmetic ingredients is often evaluated by their ability to reduce the production of pro-inflammatory mediators, such as cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., iNOS), in skin cell models.[11][12]

Ferulic acid is known to possess significant anti-inflammatory properties, primarily by modulating signaling pathways like NF-κB.[13][14][15] Its ester derivatives, including this compound, are expected to retain this activity. The enhanced bioavailability of more lipophilic esters may lead to improved anti-inflammatory effects in vivo.[1]

Compound In Vitro Model Effect Comments
This compound Data not availableData not availableExpected to exhibit anti-inflammatory effects similar to or potentially enhanced in vivo compared to ferulic acid due to better bioavailability.[1]
Ferulic Acid LPS-stimulated macrophagesInhibition of iNOS, NO, and TNF-α production[12]A well-documented anti-inflammatory agent.[14]
Ethyl Ferulate UV-stimulated melanocytesInhibition of iNOS induction[5]Demonstrates anti-inflammatory action in skin cells.
Vitamin C (L-Ascorbic Acid) Various cell modelsReduces inflammatory cytokine productionKnown for its role in mitigating inflammation.
Resveratrol Various cell modelsPotent inhibitor of inflammatory pathways[9]Strong anti-inflammatory properties.[16]

UV Protection

The ability to absorb or scatter UV radiation is a critical function for sun care and daily wear cosmetic products. The UV protection performance is quantified by the Sun Protection Factor (SPF) for UVB protection and the UVA Protection Factor (UVA-PF) for UVA protection. Ferulic acid and its derivatives have the inherent ability to absorb UV light, which can contribute to the overall photoprotection of a formulation.[17][18]

Ferulic acid has been shown to boost the SPF of sunscreens, indicating a synergistic effect with conventional UV filters.[19] It is anticipated that this compound would also contribute to UV absorption, potentially with a favorable profile for formulation due to its oil solubility.

Compound Performance Metric Result Comments
This compound UV AbsorptionExpected to absorb in the UVA/UVB rangeThe benzyl group itself has a UV absorption peak around 303 nm.[20]
Ferulic Acid UV AbsorptionAbsorbs in the range of 290-330 nmCan act as a photoprotective agent.
SPF BoostingIncreased in vivo SPF by 37% and UVA-PF by 26% in a sunscreen formulation[19]Synergistic effect with other UV filters.
Ethyl Ferulate UV AttenuationAttenuates UV lightUsed as an SPF booster in some formulations.
Vitamin C (L-Ascorbic Acid) SPF BoostingCan enhance the photoprotective effect of sunscreensPrimarily acts as an antioxidant to mitigate UV-induced damage.
Resveratrol UV ProtectionHelps protect against UV-induced damage[9]Primarily acts through its antioxidant properties.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The absorbance of this solution is adjusted to a specific value (e.g., 1.0 ± 0.1) at its maximum absorbance wavelength (~517 nm).

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with an equal volume of the sample solution at different concentrations.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the remaining DPPH is measured at ~517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

In Vitro Anti-Inflammatory Assay (Cytokine Release)

This assay assesses the ability of a compound to reduce the release of pro-inflammatory cytokines from cells, such as human keratinocytes or macrophages, after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or macrophages (e.g., RAW 264.7) are cultured in appropriate media until they reach a suitable confluency.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent (e.g., LPS at 1 µg/mL) for a defined period (e.g., 24 hours), in the continued presence of the test compound.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of a specific pro-inflammatory cytokine (e.g., IL-6 or TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release is calculated by comparing the cytokine levels in cells treated with the test compound and LPS to those treated with LPS alone.

In Vitro SPF Determination

This method provides an in vitro estimation of the Sun Protection Factor of a cosmetic formulation.

  • Substrate Preparation: A roughened substrate, such as a polymethyl methacrylate (PMMA) plate, is used to mimic the skin's surface.

  • Product Application: A precise amount of the test formulation (e.g., 2 mg/cm²) is applied evenly across the surface of the substrate.

  • Incubation: The plate is allowed to dry for a specified time (e.g., 15-30 minutes) to form a stable film.

  • UV Transmittance Measurement: The transmittance of UV radiation through the product film is measured at multiple points across the substrate using a UV spectrophotometer equipped with an integrating sphere. Measurements are typically taken at 1 nm intervals over the UVB and UVA range (290-400 nm).

  • SPF Calculation: The in vitro SPF is calculated using the following equation, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range: SPF = [∫ E(λ) * I(λ) dλ] / [∫ E(λ) * I(λ) * T(λ) dλ] where E(λ) is the erythemal action spectrum, I(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the product.

Visualizations

Experimental_Workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_inflammatory Anti-Inflammatory Assay (Cytokine) A1 Prepare DPPH Solution A3 Mix and Incubate A1->A3 A2 Prepare Test Compound Solutions A2->A3 A4 Measure Absorbance at 517 nm A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Skin Cells B2 Pre-treat with Test Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Quantify Cytokines (ELISA) B4->B5

Caption: General experimental workflows for in vitro antioxidant and anti-inflammatory assays.

NFkB_Pathway cluster_nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degrades, releasing NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Genes Induces transcription of Ferulate Ferulic Acid / Esters Ferulate->IKK Inhibits

Caption: Simplified NF-κB signaling pathway, a key target for the anti-inflammatory action of ferulic acid and its esters.

Conclusion

This compound presents a promising modification to ferulic acid for cosmetic applications, primarily due to its enhanced lipophilicity which suggests improved skin penetration and formulation stability. While direct comparative data is currently sparse, the extensive research on ferulic acid and its other esters provides a strong foundation for predicting its performance. It is expected that this compound will offer potent antioxidant and anti-inflammatory benefits, comparable to its parent compound, with the added advantage of better suitability for certain formulation types. Furthermore, its inherent UV-absorbing properties suggest it could be a valuable addition to photoprotective products. Further research with direct comparative studies is warranted to fully elucidate the performance of this compound and solidify its role in advanced skincare formulations.

References

Enhancing Benzyl Ferulate Bioavailability: A Comparative Guide to Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl ferulate, a derivative of the potent antioxidant ferulic acid, holds significant promise for various therapeutic applications, particularly in neuroprotection. However, its clinical translation is hampered by low bioavailability, a common challenge for many phenolic compounds. Advanced drug delivery systems offer a promising strategy to overcome this limitation by enhancing solubility, stability, and absorption. This guide provides a comparative overview of different delivery systems and their potential to improve the bioavailability of this compound, supported by available experimental data.

While direct comparative pharmacokinetic studies on various this compound delivery systems are limited, research on its parent compound, ferulic acid, provides valuable insights into the potential of these technologies. This compound, with its increased lipid solubility compared to ferulic acid, is a prime candidate for formulation in advanced delivery systems.

Comparative Analysis of Bioavailability

The following table summarizes available data on this compound concentrations and the pharmacokinetic parameters of its parent compound, ferulic acid, in different formulations. The data for ferulic acid delivery systems are included to illustrate the potential for significant bioavailability enhancement of this compound using similar technologies.

Delivery SystemCompoundKey Pharmacokinetic Parameters / ConcentrationAnimal ModelKey Findings
Unformulated This compoundPlasma: 4.5 µg/mL; Brain: 0.45 µg/gRatDemonstrates higher concentration in plasma and brain compared to unformulated ferulic acid (2.75 µg/mL and 0.24 µg/g, respectively).[1]
Crude Drug Ferulic AcidCmax: Not specifiedTmax: Not specifiedAUC: Significantly lower than formulated versionsRatLow oral absorption and bioavailability.[2][3]
Liposome-in-Chitosan Microspheres Ferulic AcidCmax: Not specifiedTmax: 2.5 hoursAUC: 6.08-fold higher than crude drugRatDemonstrated sustained-release properties and significantly enhanced oral absorption.[2][3]

Note: The data presented for different delivery systems of ferulic acid suggest a high potential for similar or even greater improvements in the bioavailability of this compound, given its favorable physicochemical properties. Further studies are warranted to establish the specific pharmacokinetic profiles of this compound in these advanced formulations.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in the literature, which investigated the neuroprotective effects of this compound. This protocol can serve as a foundation for designing future bioavailability and efficacy studies.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with controlled temperature and humidity, and free access to food and water.

2. Ischemia/Reperfusion Model:

  • The middle cerebral artery occlusion (MCAO) model is utilized to induce focal cerebral ischemia.

  • Rats are anesthetized, and a surgical incision is made in the neck to expose the common carotid artery.

  • A specialized nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

3. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., a mixture of arachis oil, tween 80, and 1-methyl-2 pyrrolidone).

  • The solution is administered to the rats, typically via oral gavage, at various doses.

  • A control group receives the vehicle only.

4. Sample Collection and Analysis:

  • At predetermined time points after administration, blood samples are collected via the retro-orbital plexus.

  • Plasma is separated by centrifugation.

  • Brain tissue is harvested and homogenized.

  • The concentrations of this compound and its metabolites in plasma and brain homogenates are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[4]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated from the plasma concentration-time data using appropriate software.

Mechanism of Action: Modulation of NOX2/NOX4 Signaling Pathway

Recent studies have elucidated that the neuroprotective effects of this compound are, in part, mediated through the downregulation of the NOX2 and NOX4 signaling pathway. This pathway is implicated in oxidative stress-induced neuronal damage.

Benzyl_Ferulate_Signaling_Pathway This compound's Neuroprotective Mechanism Benzyl_Ferulate This compound miRNAs Upregulates miRNAs (miR-652, miR-532, miR-92b) Benzyl_Ferulate->miRNAs modulates NOX2_NOX4 Downregulates NOX2 & NOX4 Expression miRNAs->NOX2_NOX4 inhibit ROS Decreased Reactive Oxygen Species (ROS) Production NOX2_NOX4->ROS leads to Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress results in Neuronal_Apoptosis Inhibition of Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis prevents Neuroprotection Neuroprotection Neuronal_Apoptosis->Neuroprotection contributes to

References

Unveiling the Anticancer Potential of Benzyl Ferulate: A Comparative Analysis in Gastrointestinal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals validating the anticancer properties of Benzyl ferulate. This document provides a comparative analysis of this compound's performance in specific gastrointestinal cancer cell lines, supported by available experimental data and detailed methodologies.

Introduction

This compound, an ester of the naturally occurring phenolic compound ferulic acid, has emerged as a molecule of interest in cancer research. Its parent compound, ferulic acid, is known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] The esterification to this compound is hypothesized to enhance its lipophilicity and cellular uptake, potentially leading to improved anticancer efficacy. This guide focuses on the current scientific evidence validating the anticancer properties of this compound in three key gastrointestinal cancer cell lines: HCT-116 (colon carcinoma), KYSE-30 (esophageal squamous carcinoma), and NCI-N87 (gastric carcinoma).

Comparative Anticancer Activity

Limited but promising data are available for the direct anticancer effects of this compound. The majority of the research has focused on the HCT-116 cell line, with data on other cell lines being scarce. To provide a broader context, this guide includes data on a closely related compound, ethyl ferulate, for the KYSE-30 cell line. No direct studies on the effect of this compound on the NCI-N87 cell line were identified in the current literature.

Table 1: Comparative Cytotoxicity of Ferulic Acid Esters in Gastrointestinal Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueCitation
This compound HCT-116Colon Carcinoma0.0077 g/L (27.1 µM)[3]
Ethyl ferulateKYSE-30Esophageal Squamous Carcinoma~20 µM (at 48h)[4]
This compoundKYSE-30Esophageal Squamous CarcinomaData Not Available
This compoundNCI-N87Gastric CarcinomaData Not Available

Note: The IC50 value for this compound in HCT-116 cells was converted from g/L to µM for better comparison. The IC50 for ethyl ferulate in KYSE-30 is an approximation based on graphical data from the cited study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

Cell Culture
  • HCT-116 Cells: Human colorectal carcinoma cells (HCT-116) are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • KYSE-30 Cells: Human esophageal squamous cell carcinoma cells (KYSE-30) are cultured in a 1:1 mixture of RPMI 1640 medium and Ham's F12 medium supplemented with 2% FBS and 1% penicillin-streptomycin.[4]

  • NCI-N87 Cells: Human gastric carcinoma cells (NCI-N87) are cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect programmed cell death (apoptosis).

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound in these specific cancer cell lines are yet to be fully elucidated, studies on ferulic acid and its derivatives suggest several potential mechanisms of action.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis by targeting key signaling pathways involved in cancer progression.[1][5]

A plausible mechanism for this compound's anticancer activity involves the induction of apoptosis through both intrinsic and extrinsic pathways. This can be initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to DNA damage and the activation of tumor suppressor proteins like p53. Activated p53 can then trigger cell cycle arrest and apoptosis by modulating the expression of downstream targets such as p21, Bax, and Bcl-2.[2] Furthermore, ferulic acid and its derivatives have been reported to inhibit pro-survival signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[5][6]

G Hypothetical Signaling Pathway of this compound in Cancer Cells cluster_0 Cellular Environment cluster_1 Intracellular Events cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Benzyl_ferulate This compound ROS ↑ ROS Benzyl_ferulate->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Benzyl_ferulate->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Pathway Benzyl_ferulate->MAPK_ERK DNA_damage DNA Damage ROS->DNA_damage p53 ↑ p53 DNA_damage->p53 p21 ↑ p21 p53->p21 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Proliferation ↓ Proliferation PI3K_Akt_mTOR->Proliferation MAPK_ERK->Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation

Caption: Hypothetical signaling cascade of this compound in cancer cells.

Experimental Workflow

The validation of a potential anticancer compound follows a structured workflow, from initial screening to more detailed mechanistic studies.

G General Experimental Workflow for Anticancer Drug Validation Cell_Culture Cell Line Culture (HCT-116, KYSE-30, NCI-N87) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) IC50_Determination->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies (Western Blot, PCR) Apoptosis_Analysis->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action Signaling_Pathway_ID Identification of Modulated Signaling Pathways Mechanism_of_Action->Signaling_Pathway_ID

Caption: A streamlined workflow for validating anticancer properties.

Conclusion and Future Directions

The available data, although limited, suggests that this compound holds promise as an anticancer agent, particularly for colon carcinoma, as evidenced by its potent cytotoxicity in HCT-116 cells.[3] However, to fully validate its therapeutic potential, further research is imperative.

Future studies should focus on:

  • Confirming the anticancer effects of this compound in a broader panel of gastrointestinal cancer cell lines, including KYSE-30 and NCI-N87.

  • Conducting in-depth mechanistic studies to elucidate the precise signaling pathways modulated by this compound.

  • Performing in vivo studies using animal models to evaluate the efficacy and safety of this compound in a more complex biological system.

This guide provides a foundational overview for researchers embarking on the validation of this compound's anticancer properties. The presented data and protocols offer a starting point for rigorous scientific investigation that could ultimately contribute to the development of novel cancer therapies.

References

Unveiling the Neuroprotective Potential of Benzyl Ferulate: A Guide to the Published Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the existing preclinical evidence on benzyl ferulate, a derivative of the well-known antioxidant, ferulic acid. As the body of research on this specific compound is nascent, this guide focuses on a detailed examination of the seminal publication in this area, placing its findings in the context of related research on similar compounds to offer a framework for future reproducibility and investigation.

A Singular Study Illuminates Neuroprotective Effects

To date, the primary body of research on the neuroprotective effects of this compound is encapsulated in a study by Xiang et al. titled, "Neuroprotective Effect of this compound on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats."[1] This pivotal study investigated the compound's efficacy in both in vivo and in vitro models of ischemic stroke.

The research demonstrated that this compound administration was associated with a significant reduction in cerebral infarct volume and improved neurological scores in rats subjected to middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[1] In parallel, in vitro experiments using human neuroblastoma SH-SY5Y cells subjected to hypoxia/reoxygenation (H/R) injury showed that this compound dose-dependently increased cell viability and reduced apoptosis.[1]

Comparative Analysis of In Vivo Efficacy

The following table summarizes the key quantitative data from the in vivo experiments conducted by Xiang et al., providing a clear overview of this compound's reported efficacy.

ParameterControl (I/R)This compound (5 mg/kg)This compound (10 mg/kg)This compound (15 mg/kg)
Neurological Score High (impaired)Significantly ReducedMore Significantly ReducedMost Significantly Reduced
Infarct Volume (%) ~45%Significantly ReducedMore Significantly ReducedMost Significantly Reduced
TUNEL-positive cells (apoptosis) HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
Bax/Bcl-2 ratio (pro-apoptotic) HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
Cleaved Caspase-3 (apoptosis marker) HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
SOD Activity (antioxidant enzyme) LowSignificantly IncreasedMore Significantly IncreasedMost Significantly Increased
MDA Level (oxidative stress marker) HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
NOX2 Expression HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
NOX4 Expression HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced

In Vitro Corroboration of Neuroprotective Action

The in vitro experiments using SH-SY5Y cells mirrored the in vivo findings, reinforcing the neuroprotective and antioxidant properties of this compound.

ParameterControl (H/R)This compound (Low Dose)This compound (Medium Dose)This compound (High Dose)
Cell Viability (%) ReducedSignificantly IncreasedMore Significantly IncreasedMost Significantly Increased
Apoptosis Rate (%) HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
ROS Level HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
NOX2 Expression HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced
NOX4 Expression HighSignificantly ReducedMore Significantly ReducedMost Significantly Reduced

The Proposed Mechanism of Action: Targeting the NOX2/NOX4 Signaling Pathway

A key contribution of the Xiang et al. study is the elucidation of a potential mechanism of action for this compound. The data strongly suggest that the neuroprotective effects are mediated through the downregulation of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4), key enzymes involved in the production of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[1]

Benzyl_Ferulate_Pathway Ischemia_Reperfusion Ischemia/Reperfusion Injury NOX2_NOX4 NOX2 / NOX4 Expression & Activity Ischemia_Reperfusion->NOX2_NOX4 Upregulates Benzyl_Ferulate This compound Benzyl_Ferulate->NOX2_NOX4 Inhibits Neuroprotection Neuroprotection Benzyl_Ferulate->Neuroprotection Promotes ROS Reactive Oxygen Species (ROS) NOX2_NOX4->ROS Generates Apoptosis Neuronal Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Oxidative_Stress->Apoptosis Leads to

Caption: Proposed signaling pathway of this compound's neuroprotective effect.

Experimental Protocols: A Foundation for Reproducibility

To aid in the critical evaluation and potential replication of these findings, the detailed experimental methodologies employed in the Xiang et al. study are outlined below.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Model: Male Sprague-Dawley rats were used.

  • Surgical Procedure: Anesthesia was induced, and the middle cerebral artery was occluded for 2 hours using the intraluminal filament method, followed by 24 hours of reperfusion.

  • Drug Administration: this compound (5, 10, and 15 mg/kg) was administered by gavage at the onset of reperfusion.

  • Neurological Scoring: A 5-point scale was used to assess neurological deficits 24 hours after MCAO.

  • Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Biochemical Assays: Brain tissues were homogenized to measure levels of malondialdehyde (MDA), and the activity of superoxide dismutase (SOD) using commercial kits.

  • Western Blotting: Protein levels of NOX2, NOX4, Bax, Bcl-2, and cleaved caspase-3 were determined in brain tissue lysates.

  • TUNEL Staining: Apoptotic cells in the brain tissue were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

In Vitro Model: Hypoxia/Reoxygenation (H/R) in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in standard conditions.

  • H/R Induction: Cells were subjected to hypoxia (1% O2) for 4 hours, followed by reoxygenation (95% air, 5% CO2) for 20 hours.

  • Drug Treatment: this compound was added to the culture medium at different concentrations during the reoxygenation phase.

  • Cell Viability Assay: Cell viability was assessed using the MTT assay.

  • Apoptosis Assay: Apoptosis was quantified by flow cytometry after Annexin V-FITC/PI staining.

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using the DCFH-DA fluorescent probe.

  • Western Blotting: Protein levels of NOX2 and NOX4 were determined in cell lysates.

Experimental_Workflow cluster_invivo In Vivo (Rat MCAO Model) cluster_invitro In Vitro (SH-SY5Y H/R Model) MCAO MCAO Surgery (2h ischemia, 24h reperfusion) BF_Admin_Vivo This compound Administration (gavage) MCAO->BF_Admin_Vivo Neuro_Score Neurological Scoring BF_Admin_Vivo->Neuro_Score Infarct_Volume Infarct Volume (TTC) BF_Admin_Vivo->Infarct_Volume Biochem_Vivo Biochemical Assays (SOD, MDA) BF_Admin_Vivo->Biochem_Vivo WB_Vivo Western Blot (NOX2/4, Apoptosis markers) BF_Admin_Vivo->WB_Vivo TUNEL TUNEL Staining BF_Admin_Vivo->TUNEL HR_Induction Hypoxia/Reoxygenation (4h/20h) BF_Admin_Vitro This compound Treatment HR_Induction->BF_Admin_Vitro Cell_Viability Cell Viability (MTT) BF_Admin_Vitro->Cell_Viability Apoptosis_FCM Apoptosis (Flow Cytometry) BF_Admin_Vitro->Apoptosis_FCM ROS_Measure ROS Measurement (DCFH-DA) BF_Admin_Vitro->ROS_Measure WB_Vitro Western Blot (NOX2/4) BF_Admin_Vitro->WB_Vitro

Caption: Overview of the in vivo and in vitro experimental workflows.

Contextual Comparison and Future Directions

While the study by Xiang et al. provides a strong foundation, the lack of independent replication of these findings underscores the need for further research to firmly establish the reproducibility of this compound's neuroprotective effects.

A comparison with its parent compound, ferulic acid, reveals that both molecules exhibit antioxidant and anti-inflammatory properties. However, the esterification to benzyl alcohol in this compound is theorized to increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. This is a critical aspect that warrants further pharmacokinetic studies to confirm.

Future research should prioritize:

  • Independent replication of the in vivo and in vitro experiments reported by Xiang et al.

  • Pharmacokinetic studies to compare the bioavailability and brain penetration of this compound with ferulic acid.

  • Investigation in other neurodegenerative disease models to explore the broader therapeutic potential of this compound.

  • Head-to-head comparison with other ferulic acid esters to understand the structure-activity relationship.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl Ferulate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of benzyl ferulate, ensuring compliance with safety regulations and minimizing environmental impact.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the hazards associated with this compound. This information, primarily derived from its Safety Data Sheet (SDS), dictates the necessary safety precautions and disposal methods.

Hazard CategoryDescriptionPrecautionary Statement
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or if inhaled.[1]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Sensitization May cause an allergic skin reaction.[1]P302 + P352: IF ON SKIN: Wash with plenty of water.[1] P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
Eye Irritation Causes serious eye irritation.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

Core Disposal Principle: Professional Waste Management

The primary directive for the disposal of this compound is clear: it must be managed by a licensed professional waste disposal service. The Sigma-Aldrich Safety Data Sheet explicitly states, "Dispose of contents/ container to an approved waste disposal plant."[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe handling and disposal of this compound waste within a laboratory setting, leading up to its collection by a certified waste management provider.

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste containing this compound, including residues, contaminated materials, and solutions, must be collected in a designated, properly labeled hazardous waste container.[4][5][6]

  • Container Compatibility: The waste container must be chemically compatible with this compound.[6][7]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" sticker, and the full chemical name "this compound" must be written out.[4][6] All constituents of a waste mixture should be listed.[6]

  • Segregation: Do not mix this compound waste with incompatible materials. While it can be combined with other compatible non-halogenated solvent wastes, it is crucial to avoid mixing with acids, bases, or oxidizers unless the compatibility is confirmed.[5][6]

2. Storage of this compound Waste:

  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[2][4][6]

  • Secondary Containment: It is best practice to place the waste container in secondary containment to prevent spills.[6]

3. Disposal of Empty this compound Containers:

Since this compound is not classified as an acutely toxic "P-listed" waste, its empty containers can be disposed of in the regular trash after a triple-rinse procedure.[8][9]

  • Triple Rinsing:

    • Empty the container of all free-flowing this compound.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9][10]

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

    • Crucially, the rinsate from these cleaning procedures must be collected and disposed of as hazardous waste. [6][8][9]

  • Container Preparation for Trash Disposal:

    • After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Deface or remove the original label to prevent misidentification.[2][11]

    • Dispose of the clean, dry, and unlabeled container in the appropriate laboratory glassware or solid waste stream.

4. Disposal of Contaminated Personal Protective Equipment (PPE) and Materials:

  • Gloves, bench paper, and other disposable materials contaminated with this compound should be collected in a sealed bag or container.[11]

  • This container should be labeled as "Chemically Contaminated Items" with "this compound" specified and disposed of as hazardous waste.[11]

Below is a visual workflow for the proper disposal of this compound.

Benzyl_Ferulate_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_rinsing Container Decontamination cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use C Empty Containers A->C D Collect this compound Waste in Compatible, Labeled Container A->D B Contaminated Materials (PPE, etc.) E Collect Contaminated Materials in Labeled Bag/Container B->E F Triple Rinse with Appropriate Solvent C->F H Store in Designated Satellite Accumulation Area (SAA) D->H E->H G Collect Rinsate as Hazardous Waste F->G Rinsate J Dispose of Clean, Defaced Container in Regular Trash F->J Clean Container G->D I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Guide to Handling Benzyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzyl ferulate, a phenolic ester with potential applications in various research areas. The following protocols are based on the known characteristics of its constituent parts, ferulic acid and benzyl alcohol, as well as general best practices for managing aromatic esters in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or a Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Regularly inspect gloves for any signs of degradation or perforation.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is essential to protect against spills and splashes.
Respiratory Fume HoodAll handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
Feet Closed-Toe ShoesShoes should fully cover the feet to protect against spills and falling objects.
Operational Plan for Handling this compound

A systematic approach to handling this compound will enhance safety and efficiency in the laboratory.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Designate a specific area within the laboratory for handling this compound.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling Procedures:

  • Before use, allow the this compound container to reach room temperature to prevent moisture condensation.

  • Carefully open the container within the fume hood to avoid inhaling any dust or vapors.

  • Use appropriate tools, such as a spatula or a properly calibrated pipette, to transfer the desired amount of the compound.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Keep the container tightly sealed when not in use.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

1. Waste Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, used gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Waste Disposal:

  • Dispose of all this compound waste through your institution's licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal, ensuring a secure and efficient laboratory process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_open Open Container in Fume Hood prep_hood->handle_open handle_transfer Transfer this compound handle_open->handle_transfer handle_close Securely Close Container handle_transfer->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl ferulate
Reactant of Route 2
Reactant of Route 2
Benzyl ferulate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.